Product packaging for Methyl 4-hydroxyquinoline-8-carboxylate(Cat. No.:CAS No. 860206-84-4)

Methyl 4-hydroxyquinoline-8-carboxylate

Cat. No.: B1365160
CAS No.: 860206-84-4
M. Wt: 203.19 g/mol
InChI Key: VNLGUOZXFZJECD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 4-hydroxyquinoline-8-carboxylate is a useful research compound. Its molecular formula is C11H9NO3 and its molecular weight is 203.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NO3 B1365160 Methyl 4-hydroxyquinoline-8-carboxylate CAS No. 860206-84-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-oxo-1H-quinoline-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-11(14)8-4-2-3-7-9(13)5-6-12-10(7)8/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNLGUOZXFZJECD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1NC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30469484
Record name Methyl 4-hydroxyquinoline-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860206-84-4
Record name Methyl 4-hydroxyquinoline-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Methyl 4-hydroxyquinoline-8-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for Methyl 4-hydroxyquinoline-8-carboxylate, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The synthesis is strategically approached in two principal stages: the construction of the core quinoline scaffold via the Gould-Jacobs reaction to yield 4-hydroxyquinoline-8-carboxylic acid, followed by a classic Fischer-Speier esterification to afford the final methyl ester. This document elucidates the underlying chemical principles, provides detailed, field-tested experimental protocols, and offers insights into the critical parameters that govern the success of each synthetic step. The content is structured to be a valuable resource for researchers, scientists, and professionals engaged in the synthesis of complex organic molecules.

Introduction and Strategic Overview

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The specific substitution pattern of this compound, featuring a hydroxyl group at the 4-position and a methyl carboxylate at the 8-position, makes it a valuable intermediate for the synthesis of more complex molecules with potential biological activity.

The synthetic strategy detailed herein is a robust two-step process. The initial and most critical phase is the construction of the bicyclic quinoline core. For this, the Gould-Jacobs reaction is the method of choice, offering a reliable route to 4-hydroxyquinoline derivatives.[1][2][3] This reaction involves the condensation of an aniline derivative with an activated malonic ester, followed by a high-temperature thermal cyclization.[2] In our case, the strategic selection of anthranilic acid as the aniline precursor directly installs the required carboxylic acid functionality at the 8-position of the quinoline ring.

The second stage of the synthesis is the conversion of the carboxylic acid to its corresponding methyl ester. The Fischer-Speier esterification is a well-established and efficient acid-catalyzed reaction that is ideally suited for this transformation.[4][5][6] This guide will provide a detailed exposition of both of these pivotal reactions.

Stage 1: Gould-Jacobs Synthesis of 4-Hydroxyquinoline-8-carboxylic Acid

The Gould-Jacobs reaction is a powerful tool for the synthesis of 4-hydroxyquinolines.[2] The reaction proceeds in two distinct operational steps: the initial condensation to form an anilinomethylenemalonate intermediate, followed by a high-temperature intramolecular cyclization.[2][7]

Mechanistic Insights

The reaction commences with a nucleophilic attack of the amino group of anthranilic acid on the electrophilic carbon of diethyl ethoxymethylenemalonate. This is followed by the elimination of ethanol to form the key intermediate, diethyl 2-((2-carboxyphenyl)amino)methylenemalonate.

The crucial and often rate-determining step is the thermal cyclization of this intermediate.[7] At elevated temperatures, typically above 250 °C, a 6-electron electrocyclization occurs, leading to the formation of the quinoline ring system.[8] This intramolecular reaction is followed by tautomerization to the more stable 4-hydroxyquinoline form.

Gould_Jacobs_Mechanism

Experimental Protocol: Gould-Jacobs Reaction

Materials:

  • Anthranilic acid

  • Diethyl ethoxymethylenemalonate

  • Diphenyl ether (or other high-boiling solvent)

  • Ethanol

  • Hexanes

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

Procedure:

  • Condensation: In a round-bottom flask, combine anthranilic acid (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 110-120 °C for 1-2 hours. During this time, ethanol will be evolved. The reaction can be monitored by TLC for the disappearance of the starting materials. Upon completion, the reaction mixture is cooled to room temperature. The resulting intermediate, diethyl 2-((2-carboxyphenyl)amino)methylenemalonate, can be used directly in the next step or purified by recrystallization from ethanol.

  • Thermal Cyclization: The crude or purified intermediate is added to a high-boiling solvent such as diphenyl ether in a flask equipped with a reflux condenser. The mixture is heated to reflux (approximately 250-260 °C) for 30-60 minutes.[8] The progress of the cyclization can be monitored by TLC.

  • Work-up and Isolation: After cooling to room temperature, the reaction mixture is diluted with hexanes to precipitate the cyclized product. The solid is collected by filtration and washed with hexanes to remove the diphenyl ether. The crude product is then dissolved in an aqueous solution of sodium hydroxide and filtered to remove any insoluble impurities. The filtrate is then acidified with concentrated hydrochloric acid to precipitate the 4-hydroxyquinoline-8-carboxylic acid. The solid is collected by filtration, washed with water, and dried.

  • Purification: The crude 4-hydroxyquinoline-8-carboxylic acid can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.[9]

Note on Modern Techniques: Microwave-assisted synthesis can significantly reduce the reaction time for the cyclization step and may lead to improved yields.[10][11]

Stage 2: Fischer-Speier Esterification to this compound

With the successful synthesis of the quinoline carboxylic acid precursor, the final step is the conversion of the carboxylic acid to its methyl ester. The Fischer-Speier esterification is a reliable and straightforward method for this purpose.[4][5][6]

Mechanistic Insights

The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution.[4] The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., sulfuric acid). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol. The resulting tetrahedral intermediate then undergoes a series of proton transfers and the elimination of a water molecule to yield the final ester product. As this is an equilibrium reaction, using a large excess of methanol as the solvent helps to drive the reaction to completion.[5]

Fischer_Esterification_Mechanism

Experimental Protocol: Fischer-Speier Esterification

Materials:

  • 4-Hydroxyquinoline-8-carboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 4-hydroxyquinoline-8-carboxylic acid (1.0 eq) in a large excess of anhydrous methanol. Cool the suspension in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction is typically refluxed for several hours (4-24 hours) and can be monitored by TLC until the starting material is consumed.[12]

  • Work-up: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is then dissolved in ethyl acetate and washed sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and brine.[12]

  • Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography.[13]

Summary of Reagents and Conditions

StageReactionKey ReagentsSolventTemperatureTypical Reaction Time
1a CondensationAnthranilic acid, Diethyl ethoxymethylenemalonateNone or Ethanol110-120 °C1-2 hours
1b CyclizationDiethyl 2-((2-carboxyphenyl)amino)methylenemalonateDiphenyl ether~250-260 °C (Reflux)30-60 minutes
2 Esterification4-Hydroxyquinoline-8-carboxylic acid, Methanol, Sulfuric acid (cat.)MethanolReflux4-24 hours

Conclusion

The synthesis of this compound is a multi-step process that relies on fundamental and well-established organic reactions. The Gould-Jacobs reaction provides an effective means of constructing the core quinoline heterocycle with the desired substitution pattern, while the Fischer-Speier esterification offers a reliable method for the final ester formation. Careful control of reaction parameters, particularly temperature in the cyclization step, is crucial for achieving good yields. This guide provides a solid foundation for the successful synthesis of this valuable compound for further research and development.

References

Methyl 4-hydroxyquinoline-8-carboxylate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 4-hydroxyquinoline-8-carboxylate

Introduction: Unveiling a Privileged Scaffold

This compound is a heterocyclic organic compound built upon the quinoline framework. Quinoline and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, a testament to their recurring presence in numerous natural products and pharmacologically active molecules.[1] This particular derivative, featuring a hydroxyl group at the 4-position and a methyl ester at the 8-position, possesses a unique combination of functional groups that impart distinct chemical properties and reactivity. These features make it a valuable intermediate and a target molecule for researchers in drug discovery, materials science, and synthetic chemistry.

This guide provides a comprehensive overview of the core chemical properties of this compound, moving from its fundamental identity and spectroscopic signature to its synthesis, reactivity, and potential applications. The insights herein are curated for researchers and drug development professionals seeking to leverage this molecule's potential in their work.

Core Chemical Identity and Physicochemical Properties

The compound's identity is defined by its specific molecular structure and resulting physical characteristics.

Basic Information
ParameterValueReference
Chemical Name This compound[2]
Synonyms Methyl 4-oxo-1,4-dihydroquinoline-8-carboxylate[2]
CAS Registry Number 860206-84-4[2]
Molecular Formula C₁₁H₉NO₃[2]
Molecular Weight 203.19 g/mol [2]
Structural Features and Tautomerism

The chemical behavior of this compound is dictated by three primary structural components:

  • Quinoline Core : A bicyclic aromatic system containing a basic nitrogen atom that can engage in acid-base chemistry and metal coordination.[2]

  • 4-Hydroxy Group : This group is not a simple phenol. It exists in a tautomeric equilibrium with its corresponding keto form, 4-oxo-1,4-dihydroquinoline.[2][3] This keto-enol tautomerism is a hallmark of 4-hydroxyquinolines and profoundly influences the molecule's spectroscopic properties, hydrogen bonding capability, and reactivity. The keto form often predominates in many environments.

  • 8-Methyl Carboxylate Group : An ester functional group that serves as a key site for chemical modification, such as hydrolysis, reduction, or amidation.[2]

Caption: Keto-Enol Tautomerism of the core scaffold.

Spectroscopic Analysis

Spectroscopic data is essential for the unambiguous identification and characterization of the molecule. While a dedicated experimental spectrum for this specific compound is not publicly available, the following table summarizes the expected characteristic signals based on its structure and data from analogous compounds.

Technique Expected Observations
¹H NMR Aromatic Protons (δ 7.0-8.5 ppm): Complex multiplet patterns corresponding to the protons on the quinoline ring. The specific shifts are influenced by the electronic effects of the hydroxyl and carboxylate groups.Ester Methyl Protons (δ ~3.9-4.1 ppm): A sharp singlet integrating to 3 protons.N-H Proton (δ >10 ppm, broad): If the keto tautomer is present and the solvent allows, a broad singlet for the amide proton may be observed.O-H Proton (variable): A broad, exchangeable singlet for the hydroxyl proton of the enol form.
¹³C NMR Carbonyl Carbon (Ester, δ ~165-170 ppm): Signal for the C=O of the methyl carboxylate.Carbonyl Carbon (Keto, δ ~175-180 ppm): Signal for the C=O of the quinolone tautomer.Aromatic Carbons (δ ~110-150 ppm): Multiple signals corresponding to the carbons of the quinoline core.
Mass Spec. Molecular Ion (M+H)⁺: Expected at m/z 204.0655.[4]Fragmentation: Potential loss of the methoxy group (-OCH₃) or the entire methyl carboxylate group (-COOCH₃).
IR (cm⁻¹) O-H Stretch (broad, ~3300-2500 cm⁻¹): From the hydroxyl group and potential intramolecular hydrogen bonding.N-H Stretch (broad, ~3100-2900 cm⁻¹): From the keto tautomer.C=O Stretch (Ester, ~1720-1700 cm⁻¹): Sharp, strong absorption.C=O Stretch (Keto, ~1650-1630 cm⁻¹): Strong absorption from the quinolone form.C=C/C=N Aromatic Stretch (~1600-1450 cm⁻¹): Multiple bands characteristic of the quinoline ring.

Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of this compound is fundamental for its practical application in research.

Synthetic Pathways

The synthesis of this molecule typically involves two key stages: formation of the 4-hydroxyquinoline-8-carboxylic acid core, followed by esterification. A common and robust method for constructing the quinoline ring is the Gould-Jacobs reaction .

synthesis_workflow start Starting Materials Anthranilic Acid Derivative + Malonic Ester Derivative step1 Step 1: Condensation Gould-Jacobs ReactionForms anilinomethylene intermediate. start->step1 step2 Step 2: Thermal Cyclization High Temperature (e.g., in Dowtherm A)Forms the 4-hydroxyquinoline ring system. step1->step2 intermediate Intermediate Product 4-Hydroxyquinoline-8-carboxylic acid step2->intermediate step3 Step 3: Esterification Fischer EsterificationMethanol (CH₃OH) with acid catalyst (e.g., H₂SO₄). intermediate->step3 product Final Product This compound step3->product reactivity_diagram cluster_ester Reactions at the Ester cluster_hydroxyl Reactions at the Hydroxyl center_mol Methyl 4-hydroxyquinoline-8-carboxylate hydrolysis Hydrolysis (H⁺ or OH⁻) center_mol->hydrolysis -COOCH₃ Site amidation Amidation (R-NH₂) center_mol->amidation -COOCH₃ Site reduction Reduction (LiAlH₄) center_mol->reduction -COOCH₃ Site alkylation O-Alkylation (R-X, base) center_mol->alkylation -OH Site acylation O-Acylation (Ac₂O) center_mol->acylation -OH Site product_acid 4-Hydroxyquinoline- 8-carboxylic Acid hydrolysis->product_acid product_amide 4-Hydroxyquinoline- 8-carboxamide amidation->product_amide product_alcohol 8-(Hydroxymethyl)- quinolin-4-ol reduction->product_alcohol product_ether 4-Alkoxyquinoline Derivative alkylation->product_ether product_ester 4-Acetoxyquinoline Derivative acylation->product_ester

References

An In-depth Technical Guide to the Structural Elucidation of Methyl 4-hydroxyquinoline-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 4-hydroxyquinoline-8-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. While a definitive single-crystal X-ray diffraction structure for this specific molecule is not publicly available, this document leverages crystallographic data from closely related analogues, spectroscopic analyses, and established synthetic methodologies to build a robust model of its structural and chemical properties. This approach, rooted in comparative structural analysis, offers valuable insights for researchers engaged in the design and development of novel quinoline-based agents.

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives represent a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound this compound, with its specific substitution pattern, presents a unique combination of a 4-hydroxyquinoline core known for its potential tautomerism and a methyl carboxylate group at the 8-position, which can influence its physicochemical properties and biological target interactions.[1] Understanding the three-dimensional structure of this molecule is paramount for elucidating its structure-activity relationship (SAR) and for the rational design of new derivatives with enhanced efficacy and selectivity.

Synthesis and Crystallization Strategies

The synthesis of this compound can be approached through established methods for quinoline ring formation, followed by esterification. A common and effective route is the Gould-Jacobs reaction, which involves the condensation of an appropriately substituted aniline with a diethyl ethoxymethylenemalonate, followed by cyclization and subsequent hydrolysis and esterification.

Experimental Protocol: A Generalized Synthetic Approach

A generalized workflow for the synthesis and potential crystallization of this compound is outlined below. The causality behind these experimental choices lies in creating a supersaturated solution from which single crystals can form through slow cooling or solvent evaporation, a fundamental principle in small-molecule crystallography.

  • Reaction Setup: Combine 8-amino-2-methylbenzoic acid with diethyl ethoxymethylenemalonate in a suitable high-boiling point solvent, such as diphenyl ether.

  • Thermal Cyclization: Heat the mixture to approximately 250°C to facilitate the intramolecular cyclization, leading to the formation of the quinoline ring.

  • Hydrolysis: Treat the resulting ethyl ester with a strong base, such as sodium hydroxide, to hydrolyze the ester to the corresponding carboxylic acid.

  • Esterification: Convert the carboxylic acid to the methyl ester by reacting it with methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid).

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to obtain a high-purity solid.

  • Crystallization: For single-crystal growth, dissolve the purified compound in a minimal amount of a hot solvent (e.g., methanol, ethanol, or acetone) and allow it to cool slowly to room temperature. Alternatively, slow evaporation of a saturated solution at a constant temperature can be employed.

dot graph TD { A[8-amino-2-methylbenzoic acid + Diethyl ethoxymethylenemalonate] --> B{Thermal Cyclization}; B --> C[Ethyl 4-hydroxyquinoline-8-carboxylate]; C --> D{Hydrolysis}; D --> E[4-hydroxyquinoline-8-carboxylic acid]; E --> F{Esterification}; F --> G[this compound]; G --> H{Purification & Crystallization}; H --> I[Single Crystals];

}

Caption: Generalized synthetic and crystallization workflow.

Structural Analysis: Insights from Spectroscopic Data and Comparative Crystallography

In the absence of a dedicated crystal structure, a combination of spectroscopic methods and analysis of closely related crystal structures provides a detailed picture of the molecular geometry and intermolecular interactions of this compound.

Spectroscopic Characterization

Spectroscopic techniques are invaluable for confirming the chemical structure and understanding the electronic environment of the molecule.

TechniqueExpected ObservationsInferred Structural Features
¹H NMR Aromatic protons in the 7.0-8.5 ppm range, a singlet for the methyl ester around 3.8-4.0 ppm, and a broad signal for the hydroxyl proton.[2]Confirms the presence of the quinoline core, the methyl ester group, and the hydroxyl proton, which may be involved in hydrogen bonding.
¹³C NMR Carbonyl carbon of the ester around 165-175 ppm, aromatic carbons between 110-160 ppm.Provides a map of the carbon skeleton, confirming the connectivity of the functional groups.
IR Spectroscopy A broad O-H stretch around 3300-3500 cm⁻¹, a strong C=O stretch from the ester at approximately 1700-1750 cm⁻¹, and C=C/C=N stretching in the 1400-1600 cm⁻¹ region.[2]Indicates the presence of key functional groups and potential hydrogen bonding.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of 203.19 g/mol .[1]Confirms the molecular formula of C₁₁H₉NO₃.
Comparative Crystal Structure Analysis

Analysis of the crystal structures of closely related compounds, such as Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate and methyl (E)-4-[2-(8-hydroxyquinolin-2-yl)vinyl]benzoate, offers a strong basis for predicting the structural features of this compound.[3][4]

Key Predicted Structural Features:

  • Planarity: The quinoline ring system is expected to be largely planar.

  • Tautomerism: The 4-hydroxyquinoline moiety can exist in equilibrium with its 4-oxo-1,4-dihydroquinoline tautomer. This tautomerism will significantly influence its hydrogen bonding patterns and electronic properties.[1]

  • Intramolecular Hydrogen Bonding: A common feature in 8-hydroxyquinoline derivatives is an intramolecular hydrogen bond between the hydroxyl group at position 8 and the quinoline nitrogen.[4] However, in the target molecule, the hydroxyl group is at position 4. It is therefore more likely to engage in intermolecular hydrogen bonding.

  • Intermolecular Interactions: The crystal packing is likely to be dominated by hydrogen bonding involving the 4-hydroxyl group and the carbonyl oxygen of the methyl carboxylate. Pi-stacking interactions between the aromatic quinoline rings are also expected to play a significant role in stabilizing the crystal lattice.

dot graph G { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Predicted key structural interactions.

Implications for Drug Development and Materials Science

The structural features of this compound have direct implications for its potential applications. The ability to form specific hydrogen bonds and engage in pi-stacking interactions is crucial for binding to biological targets such as enzymes and receptors. For instance, many quinoline-based antibiotics function by intercalating into bacterial DNA, a process heavily reliant on the molecule's shape and electronic properties.

In the realm of materials science, the arrangement of molecules in the solid state dictates properties like solubility, stability, and polymorphism, all of which are critical for pharmaceutical formulation. Furthermore, the electronic nature of the quinoline ring suggests potential for applications in organic electronics, where intermolecular packing influences charge transport.

Conclusion and Future Directions

While the definitive crystal structure of this compound remains to be determined, a comprehensive analysis of spectroscopic data and crystallographic information from analogous compounds provides a strong predictive model of its molecular and supramolecular characteristics. This in-depth guide serves as a valuable resource for researchers, offering a solid foundation for further investigation into the synthesis, characterization, and application of this and related quinoline derivatives. The logical next step for the scientific community would be the successful crystallization and single-crystal X-ray diffraction analysis of the title compound to validate and refine the structural predictions presented herein.

References

Methyl 4-hydroxyquinoline-8-carboxylate CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 4-hydroxyquinoline-8-carboxylate

This guide provides a comprehensive technical overview of this compound, a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and materials science. We will delve into its chemical identity, synthesis, structural characteristics, and potential applications, offering field-proven insights for professionals in drug development and scientific research.

Core Compound Identity

This compound is a derivative of the quinoline scaffold, which is a privileged structure in drug discovery due to its wide range of biological activities.[1] The molecule's formal identity is established by its unique CAS Registry Number.

ParameterValueSource
Chemical Name This compound[2]
CAS Registry Number 860206-84-4[2]
Molecular Formula C₁₁H₉NO₃[2]
Molecular Weight 203.19 g/mol [2]

The structure is characterized by a quinoline ring system with a hydroxyl group at the 4-position and a methyl carboxylate group at the 8-position.[2] This specific arrangement of functional groups dictates its chemical behavior and potential utility.[2]

A critical feature of this molecule is its existence in a tautomeric equilibrium between the 4-hydroxy (enol) form and the 4-oxo-1,4-dihydroquinoline (keto) form.[2] This tautomerism significantly influences its reactivity, spectroscopic properties, and biological interactions.[2]

Caption: Keto-enol tautomerism of the core scaffold.

Synthesis and Mechanistic Insights

The synthesis of the 4-hydroxyquinoline scaffold is most classically achieved via the Gould-Jacobs reaction, first reported in 1939.[3][4] This robust method remains a cornerstone for preparing 4-hydroxyquinoline derivatives and is highly relevant for the synthesis of this compound.[3][5]

The reaction proceeds through a sequence of condensation followed by a high-temperature intramolecular cyclization.[3] The choice of starting materials is crucial. For the target molecule, the synthesis would logically start with Methyl anthranilate (or a closely related derivative) and an appropriate malonic ester, such as diethyl ethoxymethylenemalonate .

The Gould-Jacobs Reaction Pathway:

  • Condensation: The process begins with a nucleophilic attack from the amino group of an aniline derivative onto an alkoxymethylenemalonate ester. This is followed by the elimination of an alcohol (e.g., ethanol) to form an anilidomethylenemalonic ester intermediate.[3][5]

  • Thermal Cyclization: This critical step requires high temperatures, typically over 250 °C, to induce a 6-electron electrocyclization, which forms the quinoline ring system.[3][4] The high energy barrier is a defining feature of this reaction.

  • Tautomerization: The cyclized product, a 4-oxo-quinoline-3-carboxylate, readily tautomerizes to the more stable 4-hydroxy-quinoline-3-carboxylate aromatic system.[3]

Gould_Jacobs_Workflow start Methyl Anthranilate + Diethyl Ethoxymethylenemalonate condensation Condensation (Nucleophilic Attack & Elimination) start->condensation intermediate Anilidomethylenemalonate Intermediate condensation->intermediate cyclization Thermal Cyclization (>250°C) intermediate->cyclization High Temp. cyclized_product Cyclized Quinoline Intermediate cyclization->cyclized_product product Methyl 4-hydroxyquinoline- 8-carboxylate cyclized_product->product Final processing tautomerization Tautomerization & Hydrolysis decarboxylation Decarboxylation (optional)

Caption: Generalized workflow for the Gould-Jacobs synthesis.

Experimental Protocol: Conventional High-Temperature Synthesis

This protocol describes a conventional approach using a high-boiling inert solvent to achieve the necessary cyclization temperature.[3]

  • Materials:

    • Anilidomethylenemalonate intermediate (synthesized from Methyl anthranilate)

    • High-boiling inert solvent (e.g., Diphenyl ether, Dowtherm A)

    • Reaction flask with reflux condenser

    • Heating mantle

    • Non-polar solvent for precipitation (e.g., Cyclohexane)

  • Procedure:

    • Reaction Setup: Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent like diphenyl ether within a reaction flask equipped with a reflux condenser. The use of an inert, high-boiling solvent can significantly increase cyclization yields, often up to 95%.[4]

    • Heating: Heat the mixture to reflux (typically 250-260 °C) and maintain this temperature.[3] Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

    • Isolation: Once the reaction is complete, allow the flask to cool to room temperature. The product should precipitate from the solvent.

    • Purification: Collect the precipitate by filtration. Wash the solid with a cold non-polar solvent like cyclohexane to remove residual high-boiling solvent. The product can be further purified by recrystallization if necessary.

Causality Insight: The choice of a high-boiling, inert solvent like diphenyl ether is critical. It serves as a heat-transfer medium, allowing the reaction to reach the high activation energy required for the 6-electron cyclization without participating in the reaction itself.[4] Modern adaptations using microwave irradiation can achieve similar results with drastically reduced reaction times.[3][6]

Spectroscopic Characterization

SpectroscopyExpected Features
¹H NMR - Aromatic Protons: Multiple signals in the δ 7.0-8.5 ppm range, corresponding to the protons on the quinoline ring system. The specific coupling patterns would confirm the substitution pattern. - Methyl Ester Protons: A singlet around δ 3.9-4.1 ppm, integrating to 3 hydrogens. - Hydroxyl Proton: A broad singlet, which may be exchangeable with D₂O. Its chemical shift can vary widely depending on solvent and concentration.
¹³C NMR - Carbonyl Carbon: A signal in the downfield region, typically δ 165-175 ppm, for the ester carbonyl. - Aromatic Carbons: Multiple signals between δ 110-150 ppm. The carbon bearing the hydroxyl group (C4) would appear further downfield. - Methyl Carbon: A signal around δ 52-55 ppm for the methyl group of the ester.
IR Spectroscopy - O-H Stretch: A broad absorption band in the range of 3200-3600 cm⁻¹ for the hydroxyl group. - C=O Stretch: A strong, sharp absorption band around 1690-1730 cm⁻¹ for the ester carbonyl. - C=C and C=N Stretches: Multiple bands in the 1500-1650 cm⁻¹ region, characteristic of the aromatic quinoline ring.
Mass Spectrometry - Molecular Ion (M⁺): A prominent peak at m/z 203, corresponding to the molecular weight of the compound.

This predicted data provides a robust framework for researchers to confirm the identity and purity of their synthesized material.

Applications in Research and Drug Development

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis for numerous therapeutic agents.[1] Derivatives of 8-hydroxyquinoline, in particular, are well-known for their potent biological activities, largely attributed to their ability to chelate metal ions.[7]

Potential Therapeutic and Research Applications:

  • Antimicrobial & Antimalarial Agents: The 4-quinolone core is famous for its role in fluoroquinolone antibiotics.[8] Furthermore, quinoline derivatives are key intermediates in the synthesis of antimalarial drugs.[9] The subject compound serves as a valuable building block for developing new agents in this space.

  • Anticancer Research: Many quinoline and quinolinone derivatives have been investigated as anticancer agents.[1] The 8-hydroxyquinoline moiety, in particular, has been incorporated into compounds designed to target various cancer-related pathways.[10]

  • Neuroprotective Agents: Kynurenic acid, a 2-carboxylic acid derivative of 4-hydroxyquinoline, is an endogenous metabolite with potential neuroprotective properties.[8] This highlights the potential for other substituted quinolines to be explored for neurological applications.

  • Chelating Agents & Sensors: 8-Hydroxyquinoline is a classic chelating ligand.[7] The presence of this moiety in this compound makes it a candidate for developing fluorescent chemosensors for metal ions or as a metal-sequestering therapeutic agent.[7]

  • Materials Science: Due to their photoluminescent properties, 8-hydroxyquinoline derivatives are used in the development of organic light-emitting diodes (OLEDs).[7][11]

Applications center Methyl 4-hydroxyquinoline- 8-carboxylate (Scaffold) antimicrobial Antimicrobial Agents (e.g., Quinolone Antibiotics) center->antimicrobial as building block antimalarial Antimalarial Drugs (e.g., Chloroquine analogues) center->antimalarial as intermediate anticancer Anticancer Research (Enzyme Inhibition) center->anticancer as privileged scaffold neuro Neuroprotective Agents center->neuro for derivatization materials Materials Science (OLEDs, Chemosensors) center->materials due to 8-HQ moiety

Caption: Potential application pathways for the title compound.

Safety and Handling

As with any research chemical, this compound should be handled with appropriate care in a laboratory setting. Users should consult the Safety Data Sheet (SDS) provided by the supplier before use. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Work should be performed in a well-ventilated fume hood.

Conclusion

This compound (CAS: 860206-84-4) is a versatile heterocyclic compound built upon the biologically significant quinoline scaffold. Its synthesis is accessible through established methods like the Gould-Jacobs reaction, and its structure offers multiple avenues for further chemical modification. The combination of the 4-hydroxyquinolone core and the 8-hydroxyquinoline-like substitution pattern makes it a highly promising starting point for the development of new therapeutics, chemical sensors, and advanced materials. This guide provides the foundational knowledge for researchers to confidently incorporate this valuable molecule into their discovery and development programs.

References

In Silico Analysis of Methyl 4-hydroxyquinoline-8-carboxylate: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold represents a "privileged structure" in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2] Methyl 4-hydroxyquinoline-8-carboxylate, a member of this versatile class of compounds, holds significant potential for therapeutic development. This in-depth technical guide provides a comprehensive framework for the in silico modeling of this compound, designed for researchers, scientists, and drug development professionals. By integrating established computational methodologies, this guide outlines a systematic approach to identifying potential biological targets, elucidating molecular interactions, and predicting pharmacokinetic and toxicity profiles, thereby accelerating the preclinical assessment of this promising molecule.

Introduction: The Therapeutic Potential of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in the development of therapeutic agents.[2] Its derivatives have given rise to a multitude of approved drugs with diverse clinical applications. The 4-hydroxyquinoline moiety, in particular, is associated with a wide range of biological activities, making it a focal point for drug discovery efforts.[1][3][4] While direct experimental data on the specific biological targets of this compound are not extensively documented, the known activities of structurally related compounds provide a strong basis for targeted in silico investigation.[1]

This guide will utilize a data-driven approach to propose and investigate a plausible biological target for this compound, demonstrating a complete in silico workflow from target identification to predictive toxicology.

Target Identification: A Rationale-Driven Approach

Based on the established pharmacology of quinoline derivatives, two primary protein targets emerge as highly plausible candidates for interaction with this compound:

  • c-Met Kinase: The hepatocyte growth factor receptor (c-Met) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and survival.[5][6][7] Dysregulation of c-Met signaling is implicated in various cancers, making it a validated oncological target.[8] Numerous quinoline-based small molecules have been developed as potent c-Met inhibitors, with some achieving clinical approval.[6][8] The structural features of this compound are consistent with those of known c-Met inhibitors, making it a prime candidate for investigation.[5][9]

  • Acetylcholinesterase (AChE): AChE is a key enzyme in the central nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a well-established therapeutic strategy for Alzheimer's disease.[10][11] The quinoline scaffold has been shown to interact with the active site of AChE, and numerous quinoline derivatives have been developed as AChE inhibitors.[10][12][13]

For the purpose of this comprehensive guide, we will focus on c-Met kinase as the primary biological target for a detailed in silico modeling workflow. The availability of high-resolution crystal structures of c-Met in complex with quinoline-based inhibitors provides an excellent foundation for our investigation.[6][14][15][16][17][18]

The In Silico Modeling Workflow: A Step-by-Step Guide

This section details a sequential workflow for the computational analysis of this compound, from initial ligand and protein preparation to advanced molecular dynamics simulations and toxicity prediction.

In Silico Modeling Workflow cluster_0 Preparation cluster_1 Interaction Analysis cluster_2 Property Prediction Ligand_Prep Ligand Preparation (this compound) Docking Molecular Docking Ligand_Prep->Docking 3D Structure ADMET ADMET Prediction Ligand_Prep->ADMET Chemical Structure Protein_Prep Protein Preparation (c-Met Kinase) Protein_Prep->Docking Prepared Receptor MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Best Binding Pose MD_Sim->ADMET Interaction Stability

A high-level overview of the in silico modeling workflow.
Ligand and Protein Preparation

Accurate preparation of both the small molecule (ligand) and the protein target is a critical first step for reliable in silico modeling.

3.1.1. Ligand Preparation Protocol

  • Obtain 2D Structure: The chemical structure of this compound can be drawn using chemical drawing software such as ChemDraw or obtained from chemical databases like PubChem.

  • Convert to 3D: Convert the 2D structure to a 3D conformation using a molecular modeling program like Avogadro or the functionalities within molecular docking software suites.

  • Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

  • Assign Partial Charges and Define Rotatable Bonds: These steps are typically performed within the chosen docking software (e.g., AutoDock Tools) to prepare the ligand for docking calculations.

3.1.2. Protein Preparation Protocol

  • Retrieve Protein Structure: Download the X-ray crystal structure of the c-Met kinase domain from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 3ZZE, which features c-Met in complex with an inhibitor.[14]

  • Prepare the Receptor: Using molecular modeling software such as UCSF Chimera or AutoDock Tools:

    • Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.

    • Add polar hydrogens to the protein structure.

    • Assign partial charges to the protein atoms (e.g., Gasteiger charges).

    • Repair any missing side chains or loops if necessary, although for a high-resolution crystal structure, this is often minimal.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target, providing insights into the binding mode and affinity.

3.2.1. Molecular Docking Protocol

  • Define the Binding Site: The binding site is typically defined as a grid box centered on the co-crystallized ligand in the PDB structure or identified through binding site prediction algorithms.

  • Perform Docking: Utilize a docking program such as AutoDock Vina to dock the prepared this compound into the defined binding site of the c-Met kinase domain. The software will generate a series of possible binding poses ranked by a scoring function.

  • Analyze Docking Results:

    • Examine the top-scoring poses to identify the most plausible binding mode.

    • Visualize the protein-ligand interactions, identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the complex.

Molecular_Docking_Process Ligand Prepared Ligand Docking Docking Simulation (e.g., AutoDock Vina) Ligand->Docking Receptor Prepared Receptor Grid Define Binding Site (Grid Box) Receptor->Grid Grid->Docking Poses Ranked Binding Poses Docking->Poses Analysis Interaction Analysis Poses->Analysis

The sequential steps of a molecular docking experiment.
Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide a dynamic view of the protein-ligand complex, assessing the stability of the predicted binding pose and revealing the flexibility of the system over time.

3.3.1. Molecular Dynamics Simulation Protocol

  • System Setup:

    • Use the best-ranked pose from molecular docking as the starting structure.

    • Place the protein-ligand complex in a periodic box of explicit solvent (e.g., water).

    • Add counter-ions to neutralize the system.

  • Energy Minimization: Perform energy minimization of the entire system to remove steric clashes and relax the structure.

  • Equilibration: Gradually heat the system to physiological temperature (e.g., 300 K) and equilibrate the pressure to ensure a stable starting point for the production simulation. This is typically done in two phases: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature).

  • Production Run: Run the MD simulation for a sufficient duration (e.g., 50-100 nanoseconds) to observe the behavior of the protein-ligand complex.

  • Trajectory Analysis: Analyze the resulting trajectory to assess:

    • Root Mean Square Deviation (RMSD): To evaluate the stability of the protein and the ligand's binding pose.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds identified in the docking analysis.

ADMET Prediction

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for early-stage assessment of a compound's drug-likeness and potential liabilities.

3.4.1. ADMET Prediction Protocol

A variety of web-based tools and software can be used for ADMET prediction. For a comprehensive analysis, it is recommended to use a consensus approach by employing multiple predictors.

  • Select Prediction Tools: Utilize publicly available web servers such as:

    • SwissADME: For a wide range of physicochemical properties, pharmacokinetic predictions, and drug-likeness evaluation.

    • pkCSM: For prediction of ADMET properties including absorption, distribution, metabolism, excretion, and toxicity.

    • ProTox-II: For the prediction of various toxicity endpoints, including oral toxicity and organ toxicity.

  • Input Structure: Submit the SMILES string or draw the structure of this compound into the selected web servers.

  • Analyze and Consolidate Results: Compile the predictions from the different tools into a summary table to gain a comprehensive overview of the compound's ADMET profile. Pay close attention to potential liabilities such as poor absorption, blood-brain barrier penetration (if not desired), metabolic instability, or predicted toxicity.

Data Presentation and Interpretation

The results of the in silico analyses should be presented in a clear and concise manner to facilitate interpretation and decision-making.

Table 1: Predicted ADMET Properties of this compound

PropertyPredicted ValueInterpretation
Absorption
Caco-2 Permeability
Human Intestinal Absorption
Distribution
Blood-Brain Barrier Penetration
P-glycoprotein Substrate
Metabolism
CYP450 2D6 Inhibitor
CYP450 3A4 Inhibitor
Excretion
Total Clearance
Toxicity
AMES Toxicity
hERG I Inhibitor
Hepatotoxicity
Oral Rat Acute Toxicity (LD50)

Note: The values in this table are placeholders and would be populated with the actual data obtained from the ADMET prediction tools.

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico workflow for the characterization of this compound. By leveraging molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can efficiently generate hypotheses about its biological targets, understand its molecular interactions, and anticipate its pharmacokinetic and toxicological properties.

The findings from these computational studies provide a strong foundation for subsequent experimental validation. Wet lab experiments, such as enzymatic assays and cell-based assays, are essential to confirm the predicted biological activity and to further elucidate the mechanism of action. The iterative interplay between in silico modeling and experimental testing is a powerful paradigm for accelerating the discovery and development of novel therapeutic agents based on the versatile quinoline scaffold.

References

Methodological & Application

Application Notes and Protocols: Methyl 4-hydroxyquinoline-8-carboxylate as a Versatile Fluorescent Probe

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Quinoline Derivative

Quinoline and its derivatives represent a cornerstone in the development of fluorescent probes, prized for their inherent photophysical properties and robust chelating capabilities.[1] Within this esteemed class of molecules, Methyl 4-hydroxyquinoline-8-carboxylate emerges as a compound of significant interest for researchers in drug discovery, materials science, and environmental monitoring. Its structural architecture, featuring a 4-hydroxyquinoline core, imparts the foundational fluorescence characteristics, while the 8-carboxylate group offers a potential modulation of these properties and an additional coordination site. This strategic combination of functional groups suggests a high potential for sensitive and selective detection of various analytes, including metal ions and fluctuations in pH.

This technical guide provides a comprehensive overview of the theoretical framework and practical applications of this compound in fluorescence-based assays. While specific photophysical data for this particular derivative is not extensively available in the current literature, we will draw upon the well-established principles of the 8-hydroxyquinoline (8-HQ) scaffold to provide robust protocols and expert insights.[2] This document is designed to empower researchers to explore the utility of this promising compound, with a strong emphasis on experimental validation and optimization.

Physicochemical Properties and Synthesis

This compound is an organic compound with the molecular formula C₁₁H₉NO₃ and a molecular weight of 203.19 g/mol .[3] The molecule possesses a quinoline ring system substituted with a hydroxyl group at the 4-position and a methyl carboxylate group at the 8-position. The presence of the hydroxyl group and the quinoline nitrogen allows for tautomerism, which can influence its electronic and photophysical properties.

While several synthetic routes for quinoline derivatives are available, a common approach involves the cyclization of substituted anilines. For instance, the synthesis of related 4-hydroxyquinoline-3-carboxylic acids can be achieved through the Gould-Jacobs reaction.[4] The esterification of the corresponding carboxylic acid can then yield the final product.

Core Principles of Fluorescence Modulation

The utility of this compound in fluorescence assays is predicated on the modulation of its emission upon interaction with an analyte. The primary mechanisms governing this change are Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), and Excited-State Intramolecular Proton Transfer (ESIPT).

  • Chelation-Enhanced Fluorescence (CHEF): Many quinoline-based probes exhibit low fluorescence in their free state due to non-radiative decay pathways. Upon chelation with a metal ion, the molecule's conformation becomes more rigid, which can suppress these non-radiative processes and lead to a significant enhancement in fluorescence intensity.

  • Photoinduced Electron Transfer (PET): In some instances, the fluorescence of the quinoline core can be quenched by a nearby electron-donating or electron-withdrawing group. The binding of an analyte can disrupt this PET process, "turning on" the fluorescence.

  • Excited-State Intramolecular Proton Transfer (ESIPT): The 8-hydroxyquinoline scaffold is known to undergo ESIPT, where the proton from the hydroxyl group is transferred to the quinoline nitrogen in the excited state. This process can lead to a weak intrinsic fluorescence. Chelation with a metal ion can block this proton transfer, resulting in a dramatic increase in fluorescence emission.

cluster_0 Analyte Interaction cluster_1 Fluorescence Modulation Free Probe Free Probe Complex Complex Free Probe->Complex Binding Non-Radiative Decay Non-Radiative Decay Free Probe->Non-Radiative Decay Intrinsic Quenching Analyte Analyte Analyte->Complex Excited State Excited State Complex->Excited State Enhanced Excitation/Emission Excitation Excitation Excitation->Excited State Emission Emission Excited State->Emission Fluorescence (ON) Excited State->Non-Radiative Decay Quenching (OFF)

Figure 1: General mechanism of fluorescence enhancement upon analyte binding.

Photophysical Properties: An Estimation Based on 8-Hydroxyquinoline

Property8-Hydroxyquinoline (8-HQ) (in various solvents)This compound (Estimated)
Excitation Maxima (λex) ~310 - 320 nm~310 - 330 nm (To be determined experimentally)
Emission Maxima (λem) ~500 - 520 nm (upon metal chelation)~500 - 530 nm (To be determined experimentally)
Quantum Yield (ΦF) Low (free), Significantly increases upon chelationLow (free), Expected to increase upon chelation
Fluorescence Lifetime (τ) Varies with environment and chelation stateTo be determined experimentally

Note: The carboxylate group at the 8-position may induce a slight red-shift in the excitation and emission spectra compared to the parent 8-HQ.

Experimental Protocols

The following protocols provide a general framework for utilizing this compound in fluorescence assays. It is imperative that the researcher optimizes these protocols for their specific application.

Protocol 1: Determination of Optimal Excitation and Emission Wavelengths

Objective: To determine the optimal excitation and emission wavelengths for this compound in the presence and absence of the target analyte.

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or a buffered aqueous solution)

  • Target analyte (e.g., a specific metal salt like FeCl₃ or a buffer solution at a specific pH)

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mM in DMSO or ethanol).

  • Prepare a working solution of the probe in the desired assay buffer (e.g., 10 µM).

  • Prepare a sample of the probe with the analyte by adding a saturating concentration of the analyte to the working solution.

  • Scan the excitation spectrum: Set the emission wavelength to an estimated value (e.g., 520 nm) and scan the excitation wavelengths (e.g., from 280 nm to 480 nm). The peak of this scan is the optimal excitation wavelength (λex).

  • Scan the emission spectrum: Set the excitation wavelength to the determined λex and scan the emission wavelengths (e.g., from λex + 20 nm to 700 nm). The peak of this scan is the optimal emission wavelength (λem).

  • Repeat steps 4 and 5 for the probe solution in the absence of the analyte to determine its intrinsic spectral properties.

Protocol 2: Fluorescence Titration for Metal Ion Detection

Objective: To determine the binding affinity and stoichiometry of this compound for a specific metal ion.

Materials:

  • This compound stock solution

  • Stock solution of the metal ion of interest (e.g., 10 mM FeCl₃ in water)

  • Assay buffer (e.g., HEPES, pH 7.4)

  • Spectrofluorometer

  • Quartz cuvette

Procedure:

  • Prepare a solution of the probe at a fixed concentration (e.g., 10 µM) in the assay buffer in a quartz cuvette.

  • Record the initial fluorescence intensity at the predetermined optimal excitation and emission wavelengths.

  • Incrementally add small aliquots of the metal ion stock solution to the cuvette.

  • After each addition, mix thoroughly and allow the solution to equilibrate (e.g., for 1-2 minutes).

  • Record the fluorescence intensity after each addition.

  • Continue the titration until the fluorescence intensity reaches a plateau, indicating saturation of the probe.

  • Plot the change in fluorescence intensity (ΔF) as a function of the metal ion concentration. The data can be used to calculate the dissociation constant (Kd) and determine the binding stoichiometry (e.g., using a Job's plot).

Start Start Prepare Probe Solution Prepare Probe Solution Start->Prepare Probe Solution Measure Initial Fluorescence Measure Initial Fluorescence Prepare Probe Solution->Measure Initial Fluorescence Add Analyte Aliquot Add Analyte Aliquot Measure Initial Fluorescence->Add Analyte Aliquot Equilibrate Equilibrate Add Analyte Aliquot->Equilibrate Measure Fluorescence Measure Fluorescence Equilibrate->Measure Fluorescence Saturation? Saturation? Measure Fluorescence->Saturation? Saturation?->Add Analyte Aliquot No Data Analysis Data Analysis Saturation?->Data Analysis Yes End End Data Analysis->End

Figure 2: Workflow for a typical fluorescence titration experiment.
Protocol 3: pH Sensing Assay

Objective: To evaluate the responsiveness of this compound fluorescence to changes in pH.

Materials:

  • This compound stock solution

  • A series of buffer solutions with a range of pH values (e.g., from pH 4 to pH 10)

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a series of working solutions of the probe (e.g., 10 µM) in each of the different pH buffers.

  • Incubate the solutions for a short period to ensure equilibrium.

  • Measure the fluorescence intensity of each solution at the predetermined optimal excitation and emission wavelengths.

  • Plot the fluorescence intensity as a function of pH. This will reveal the pH range over which the probe is most sensitive.

Data Analysis and Interpretation

The analysis of the fluorescence data will depend on the specific assay. For metal ion detection, a binding isotherm can be generated by plotting the change in fluorescence against the analyte concentration. This can be fitted to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd). For pH sensing, a titration curve will illustrate the pKa of the probe's fluorescent response.

Troubleshooting

IssuePossible CauseSolution
No change in fluorescence Incorrect excitation/emission wavelengths.Re-determine the optimal wavelengths in the presence of the analyte.
Probe is not sensitive to the analyte.Consider a different quinoline derivative or assay conditions.
High background fluorescence Contaminated solvents or buffers.Use fresh, high-purity reagents.
Autofluorescence from the sample matrix.Run a blank sample without the probe to subtract the background.
Precipitation of the probe Low solubility in the assay buffer.Add a small amount of a co-solvent like DMSO or ethanol.
Aggregation at high concentrations.Work with lower probe concentrations.

Conclusion

This compound holds considerable promise as a versatile fluorescent probe for a range of applications. While further characterization of its specific photophysical properties is warranted, the foundational knowledge of the 8-hydroxyquinoline scaffold provides a strong basis for its exploration in fluorescence assays. The protocols and insights provided in this guide are intended to facilitate this exploration and empower researchers to unlock the full potential of this intriguing molecule.

References

Application Note: A Validated Protocol for the Synthesis of Methyl 4-hydroxyquinoline-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This application note provides a comprehensive, step-by-step protocol for the synthesis of Methyl 4-hydroxyquinoline-8-carboxylate, a key building block for drug discovery and development. The described synthetic strategy employs a modified Gould-Jacobs reaction, a robust and classical method for quinoline synthesis, followed by subsequent functional group manipulations.[1][3] This guide is designed for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the underlying chemical rationale for each step, ensuring both reproducibility and a deeper understanding of the process. The protocol is structured as a self-validating system, incorporating in-process checks and detailed purification methods to yield the target compound with high purity.

Introduction and Synthetic Strategy

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules, including potential antibacterial and anticancer agents.[4] Its structure combines the reactive 4-hydroxyquinoline core with a strategically placed carboxylate group, allowing for diverse downstream chemical modifications.

The synthesis of this target molecule is achieved through a robust, multi-step sequence, as illustrated in the overall reaction scheme below. The core of this strategy is the Gould-Jacobs reaction , which efficiently constructs the quinoline ring system from an appropriately substituted aniline.[5]

Overall Reaction Scheme:

Step 1: Condensation of Methyl 3-aminobenzoate with Diethyl ethoxymethylenemalonate (DEEM). Step 2: High-temperature thermal cyclization to form the quinoline ring. Step 3: Saponification of the ester groups to yield a dicarboxylic acid. Step 4: Selective thermal decarboxylation to remove the C3-carboxylic acid. Step 5: Fischer esterification to form the final methyl ester product.

This application note will detail the protocol for each of these stages, providing expert insights into reaction optimization, control of regioselectivity, and purification.

Reaction Mechanisms and Workflow

The Gould-Jacobs Reaction Mechanism

The Gould-Jacobs reaction is a powerful method for synthesizing 4-hydroxyquinolines.[1] The process begins with a nucleophilic vinylic substitution, where the aniline derivative attacks diethyl ethoxymethylenemalonate (DEEM), followed by the elimination of ethanol to form a stable intermediate. The critical step is a high-temperature 6-electron electrocyclization, which forms the quinoline ring.[4] The initial product exists predominantly in its 4-oxo tautomeric form, which is in equilibrium with the aromatic 4-hydroxy form.[4]

Gould-Jacobs Mechanism Gould-Jacobs Reaction Mechanism Reactants Methyl 3-aminobenzoate + DEEM Intermediate Anilidomethylenemalonate Intermediate Reactants->Intermediate Condensation (-EtOH) Cyclization Cyclized Product (4-Oxo-quinoline-3-carboxylate) Intermediate->Cyclization Thermal 6π Electrocyclization (>250 °C) Tautomer Tautomer (4-Hydroxy-quinoline-3-carboxylate) Cyclization->Tautomer Keto-Enol Tautomerism

Caption: The Gould-Jacobs reaction pathway from reactants to the final 4-hydroxyquinoline product.[4]

Overall Experimental Workflow

The successful synthesis of the target compound requires a sequence of distinct chemical transformations and purifications. The following workflow diagram provides a high-level overview of the entire process, from starting materials to the final, characterized product.

Experimental Workflow Overall Synthesis Workflow Start Start: Methyl 3-aminobenzoate + DEEM Step1 Step 1: Condensation (Formation of Anilidomethylenemalonate) Start->Step1 Step2 Step 2: Thermal Cyclization (High-Boiling Solvent, >250 °C) Step1->Step2 Purify1 Purification 1: Isolation of 8-COOCH3 Isomer Step2->Purify1 Step3 Step 3: Saponification (NaOH Hydrolysis) Purify1->Step3 Step4 Step 4: Decarboxylation (Thermal) Step3->Step4 Purify2 Purification 2: Isolation of 4-Hydroxyquinoline- 8-carboxylic Acid Step4->Purify2 Step5 Step 5: Fischer Esterification (MeOH / H2SO4) Purify2->Step5 FinalPurify Final Purification: Recrystallization Step5->FinalPurify Product Final Product: This compound FinalPurify->Product

Caption: A flowchart illustrating the multi-step synthesis and purification process.

Detailed Experimental Protocol

Safety Precaution: This protocol involves high temperatures and corrosive reagents. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Materials and Reagents
ReagentGradeSupplier Example
Methyl 3-aminobenzoate≥98%Sigma-Aldrich
Diethyl ethoxymethylenemalonate (DEEM)98%Sigma-Aldrich
Diphenyl ether (or Dowtherm A)≥99%Sigma-Aldrich
Sodium hydroxide (NaOH)ACS Reagent, ≥97%Fisher Scientific
Hydrochloric acid (HCl)Concentrated, 37%Fisher Scientific
Methanol (MeOH)Anhydrous, 99.8%Sigma-Aldrich
Sulfuric acid (H₂SO₄)Concentrated, 95-98%Fisher Scientific
Ethanol (EtOH)Reagent GradeFisher Scientific
Petroleum EtherACS GradeFisher Scientific
Step 1 & 2: Condensation and Thermal Cyclization

This part of the protocol combines the initial condensation and the high-temperature cyclization, which is often performed sequentially without isolating the initial condensation product.

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add Methyl 3-aminobenzoate (0.10 mol, 15.1 g).

  • Condensation: Slowly add diethyl ethoxymethylenemalonate (DEEM) (0.11 mol, 23.8 g, 1.1 eq) to the flask via the dropping funnel over 15 minutes with stirring. The reaction is exothermic. Stir the mixture at 100-110 °C for 1 hour. During this time, ethanol will distill off.

  • Cyclization: To the hot reaction mixture, carefully add 100 mL of a high-boiling solvent such as diphenyl ether.[6] Heat the mixture to reflux (approx. 250-260 °C) using a heating mantle.[4] Maintain a vigorous reflux for 30-45 minutes. The progress of the cyclization can be monitored by Thin Layer Chromatography (TLC).

    • Causality Note: The high temperature is essential to provide the activation energy for the 6-electron electrocyclization that forms the quinoline ring.[3] Inert, high-boiling solvents prevent decomposition and can increase yields to over 90%.[3]

  • Isolation and Purification: Allow the reaction mixture to cool to room temperature. A solid product should precipitate. Add 150 mL of petroleum ether to facilitate further precipitation and to help wash away the diphenyl ether solvent.[6]

  • Collect the solid product by vacuum filtration and wash thoroughly with petroleum ether. The crude product will be a mixture of the desired Ethyl 4-hydroxy-8-(methoxycarbonyl)quinoline-3-carboxylate and the isomeric Ethyl 4-hydroxy-6-(methoxycarbonyl)quinoline-3-carboxylate.

  • The isomers can often be separated by fractional crystallization from a suitable solvent like ethanol or by column chromatography. The 8-substituted isomer is typically less soluble.

Step 3 & 4: Saponification and Decarboxylation
  • Saponification: Suspend the purified ester from the previous step (0.05 mol) in a solution of 10% aqueous sodium hydroxide (100 mL). Heat the mixture to reflux for 4-5 hours, or until the solid has completely dissolved and TLC analysis indicates the disappearance of the starting material.[7]

  • Acidification: Cool the resulting clear solution in an ice bath. Carefully acidify the solution to pH 2-3 by the slow addition of concentrated hydrochloric acid. A precipitate of 4-hydroxyquinoline-3,8-dicarboxylic acid will form.

  • Isolation: Collect the solid dicarboxylic acid by vacuum filtration, wash with cold deionized water, and dry thoroughly.

  • Decarboxylation: Place the dry dicarboxylic acid in a round-bottom flask and heat it carefully in an oil bath to 260-270 °C. The solid will melt, and vigorous evolution of CO₂ will occur. Hold at this temperature until gas evolution ceases (typically 15-20 minutes).

    • Causality Note: Thermal decarboxylation of quinoline-3-carboxylic acids is a well-established reaction. The electron-withdrawing nature of the quinoline ring system stabilizes the carbanionic intermediate formed upon loss of CO₂, facilitating the reaction.[1]

  • Cool the flask to room temperature. The solidified product is crude 4-hydroxyquinoline-8-carboxylic acid. Purify by recrystallization from ethanol or acetic acid.

Step 5: Fischer Esterification
  • Reaction Setup: In a 250 mL round-bottom flask, suspend the purified 4-hydroxyquinoline-8-carboxylic acid (0.03 mol, 6.1 g) in 150 mL of anhydrous methanol.

  • Acid Catalyst: Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (3 mL) with stirring.

    • Causality Note: Fischer esterification is an acid-catalyzed equilibrium process. Using a large excess of the alcohol (methanol) as the solvent drives the equilibrium towards the product side, maximizing the yield of the desired ester.[8]

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 12-24 hours.[8] Monitor the reaction by TLC until the starting carboxylic acid is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Carefully pour the residue onto 200 g of crushed ice and neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Isolation and Purification: The solid precipitate is the crude this compound. Collect the product by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent such as methanol or an ethanol/water mixture to obtain the pure final product.

Data Summary and Characterization

The following table summarizes the key quantitative parameters for the synthesis.

StepKey ReactantsMolar RatioTemp. (°C)Time (h)Expected Yield (%)
1. CondensationMethyl 3-aminobenzoate / DEEM1 : 1.1100-1101>95 (Intermediate)
2. CyclizationIntermediate in Diphenyl Ether-250-2600.5-0.7570-85 (Isomer Mix)
3. SaponificationCyclized Ester / NaOH1 : >41004-585-95
4. DecarboxylationDicarboxylic Acid-260-2700.25-0.580-90
5. EsterificationCarboxylic Acid / MeOH / H₂SO₄1 : excess6512-2475-88[8]

Final Product Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and isomeric purity.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Melting Point (MP): To assess purity.

  • High-Performance Liquid Chromatography (HPLC): To determine the final purity quantitatively.

References

The Enduring Scaffold: A Guide to the Application of Quinoline Carboxylates in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline core, a bicyclic aromatic heterocycle, stands as a privileged scaffold in the annals of medicinal chemistry.[1][2][3][4] Its presence in both natural products and synthetic pharmaceuticals underscores its remarkable versatility in engaging with biological targets.[2][4][5] When functionalized with a carboxylate group, the resulting quinoline carboxylates exhibit a profound enhancement in their pharmacological profiles, paving the way for the development of potent therapeutic agents. This guide provides an in-depth exploration of the synthesis, mechanisms of action, and diverse applications of quinoline carboxylates, offering both foundational knowledge and practical protocols for researchers, scientists, and drug development professionals.

I. The Synthetic Toolkit: Crafting the Quinoline Carboxylate Core

The construction of the quinoline carboxylate scaffold can be achieved through several classic and modern synthetic methodologies. The choice of a particular route often depends on the desired substitution pattern and the availability of starting materials.

A. Foundational Synthetic Strategies

Several named reactions have become cornerstones for the synthesis of quinoline carboxylates:

  • Pfitzinger Reaction: This reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base to yield a quinoline-4-carboxylic acid.[6][7]

  • Doebner-von Miller Reaction: A reaction of an α,β-unsaturated carbonyl compound with an aniline in the presence of a strong acid and an oxidizing agent.[2]

  • Gould-Jacobs Reaction: This method is particularly useful for synthesizing 4-hydroxyquinoline-3-carboxylates from anilines and diethyl ethoxymethylenemalonate.[2]

  • Friedländer Synthesis: This involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl group.[6][8]

B. General Protocol for Pfitzinger Synthesis of Quinoline-4-Carboxylic Acids

This protocol provides a general framework for the synthesis of quinoline-4-carboxylic acid derivatives, a common and biologically active subclass.

Materials:

  • Isatin (substituted or unsubstituted)

  • Carbonyl compound (e.g., a ketone with an α-methylene group)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol or other suitable solvent

  • Hydrochloric acid (HCl) for acidification

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve isatin (1 equivalent) and the carbonyl compound (1.1 equivalents) in ethanol.

  • Base Addition: Slowly add a solution of KOH (3-4 equivalents) in water or ethanol to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidification: Acidify the aqueous solution with concentrated HCl until a precipitate is formed (typically pH 2-3).

  • Isolation: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization: The final product should be characterized by standard analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.[1]

II. Therapeutic Frontiers of Quinoline Carboxylates

The strategic placement of the carboxylate group on the quinoline scaffold imparts favorable pharmacokinetic and pharmacodynamic properties, leading to a broad spectrum of biological activities.

A. Anticancer Activity: A Multifaceted Approach

Quinoline carboxylates have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines through diverse mechanisms.[5][9]

Mechanism of Action:

  • Topoisomerase Inhibition: Certain quinoline carboxamide derivatives act as potent inhibitors of topoisomerases, enzymes crucial for DNA replication and repair.[3] By stabilizing the enzyme-DNA cleavage complex, these compounds lead to double-strand breaks and ultimately trigger apoptosis.

  • Kinase Inhibition: The quinoline scaffold is a common feature in many kinase inhibitors. Quinoline-3-carboxylic acid derivatives have been shown to inhibit protein kinase CK2, while quinoline-6-carboxylic acid hybrids can inhibit DYRK1A.[10]

  • Induction of Apoptosis: Many quinoline-3-carboxylate derivatives exert their anticancer effects by up-regulating intrinsic apoptosis pathways.[1]

  • Dihydroorotate Dehydrogenase (DHODH) Inhibition: 4-Quinoline carboxylic acids have been developed as potent inhibitors of DHODH, an enzyme essential for de novo pyrimidine biosynthesis, thereby halting the proliferation of rapidly dividing cancer cells.[11]

Experimental Workflow: In Vitro Anticancer Activity Assessment

Caption: Workflow for evaluating the in vitro anticancer activity of quinoline carboxylates.

Table 1: Anticancer Activity of Selected Quinoline Carboxylate Derivatives

Compound ClassCancer Cell LineIC50 (µM)Mechanism of ActionReference
Quinoline-3-carboxylateMCF-70.33Apoptosis Induction[1]
Quinoline-3-carboxylateK5620.28Apoptosis Induction[1]
2-Styrylquinoline-3-carboxylic acidMCF-7MicromolarNot specified[12]
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidMCF-7>80% inhibitionNot specified[5]
2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6)Leukemic cell lines7.2SIRT3 Inhibition[13]

B. Antimicrobial Activity: A Broad Spectrum of Defense

The quinolone antibiotics, a class of drugs structurally related to quinolines and often containing a carboxylic acid group, are a testament to the potent antimicrobial properties of this scaffold.[14] Quinoline carboxylates themselves exhibit a wide range of activities against bacteria, fungi, and parasites.

1. Antibacterial Activity

Mechanism of Action: Quinolones and fluoroquinolones interfere with bacterial DNA replication by inhibiting DNA gyrase and topoisomerase IV.[14] These enzymes are essential for maintaining the proper topology of DNA during replication and transcription. Inhibition of their ligase activity leads to the accumulation of DNA strand breaks, ultimately causing bacterial cell death.[14]

Signaling Pathway: Quinolone Inhibition of Bacterial DNA Replication

Quinolone Mechanism of Action quinolone Quinolone Carboxylate dna_gyrase DNA Gyrase / Topoisomerase IV quinolone->dna_gyrase Inhibits dna_replication DNA Replication & Repair dna_gyrase->dna_replication Enables cell_death Bacterial Cell Death dna_replication->cell_death Disruption leads to

Caption: Mechanism of action of quinolone carboxylates as antibacterial agents.

2. Antimalarial Activity

Quinoline-containing drugs like chloroquine and mefloquine have been mainstays in the fight against malaria.[15] The carboxylate functionality can modulate the physicochemical properties of the quinoline core, influencing its accumulation in the parasite's food vacuole.

Mechanism of Action: The primary mechanism of action for many quinoline antimalarials is the inhibition of hemozoin biocrystallization in the acidic food vacuole of the malaria parasite.[15] Heme, a toxic byproduct of hemoglobin digestion, is detoxified by the parasite through polymerization into hemozoin. Quinoline drugs are thought to cap the growing hemozoin crystal, leading to the accumulation of toxic free heme and parasite death.[15]

3. Antifungal and Other Antimicrobial Activities

Derivatives of quinoline carboxylates have also demonstrated efficacy against various fungal pathogens and other microbes like Leishmania.[16] The precise mechanisms are varied but often involve disruption of essential cellular processes.

C. Anti-inflammatory Activity

Recent studies have highlighted the potential of quinoline carboxylates as anti-inflammatory agents.[17][18]

Mechanism of Action: Certain quinoline-4-carboxylic acids have shown the ability to reduce inflammation in lipopolysaccharide (LPS)-induced macrophage models.[17][18] The proposed mechanism involves the chelation of divalent metal ions, which may play a role in modulating inflammatory pathways.[17][18]

III. Future Perspectives and Conclusion

The quinoline carboxylate scaffold continues to be a fertile ground for drug discovery. Its synthetic tractability and the diverse array of biological activities associated with its derivatives ensure its continued relevance in medicinal chemistry. Future research will likely focus on the development of more selective and potent analogues, the exploration of novel mechanisms of action, and the application of this versatile scaffold to emerging therapeutic targets. The combination of rational drug design, combinatorial chemistry, and high-throughput screening will undoubtedly unlock the full potential of quinoline carboxylates in addressing unmet medical needs.

IV. References

  • Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716. 12

  • Purohit, P., & Mittal, R. K. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 20(15), 1834-1843. --INVALID-LINK--

  • Di Mola, A., et al. (2018). Synthetic approach for synthesizing quinoline-2-carboxylate derivatives. ResearchGate. --INVALID-LINK--

  • BenchChem. (2025). Quinoline-2-Carboxylic Acid Derivatives: A Pharmacological Deep Dive for Drug Discovery. BenchChem. --INVALID-LINK--

  • Wikipedia. (n.d.). Quinolone antibiotic. Wikipedia. --INVALID-LINK--

  • Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21462-21481. --INVALID-LINK--

  • Singh, U. P., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Molecular Structure, 1265, 133418. --INVALID-LINK--

  • Janardhan, B., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Molecular Diversity. --INVALID-LINK--

  • ResearchGate. (n.d.). Quinoline based anticancer drugs and natural products. ResearchGate. --INVALID-LINK--

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. --INVALID-LINK--

  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PloS one, 14(8), e0220882. --INVALID-LINK--

  • Deng, X., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(10), 4466-4484. --INVALID-LINK--

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. --INVALID-LINK--

  • Baragaña, B., et al. (2019). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 62(1), 240-259. --INVALID-LINK--

  • Foley, M., & Tilley, L. (1997). Quinoline antimalarials: Mechanisms of action and resistance. International Journal for Parasitology, 27(2), 231-240. --INVALID-LINK--

  • Al-Ostath, A., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(16), 4969. --INVALID-LINK--

  • Khan, F. R. N., et al. (2012). Quinoline-3-carboxylates as potential antibacterial agents. ResearchGate. --INVALID-LINK--

  • Foley, M., & Tilley, L. (1997). Quinoline antimalarials: mechanisms of action and resistance. International journal for parasitology, 27(2), 231-240. --INVALID-LINK--

  • ResearchGate. (n.d.). Quinoline analog anti-malarial marketed drugs. ResearchGate. --INVALID-LINK--

  • Al-Ostath, A., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-inflammatory Agents. ResearchGate. --INVALID-LINK--

  • Marella, A., et al. (2013). Quinoline: A versatile heterocyclic. Saudi Pharmaceutical Journal, 21(1), 1-12. --INVALID-LINK--

  • Khan, F. R. N. (2012). Quinoline-3-carboxylates as potential antibacterial agents. ResearchGate. --INVALID-LINK--

  • Wang, Y., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 552. --INVALID-LINK--

  • Ajani, O. O., et al. (2022). A few quinoline derivatives in clinical use Although there has been... ResearchGate. --INVALID-LINK--

  • Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(29), 18775-18804. --INVALID-LINK--

  • Zhang, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 856461. --INVALID-LINK--

References

Application Notes and Protocols for High-Throughput Screening with Methyl 4-hydroxyquinoline-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

The quinoline motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1][2] Its versatile scaffold has been the foundation for drugs spanning a wide therapeutic spectrum, from anticancer to antimicrobial agents.[3][4] Within this esteemed class of molecules, Methyl 4-hydroxyquinoline-8-carboxylate emerges as a compound of significant interest for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic leads.

This comprehensive guide is intended for researchers, scientists, and drug development professionals. It provides a detailed exploration of the application of this compound in HTS, moving beyond a generic template to offer in-depth, field-proven insights. We will delve into the chemical rationale behind its use, present detailed, step-by-step protocols for relevant assays, and provide the necessary framework for robust data interpretation. Our focus is on empowering researchers to harness the full potential of this intriguing molecule in their drug discovery endeavors.

This compound: A Profile

This compound is an organic compound featuring a quinoline core substituted with a hydroxyl group at the 4th position and a methyl carboxylate group at the 8th position.[5] This specific arrangement of functional groups imparts distinct chemical properties that make it an attractive candidate for HTS.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for designing effective screening assays.

PropertyValueSource
Molecular Formula C₁₁H₉NO₃[5]
Molecular Weight 203.19 g/mol [5]
IUPAC Name This compound[5]
CAS Number 860206-84-4[5]

The presence of both a hydrogen bond donor (hydroxyl group) and acceptor (carboxylate and quinoline nitrogen) suggests the potential for specific interactions with biological targets.[6] The planar quinoline ring system can participate in π-stacking interactions, a common feature in the binding of small molecules to protein targets.

Rationale for High-Throughput Screening

The structural motifs within this compound are reminiscent of those found in known inhibitors of key enzyme classes, making it a prime candidate for targeted and phenotypic screening.

  • Kinase Inhibition: The quinoline scaffold is a well-established pharmacophore for protein kinase inhibitors.[3][7] Many approved kinase inhibitor drugs, such as those targeting the Epidermal Growth Factor Receptor (EGFR), feature a quinazoline or quinoline core.[7][8] The 4-hydroxyquinoline moiety can mimic the hinge-binding motifs of ATP, making it a promising starting point for identifying novel kinase inhibitors.

  • DNA Gyrase Inhibition: Quinolone and fluoroquinolone antibiotics, a major class of antibacterial agents, target bacterial DNA gyrase and topoisomerase IV.[9][10][11] The core quinoline structure is central to their mechanism of action, which involves stabilizing the enzyme-DNA cleavage complex.[11][12] This makes this compound a candidate for screening against bacterial gyrase.

  • Anticancer Activity: Numerous quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.[4] Cell-based phenotypic screens are therefore a valuable approach to uncover the anticancer potential of this compound.

High-Throughput Screening Workflow

A typical HTS campaign follows a structured workflow to efficiently identify and validate active compounds.

HTS_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Lead Optimization Primary_Screen Primary Screen (Single Concentration) Hit_Confirmation Hit Confirmation (Dose-Response) Primary_Screen->Hit_Confirmation Identified Hits Counter_Screen Counter Screens (Assess Specificity) Hit_Confirmation->Counter_Screen Confirmed Hits SAR_Studies Structure-Activity Relationship (SAR) Counter_Screen->SAR_Studies Validated Hits Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Caption: A generalized workflow for a high-throughput screening campaign.

Application Note 1: Biochemical Screening for Protein Kinase Inhibitors

This application note details a protocol for screening this compound against a panel of protein kinases using a luminescence-based assay that measures ADP production.

Scientific Rationale

Protein kinases are a large family of enzymes that play a critical role in cellular signaling.[3][13] Their dysregulation is a hallmark of many diseases, particularly cancer.[8] The ADP-Glo™ Kinase Assay is a robust and sensitive method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[8] This assay is well-suited for HTS due to its high signal-to-background ratio and resistance to compound interference.[8]

Experimental Protocol: ADP-Glo™ Kinase Assay (384-well format)

Materials:

  • This compound (dissolved in 100% DMSO)

  • Protein Kinase of interest (e.g., EGFR, VEGFR)

  • Kinase-specific peptide substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well white, flat-bottom assay plates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader capable of measuring luminescence

Protocol:

  • Compound Plating:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions to create a concentration range for dose-response experiments (e.g., 100 µM to 1 nM).

    • Dispense a small volume (e.g., 50 nL) of the compound solutions into the wells of a 384-well plate. For a primary screen, a single concentration (e.g., 10 µM) is typically used.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase reaction buffer, the protein kinase, and its specific peptide substrate.

    • Add 2.5 µL of the kinase/substrate master mix to each well of the assay plate.

    • Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.[8]

    • Prepare an ATP solution in the kinase reaction buffer. The final ATP concentration should be at or near the Km for the specific kinase.[8]

    • Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well.

    • Incubate the plate for 60 minutes at room temperature.[8]

  • Assay Readout:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[8]

    • Incubate for 40 minutes at room temperature.[8]

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP into a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

Data Analysis and Interpretation

The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity. Inhibition is calculated as a percentage of the uninhibited control. For dose-response experiments, the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined by fitting the data to a four-parameter logistic curve.

Application Note 2: Biochemical Screening for Bacterial DNA Gyrase Inhibitors

This application note outlines a fluorescence-based HTS assay to identify inhibitors of bacterial DNA gyrase.

Scientific Rationale

Bacterial DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a validated target for antibiotics.[10][11] This enzyme introduces negative supercoils into DNA, a process that can be monitored using a supercoiling-dependent fluorescence quenching (SDFQ) method.[11][12] In this assay, a fluorescently labeled DNA substrate exhibits a decrease in fluorescence upon supercoiling by gyrase. Inhibitors of the enzyme will prevent this change in fluorescence.

Experimental Protocol: DNA Gyrase Supercoiling Assay (384-well format)

Materials:

  • This compound (dissolved in 100% DMSO)

  • Purified E. coli DNA Gyrase (GyrA and GyrB subunits)

  • Relaxed, covalently closed circular DNA (e.g., pBR322) fluorescently labeled with a dye sensitive to supercoiling

  • Gyrase Assay Buffer (e.g., 35 mM Tris-HCl, pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL BSA)

  • ATP

  • 384-well black, flat-bottom assay plates

  • Fluorescence plate reader

Protocol:

  • Compound Plating:

    • Dispense 50 nL of this compound solutions at various concentrations into the wells of a 384-well plate.

  • Gyrase Reaction:

    • Prepare a master mix containing the gyrase assay buffer, DNA gyrase enzyme, and the fluorescently labeled DNA substrate.

    • Add 10 µL of the enzyme/DNA master mix to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of ATP solution (final concentration typically 1 mM).

    • Incubate the plate at 37°C for 90 minutes.

  • Assay Readout:

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorescent dye.

Data Analysis and Interpretation

A decrease in fluorescence indicates gyrase activity. The percentage of inhibition is calculated relative to the controls (no enzyme and no inhibitor). IC₅₀ values can be determined from dose-response curves.

Application Note 3: Cell-Based Screening for Anticancer Activity

This application note describes a colorimetric cell-based assay to evaluate the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.

Scientific Rationale

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability.[2][14] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, which can be solubilized and quantified by spectrophotometry.[2] A reduction in formazan production is indicative of cytotoxicity or inhibition of cell proliferation.

Experimental Protocol: MTT Assay (96-well format)

Materials:

  • This compound (dissolved in 100% DMSO)

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well clear, flat-bottom cell culture plates

  • Spectrophotometer (plate reader)

Protocol:

  • Cell Seeding:

    • Culture the chosen cancer cell line to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh medium.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Incubate the plate for 48-72 hours.

  • Assay Readout:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

Data Analysis and Interpretation

The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) can be determined from the dose-response curve.

Concluding Remarks and Future Directions

This compound represents a promising starting point for the discovery of novel therapeutic agents. The protocols outlined in these application notes provide a robust framework for initiating HTS campaigns to explore its potential as a kinase inhibitor, an antibacterial agent, or an anticancer compound. Positive hits from these primary screens should be subjected to rigorous validation, including confirmation of activity with orthogonal assays, assessment of specificity, and initial structure-activity relationship studies. The journey from a screening hit to a clinical candidate is long and challenging, but it begins with well-designed and meticulously executed high-throughput screens.

References

Methyl 4-hydroxyquinoline-8-carboxylate: A Versatile Chemical Probe for Cellular Investigations

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Substituted Quinoline

The quinoline scaffold is a privileged structure in medicinal chemistry and chemical biology, with derivatives exhibiting a vast array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2]. Methyl 4-hydroxyquinoline-8-carboxylate, a specific derivative of this class, presents a unique combination of functional groups that suggest its utility as a versatile chemical probe. Its structure, featuring a 4-hydroxy group and an 8-methyl carboxylate moiety on the quinoline core, provides potential sites for metal ion chelation and interaction with biological macromolecules[3]. This document provides a comprehensive guide to the potential applications of this compound as a chemical probe, with detailed protocols for its use in metal ion detection and enzyme inhibition assays.

Physicochemical Properties and Probe Design Rationale

This compound (C₁₁H₉NO₃, Molar Mass: 203.19 g/mol ) possesses key structural features that underpin its potential as a chemical probe[3]. The 4-hydroxyquinoline core is known to exhibit fluorescence, a property that can be modulated by its local environment and interactions with other molecules, making it a candidate for a fluorescent probe[1][4]. The nitrogen atom in the quinoline ring and the adjacent hydroxyl group can act as a bidentate chelation site for metal ions. This chelation event often leads to an enhancement of fluorescence, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF), which forms the basis for its application as a metal ion sensor[4][5]. Furthermore, the ability to chelate metal ions suggests its potential as an inhibitor of metalloenzymes, where the probe could compete with the natural substrate or disrupt the catalytic activity by binding to the essential metal cofactor[6][7].

PropertyDescriptionSource
Chemical Formula C₁₁H₉NO₃[3]
Molar Mass 203.19 g/mol [3]
Key Functional Groups 4-hydroxyl, 8-methyl carboxylate, quinoline nitrogen[3]
Potential Applications Fluorescent metal ion probe, Metalloenzyme inhibitor[5][6][8]

Application I: Fluorescent Probe for Divalent Metal Ion Detection

The 4-hydroxyquinoline scaffold, analogous to the well-studied 8-hydroxyquinoline, is a promising platform for the development of fluorescent metal ion sensors[9][10][11]. The formation of a rigid chelate complex with a metal ion restricts intramolecular rotation and vibrations, leading to a significant increase in fluorescence quantum yield[5]. This section provides a protocol for evaluating and utilizing this compound as a fluorescent probe for divalent metal ions such as Zn²⁺ and Mg²⁺, which are crucial second messengers in numerous biological processes[9][11].

Workflow for Metal Ion Detection

cluster_prep Probe & Sample Preparation cluster_exp Fluorescence Measurement cluster_analysis Data Analysis prep_probe Prepare stock solution of this compound mix Mix probe, buffer, and metal ion solution in a cuvette prep_probe->mix prep_metal Prepare stock solutions of various metal ions (e.g., ZnCl₂, MgCl₂) prep_metal->mix prep_buffer Prepare appropriate buffer (e.g., HEPES, Tris) prep_buffer->mix incubate Incubate for a defined period mix->incubate measure Measure fluorescence emission spectrum on a spectrofluorometer incubate->measure plot Plot fluorescence intensity vs. metal ion concentration measure->plot calculate Determine limit of detection (LOD) and binding stoichiometry plot->calculate

Caption: Experimental workflow for metal ion detection using this compound.

Detailed Protocol: Metal Ion Titration

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) or ethanol (spectroscopic grade)

  • HEPES buffer (or other suitable biological buffer)

  • Stock solutions of various metal salts (e.g., ZnCl₂, MgCl₂, CaCl₂, FeCl₂, CuCl₂)

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Probe Stock Solution: Prepare a 1 mM stock solution of this compound in DMSO or ethanol. Store in the dark at -20°C.

  • Working Solution: Dilute the stock solution in the desired aqueous buffer (e.g., 20 mM HEPES, pH 7.4) to a final concentration of 1-10 µM. Note: The optimal concentration should be determined experimentally to give a stable and measurable baseline fluorescence.

  • Metal Ion Titration:

    • To a quartz cuvette containing the probe working solution, add increasing concentrations of the metal ion stock solution.

    • After each addition, mix thoroughly and allow the solution to equilibrate for 5-10 minutes.

    • Record the fluorescence emission spectrum after excitation at the determined optimal wavelength. Initial screening can be done by acquiring a full excitation-emission matrix to determine the optimal wavelengths.

  • Selectivity Assay: Repeat the titration with a range of other biologically relevant metal ions to assess the selectivity of the probe.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the metal ion concentration.

    • The detection limit can be calculated based on the 3σ/slope method, where σ is the standard deviation of the blank.

    • A Job's plot analysis can be performed to determine the binding stoichiometry between the probe and the metal ion[10].

Application II: Metalloenzyme Inhibition Assays

The metal-chelating properties of this compound also suggest its potential as an inhibitor of metalloenzymes, where a metal ion is essential for catalytic activity[6][7]. This section provides a generalized protocol for screening the inhibitory activity of this compound against a metalloenzyme of interest.

Principle of Enzyme Inhibition Assay

cluster_components Reaction Components cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis enzyme Metalloenzyme reaction_mix Incubate Enzyme, Substrate, and Probe enzyme->reaction_mix substrate Substrate substrate->reaction_mix probe This compound (Potential Inhibitor) probe->enzyme Inhibition probe->reaction_mix product Product Formation reaction_mix->product measure_product Measure Product Formation (e.g., spectrophotometry, fluorometry) product->measure_product calculate_ic50 Calculate IC₅₀ value measure_product->calculate_ic50

Caption: General principle of a metalloenzyme inhibition assay.

Detailed Protocol: IC₅₀ Determination

Materials:

  • Purified metalloenzyme of interest

  • Substrate for the enzyme

  • This compound

  • Assay buffer specific to the enzyme

  • 96-well microplate

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Compound Preparation: Prepare a series of dilutions of this compound in the assay buffer.

  • Enzyme Reaction:

    • In a 96-well plate, add the assay buffer, the enzyme, and the different concentrations of the probe. Include a control with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

    • Initiate the reaction by adding the substrate.

  • Detection:

    • Monitor the formation of the product over time using a microplate reader. The detection method will depend on the nature of the substrate and product (e.g., change in absorbance or fluorescence).

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. For the metal ion sensing application, the selectivity assay against a panel of different ions is a critical validation step. For the enzyme inhibition assay, performing control experiments, such as assessing the effect of the probe on a non-metalloenzyme, can help confirm the mechanism of action. Furthermore, it is recommended to independently verify the concentration and purity of the this compound stock solution.

Conclusion and Future Directions

This compound is a promising chemical probe with potential applications in detecting metal ions and inhibiting metalloenzymes. The provided protocols offer a starting point for researchers to explore these applications. Future work should focus on characterizing the photophysical properties of this compound in detail, identifying its specific cellular targets, and evaluating its utility in live-cell imaging and high-throughput screening campaigns[4][12][13]. The versatility of the quinoline scaffold suggests that further chemical modifications of this compound could lead to the development of even more potent and selective chemical probes for a wide range of biological investigations.

References

Application Notes and Protocols: Derivatization of Methyl 4-hydroxyquinoline-8-carboxylate for New Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds.[1] Methyl 4-hydroxyquinoline-8-carboxylate is a particularly valuable synthetic intermediate, possessing multiple reactive sites that allow for systematic chemical modification.[2] This guide provides a detailed exploration of three primary derivatization strategies originating from this molecule: hydrolysis of the C-8 methyl ester, subsequent amide coupling of the resulting carboxylic acid, and etherification of the C-4 hydroxyl group. By explaining the causality behind experimental choices and providing robust, step-by-step protocols, this document serves as a comprehensive resource for researchers in drug discovery and organic synthesis aiming to generate novel quinoline derivatives for a multitude of applications, including oncology, infectious diseases, and anti-inflammatory research.[3][4][5]

Introduction: The Strategic Value of the Quinoline Core

Quinoline and its derivatives are privileged heterocyclic structures renowned for their broad spectrum of biological activities.[1][4] From the potent antimalarial effects of chloroquine to the broad-spectrum antibacterial action of fluoroquinolones, the quinoline nucleus is a testament to nature's efficiency in creating biologically relevant molecular frameworks. This compound emerges as a highly versatile starting material due to its distinct functional handles.[2][6]

The molecule's reactivity is primarily defined by three key sites:

  • The C-8 Methyl Ester: Can be readily hydrolyzed to the corresponding carboxylic acid, a critical precursor for amide bond formation and other modifications.[2][7]

  • The C-4 Hydroxyl Group: Exhibits keto-enol tautomerism and can be alkylated or acylated to modulate the molecule's electronic and steric properties.[2]

  • The Quinoline Nitrogen: Can participate in protonation and coordination with metal centers, a characteristic feature of the 8-hydroxyquinoline scaffold known for its potent metal-chelating abilities.[8][9]

This guide focuses on leveraging the C-8 ester and C-4 hydroxyl groups to build molecular diversity, thereby unlocking new potential applications.

G cluster_core Core Molecule cluster_derivatives Primary Derivatives cluster_applications Potential Applications A Methyl 4-hydroxyquinoline-8-carboxylate B 4-Hydroxyquinoline- 8-carboxylic Acid A->B Strategy 1: Ester Hydrolysis C 4-Alkoxyquinoline- 8-carboxylate Esters A->C Strategy 3: O-Alkylation D N-Substituted 4-hydroxyquinoline- 8-carboxamides B->D Strategy 2: Amide Coupling App2 Anti-inflammatory B->App2 App3 Antibacterial C->App3 App1 Anticancer Agents D->App1 App4 Metal Chelators D->App4 G Start Reactants: - Carboxylic Acid - Amine - EDC/HOBt - Solvent (DMF) Step1 Combine Acid, HOBt, Amine in DMF Start->Step1 Step2 Add EDC, Stir at RT (0°C to RT) Step1->Step2 Step3 Monitor by TLC Step2->Step3 Step4 Aqueous Work-up: - Dilute with EtOAc - Wash with aq. NaHCO3 - Wash with Brine Step3->Step4 Reaction Complete Step5 Dry Organic Layer (Na2SO4) & Concentrate Step4->Step5 Step6 Purify by Column Chromatography Step5->Step6 End Purified Amide Derivative Step6->End G cluster_app Therapeutic Areas center Derivatives of 4-Hydroxyquinoline-8-carboxylate Oncology Oncology center->Oncology Amides & Carboxylic Acids: Cytotoxicity against cancer cell lines Inflammation Inflammation center->Inflammation Carboxylic Acids: Inhibition of inflammatory mediators Infectious Infectious Disease center->Infectious Core Scaffold: Foundation for -bacterial & -fungal agents Neuro Neuroprotection center->Neuro 8-Hydroxyquinoline Core: Metal chelation to reduce oxidative stress

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of Methyl 4-hydroxyquinoline-8-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals dedicated to mastering the synthesis of Methyl 4-hydroxyquinoline-8-carboxylate. The 4-hydroxyquinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous pharmaceuticals.[1] However, its synthesis, particularly for derivatives with specific substitution patterns like an 8-carboxylate group, is often plagued by challenges such as low yields, harsh reaction conditions, and difficult purification.

This document moves beyond simple protocols to provide a deeper understanding of the reaction's nuances. We will dissect common experimental failures, explain the underlying chemical principles, and offer field-proven solutions to help you optimize your synthetic route, improve yields, and ensure the reproducibility of your results.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Synthetic Landscape

This section addresses fundamental questions about the synthesis of this compound, establishing a solid theoretical foundation before we delve into troubleshooting.

Q1: What is the primary synthetic strategy for constructing the 4-hydroxyquinoline-8-carboxylate core?

A1: The most robust and widely adopted method is a variation of the Conrad-Limpach-Knorr synthesis . This strategy involves two key stages:

  • Condensation: An appropriately substituted aniline is reacted with a β-ketoester or a malonic ester derivative. For our target molecule, the logical starting materials are Methyl 2-aminobenzoate (Methyl Anthranilate) and a malonate derivative like Diethyl Malonate . This initial step forms a β-aminoacrylate intermediate.

  • Thermal Cyclization: The intermediate is subjected to high temperatures (often >250 °C) in a high-boiling inert solvent. This forces an intramolecular cyclization (a Dieckmann-like condensation) onto the benzene ring, followed by tautomerization to yield the stable 4-hydroxyquinoline ring system.[2][3]

The substituent at the 8-position of the final quinoline is dictated by the substituent at the 2-position of the starting aniline. Thus, using Methyl Anthranilate correctly places the methyl carboxylate group at the C8 position of the resulting quinoline.

Q2: Can you illustrate the core mechanism and explain why high heat is critical for the cyclization step?

A2: Certainly. The mechanism proceeds as follows:

  • Intermediate Formation: The amino group of Methyl Anthranilate nucleophilically attacks one of the carbonyl carbons of Diethyl Malonate, followed by the elimination of ethanol to form the key enamine intermediate, diethyl 2-(((2-(methoxycarbonyl)phenyl)amino)methylene)malonate.

  • Thermal Cyclization: This is the yield-determining and most challenging step. The high thermal energy is required to overcome the activation barrier for the intramolecular cyclization, where the enamine attacks the benzene ring. This reaction is essentially an electrophilic aromatic substitution, which is disfavored because the ring is deactivated by the ester group. The harsh conditions force the reaction to proceed, eliminating a second molecule of ethanol to form the heterocyclic ring. Classical methods often require temperatures that can lead to product decomposition, making precise temperature control essential.[4][5]

Q3: What are the most common side reactions and byproducts that compromise yield?

A3: The primary challenges stem from the harsh conditions of the cyclization step:

  • Thermal Decomposition (Tarring): The most prevalent issue is the decomposition of starting materials, intermediates, or the final product at the high temperatures required for cyclization. This results in the formation of intractable polymeric tars, which complicates purification and significantly lowers the isolated yield.[6][7]

  • Incomplete Cyclization: Failure to reach or maintain the required cyclization temperature can lead to an incomplete reaction, leaving a significant amount of the uncyclized intermediate in the crude product.[6]

  • Intermolecular Reactions: At high concentrations and temperatures, intermolecular condensation can compete with the desired intramolecular cyclization, leading to undesired oligomers and polymers.

Part 2: Troubleshooting Guide - From Theory to Practical Solutions

This section is formatted to directly address the specific issues you may encounter in the lab.

Issue 1: Low or No Yield of the Cyclized Product

Question Probable Cause Recommended Solution & Scientific Rationale
My reaction stalls after forming the initial condensation intermediate. How can I drive the cyclization to completion? Insufficient Thermal Energy: The activation energy for the intramolecular cyclization is very high.Optimize Heating: Gradually increase the temperature of the reaction medium in 20°C increments. We recommend using a high-boiling, inert solvent like Dowtherm A or diphenyl ether to ensure uniform heat transfer and maintain a stable temperature between 250-280°C.[3][6][8] This prevents localized overheating and charring that can occur when heating the reaction neat.
Short Reaction Time: The reaction may simply need more time at the optimal temperature.Increase Reaction Time & Monitor: Extend the reaction time at the target temperature. It is critical to monitor the reaction's progress every 30-60 minutes using TLC or LC-MS. This allows you to identify the point of maximum conversion before significant product degradation begins.[3]
I'm hesitant to use such high temperatures. Are there modern alternatives? Limitations of Conventional Heating: Conventional heating relies on slow conduction, requiring very high external temperatures and long reaction times.Employ Microwave-Assisted Synthesis: Microwave irradiation provides rapid, uniform, and efficient heating directly to the molecules in the reaction mixture.[6][9] This often leads to dramatically shorter reaction times (minutes vs. hours) and higher yields by minimizing the time the product is exposed to degradative high temperatures.[10]

Issue 2: Significant Tar Formation and Darkening of the Reaction Mixture

Question Probable Cause Recommended Solution & Scientific Rationale
My reaction turns into a black, viscous tar, making workup impossible. What's happening? Thermal Decomposition: Prolonged exposure to temperatures exceeding the product's stability threshold causes decomposition and polymerization.[6][11]Find the "Sweet Spot": The key is to find the optimal balance between the temperature required for cyclization and the onset of degradation. A thorough time-temperature study is recommended to optimize the yield.[10] Start at a lower temperature (e.g., 240°C) and monitor for product formation versus the appearance of decomposition products.
Atmospheric Oxidation: At high temperatures, reactants and products can be sensitive to oxidation by atmospheric oxygen.Use an Inert Atmosphere: Conduct the high-temperature cyclization step under a blanket of an inert gas like nitrogen or argon. This minimizes oxidative side reactions that contribute to the formation of colored impurities and tar.[3][6]

Issue 3: Challenges in Product Isolation and Purification

Question Probable Cause Recommended Solution & Scientific Rationale
My crude product is a sticky oil that refuses to crystallize. How can I purify it? Presence of Impurities: Residual high-boiling solvent or tarry byproducts can act as crystallization inhibitors.Column Chromatography: This is the most effective method for separating the target compound from closely related impurities and baseline tar. A silica gel column with a gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent system (e.g., ethyl acetate/hexanes) is typically effective.[7]
Residual Solvent: High-boiling solvents like Dowtherm A can be difficult to remove completely.Thorough Solvent Removal & Trituration: After cooling the reaction, dilute the mixture with a hydrocarbon solvent like hexanes to precipitate the product and dissolve the reaction solvent.[3] Collect the solid by filtration. If an oil is obtained, ensure the solvent is thoroughly removed under a high vacuum. Try triturating the oil with a cold, non-polar solvent (e.g., diethyl ether or hexanes) to induce crystallization.[6]

Part 3: Optimized Experimental Protocols

These protocols are provided as a robust starting point for your experiments.

Protocol 1: Microwave-Assisted Synthesis of this compound
  • Step 1: Condensation

    • In a 10 mL microwave vial equipped with a magnetic stir bar, combine Methyl Anthranilate (1.0 eq.), Diethyl Malonate (1.2 eq.), and a catalytic amount of p-toluenesulfonic acid (0.1 eq.).

    • Seal the vial and heat the mixture in a microwave reactor to 130°C for 15-20 minutes.

    • Monitor the reaction by TLC to confirm the consumption of Methyl Anthranilate.

    • Allow the vial to cool to room temperature. The crude intermediate is often used directly in the next step.

  • Step 2: Cyclization

    • To the vial containing the crude intermediate, add 3-5 mL of diphenyl ether.

    • Heat the mixture in the microwave reactor to 250°C. Hold at this temperature for 10-15 minutes. Monitor the internal pressure to ensure it remains within the safe limits of the instrument.

    • Cool the reaction to room temperature. The product will often precipitate.

  • Step 3: Work-up and Purification

    • Dilute the cooled mixture with 20 mL of hexanes to further precipitate the product.

    • Collect the solid by vacuum filtration and wash thoroughly with cold hexanes to remove the diphenyl ether.

    • Dry the crude product under vacuum.

    • Purify further by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or ethyl acetate.

Protocol 2: Conventional High-Temperature Synthesis
  • Condensation: In a round-bottom flask, combine Methyl Anthranilate (1.0 eq.) and Diethyl Malonate (1.2 eq.). Heat the mixture at 120-130°C for 2 hours. The evolution of ethanol should be observed.[6]

  • Cyclization: To the crude intermediate, add a high-boiling solvent such as Dowtherm A (enough to ensure good stirring).[6] Equip the flask with a condenser and a nitrogen inlet. Heat the mixture to 250°C under a nitrogen atmosphere for 30-60 minutes, monitoring by TLC.[6]

  • Work-up: Cool the reaction mixture to room temperature, which should cause the product to precipitate. Dilute with hexanes, filter the solid product, wash thoroughly with hexanes, and dry under vacuum.[3]

Part 4: Data and Workflow Visualization

Table 1: Comparative Overview of Synthesis Methods
ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time 2-4 hours15-30 minutes
Cyclization Temp. ~250 °C~250 °C
Typical Yield Variable, often <50% due to degradationGenerally higher, can exceed 70%
Key Advantage Simple equipment setupSpeed, efficiency, higher yields[9][10]
Key Disadvantage Long reaction times, significant byproduct formation[5]Requires specialized microwave reactor

Diagrams

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification A Methyl Anthranilate + Diethyl Malonate B Heat (120-130°C) A->B C Enamine Intermediate B->C D Add High-Boiling Solvent (e.g., Dowtherm A) C->D E Heat to >250°C (Conventional or Microwave) D->E F Crude Product E->F G Precipitate with Hexanes F->G H Filter and Wash G->H I Column Chromatography or Recrystallization H->I J Pure Methyl 4-hydroxy- quinoline-8-carboxylate I->J

Caption: General workflow for the synthesis of this compound.

G Start Low Yield of Final Product Check_TLC Check TLC of Crude Mixture Start->Check_TLC Intermediate_Present Unreacted Intermediate is Major Spot Check_TLC->Intermediate_Present Yes Tar_Present Baseline Tar is Major Component Check_TLC->Tar_Present No Sol_Temp Increase Cyclization Temperature Intermediate_Present->Sol_Temp Sol_Optimize_Temp Optimize Temp/Time (Find Balance) Tar_Present->Sol_Optimize_Temp Sol_Time Increase Reaction Time (Monitor by TLC) Sol_Temp->Sol_Time Sol_MW Switch to Microwave Heating Sol_Time->Sol_MW Sol_Inert Use Inert Atmosphere (N2 or Ar) Sol_Optimize_Temp->Sol_Inert

Caption: Troubleshooting workflow for low product yield.

References

Solubility issues with Methyl 4-hydroxyquinoline-8-carboxylate in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4-hydroxyquinoline-8-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility challenges encountered with this compound in Dimethyl Sulfoxide (DMSO). Our goal is to equip you with the scientific rationale and practical steps to ensure successful experimental outcomes.

Introduction: Understanding the Molecule

This compound is a quinoline derivative with a molecular structure that presents unique solubility characteristics.[1] Its quinoline core is inherently hydrophobic, while the hydroxyl and methyl carboxylate functional groups introduce opportunities for hydrogen bonding and polar interactions.[2] A key feature of 4-hydroxyquinolines is the potential for keto-enol tautomerism, which can influence its physical and chemical properties, including solubility.[1][2] While generally soluble in organic solvents like DMSO, researchers can face challenges in achieving a stable, clear solution at desired concentrations.[2] This guide will address these issues systematically.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm having difficulty dissolving this compound in DMSO at room temperature. What could be the cause?

A1: Several factors can contribute to incomplete dissolution at room temperature:

  • Concentration: You may be attempting to create a stock solution that exceeds the compound's solubility limit in DMSO at ambient temperature.

  • Rate of Dissolution: The kinetics of dissolution may be slow. Even if the compound is soluble at the target concentration, it may require more time or energy to fully dissolve.

  • Compound Purity: Impurities in your sample of this compound can significantly impact its solubility profile.

  • Water Content in DMSO: DMSO is hygroscopic and can absorb moisture from the atmosphere. The presence of water can decrease the solubility of hydrophobic compounds.

Q2: My solution of this compound in DMSO is cloudy or has visible particulates. How can I resolve this?

A2: A cloudy solution or the presence of particulates indicates that the compound has not fully dissolved or may have precipitated out of solution. Here is a systematic approach to address this:

Troubleshooting Workflow for Incomplete Dissolution

G cluster_0 Initial Observation cluster_1 Immediate Actions cluster_2 Assessment cluster_3 Resolution & Further Steps A Cloudy/Particulate Solution in DMSO B Vortex/Mix Thoroughly A->B C Gentle Warming (30-40°C) B->C If not clear D Sonication C->D If not clear E Solution Clear? D->E F Use Solution Promptly / Store Properly E->F Yes G Prepare a More Dilute Solution E->G No H Filter through 0.22 µm syringe filter G->H I Consider Co-solvent (if compatible with assay) H->I

Caption: Troubleshooting workflow for dissolving the compound.

Detailed Protocol for Solubilization:

  • Initial Attempt: Add the appropriate volume of DMSO to your weighed sample of this compound. Vortex thoroughly for 1-2 minutes.

  • Gentle Heating: If particulates remain, warm the solution in a water bath at 30-40°C for 10-15 minutes. Intermittently vortex the sample. Rationale: Increasing the temperature provides the energy needed to overcome the crystal lattice energy of the solid.

  • Sonication: If the solution is still not clear, place it in a bath sonicator for 5-10 minutes.[3] Rationale: Sonication uses ultrasonic waves to break apart agglomerates of the solid, increasing the surface area available for solvation.

  • Reassessment: After these steps, visually inspect the solution. If it is clear, it is ready for use. If not, your intended concentration may be too high.

  • Dilution: If dissolution is still incomplete, you may need to prepare a more dilute stock solution.

Q3: After successfully dissolving the compound with heat, it precipitates upon cooling to room temperature. What should I do?

A3: This indicates that you have created a supersaturated solution. While warming can temporarily increase solubility, the solution is not stable at lower temperatures.

  • Work with a Warmed Solution: If your experimental protocol allows, you can maintain the stock solution at a slightly elevated temperature (e.g., 37°C) and make dilutions from this warmed stock into your assay medium.

  • Prepare a Fresh, Lower Concentration Stock: The most reliable approach is to prepare a new stock solution at a concentration that is known to be stable at room temperature.

  • Store Properly: If you must store a solution that was warmed to dissolve, ensure it is in a tightly sealed container to prevent DMSO from absorbing water, which can further reduce solubility.

Q4: Could the chemical structure of this compound itself be contributing to these solubility issues?

A4: Yes, the structure plays a significant role.

  • Hydrophobic Quinoline Core: The bicyclic aromatic system of the quinoline core is hydrophobic, which can lead to low aqueous solubility and a preference for non-polar environments.[4]

  • Intermolecular Forces: In its solid, crystalline state, the molecules can be held together by strong intermolecular forces, including hydrogen bonding (via the hydroxyl group) and π-π stacking (from the aromatic rings). These forces must be overcome by the solvent for dissolution to occur.[4]

  • Tautomerism: The 4-hydroxyquinoline moiety can exist in equilibrium with its 4-keto tautomer.[1][2] These two forms may have different polarities and crystal packing energies, which can affect solubility.

Keto-Enol Tautomerism

Caption: Keto-enol tautomerism of the 4-hydroxyquinoline core. (Note: A precise image for the keto form is not readily available, the enol form is shown for structural context)

Q5: Are there any concerns about the stability of this compound in DMSO?

A5: While DMSO is a powerful and generally inert solvent, there are potential stability considerations for certain classes of compounds. For some halogenated quinolines, DMSO has been reported to facilitate hydrolysis.[5] Although this compound is not halogenated, it is good practice to:

  • Use High-Purity, Anhydrous DMSO: This minimizes the risk of water-mediated degradation.

  • Prepare Fresh Solutions: For the most reliable and reproducible results, prepare stock solutions fresh on the day of the experiment.

  • Store Properly: If short-term storage is necessary, store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure vials are tightly sealed.

Quantitative Solubility Data Summary

While specific quantitative solubility data for this compound in DMSO is not widely published, the following table provides general solubility information for related quinoline compounds to serve as a reference.

Compound ClassSolventGeneral SolubilityReference
4-HydroxyquinolineDMSO50 mg/mL (344.45 mM)[3]
Quinoline-8-carboxylic acidDMSO50 mg/mL (288.73 mM)[6]
Substituted QuinolinesOrganic SolventsGenerally Soluble[2]

Note: These values are for guidance only. Empirical determination of solubility for your specific lot of this compound is recommended.

Final Recommendations

To ensure success when working with this compound, we recommend the following best practices:

  • Start with a Lower Concentration: Begin by preparing a stock solution at a conservative concentration (e.g., 10 mM) and assess its solubility before attempting higher concentrations.

  • Use High-Quality Reagents: Utilize anhydrous, high-purity DMSO and a well-characterized lot of the compound.

  • Employ Mechanical Assistance: Do not rely solely on passive dissolution. Actively use vortexing, gentle warming, and/or sonication to aid the process.

  • Perform a Solubility Test: Before commencing a large-scale experiment, perform a small-scale solubility test to determine the practical solubility limit under your laboratory conditions.

By understanding the physicochemical properties of this compound and employing a systematic troubleshooting approach, you can overcome common solubility challenges and ensure the integrity and accuracy of your research.

References

Technical Support Center: Purification of Crude Methyl 4-hydroxyquinoline-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl 4-hydroxyquinoline-8-carboxylate. This document is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this compound in high purity. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific experimental context.

Section 1: Understanding the Challenge - Initial Assessment & Common Impurities

The purification of this compound is frequently complicated by its physicochemical properties and the common synthetic routes used for its preparation, such as the Conrad-Limpach or Gould-Jacobs reactions.[1][2][3] These high-temperature cyclizations can generate a range of impurities that are structurally similar to the target compound.

Q1: What are the most likely impurities in my crude this compound product?

Your crude product likely contains a mixture of unreacted starting materials, reaction intermediates, and side-products. The exact profile depends on your synthetic route, but common contaminants are outlined below.

Table 1: Potential Impurities and Their Origin

Impurity Name Probable Origin Key Physicochemical Property Impact on Purification
Substituted Aniline (e.g., Methyl 2-amino-3-methylbenzoate) Unreacted starting material Basic Can be removed by an acidic wash.
β-Ketoester (e.g., Diethyl malonate) Unreacted starting material Neutral Separable by chromatography or extraction.
4-Hydroxyquinoline-8-carboxylic acid Hydrolysis of the ester group Acidic (more so than the phenol) Can be removed with a weak base (bicarbonate) wash.[4]
Isomeric Quinolones Alternative cyclization pathways (Knorr synthesis)[5] Similar polarity and pKa to the target Most challenging to remove; often requires careful chromatography.

| Polymeric Tars | High-temperature side reactions[2][3] | Often colored, poorly soluble | Can be partially removed by trituration or charcoal treatment.[6] |

Q2: How can I perform a quick preliminary assessment of my crude product's purity?

Before committing to a large-scale purification, a rapid assessment can save significant time and resources.

  • Thin-Layer Chromatography (TLC): This is the most crucial preliminary step. Use a solvent system like 30-50% ethyl acetate in hexanes. A pure compound should ideally show a single spot. Multiple spots indicate impurities. Streaking from the baseline often suggests highly polar or acidic/basic impurities that are interacting strongly with the silica plate.[7]

  • ¹H NMR of Crude Material: A proton NMR spectrum of the crude product can be highly informative. You can often identify the characteristic peaks of your desired product and compare their integration to the integration of peaks corresponding to starting materials or obvious side-products. For this compound, look for the characteristic aromatic quinoline signals, a singlet for the ester methyl group (~3.9 ppm), and a broad signal for the hydroxyl proton.[8]

Section 2: Troubleshooting Guides for Common Purification Issues

This section provides detailed, step-by-step solutions to the most common problems encountered during the purification of this compound.

Q3: My crude product is a dark, intractable oil or tar. What should I do first?

Dark, oily products are common with high-temperature quinoline syntheses.[6] Attempting direct chromatography or recrystallization is often futile. A preliminary cleanup is recommended.

Protocol 1: Trituration for Tar Removal

  • Transfer the crude oil/tar to a flask.

  • Add a solvent in which your product is expected to have poor solubility, but the non-polar, "greasy" impurities will dissolve. Diethyl ether or a 1:1 mixture of ethyl acetate/hexanes are good starting points.

  • Stir or sonicate the mixture vigorously. The goal is to have your product solidify while the colored tars remain in the solvent.

  • Isolate the resulting solid by vacuum filtration and wash it with a small amount of the cold trituration solvent.

  • Dry the solid. It will still be impure but should be more manageable for subsequent purification steps.

Q4: My compound streaks badly during column chromatography, leading to poor separation. Why is this happening and how can I fix it?

Streaking, or tailing, of quinoline derivatives on silica gel is a classic problem. It is caused by the interaction of the basic nitrogen atom in the quinoline ring with the acidic silanol (Si-OH) groups on the surface of the silica gel.[7] This strong interaction leads to poor peak shape and resolution.

The solution is to neutralize these acidic sites by adding a basic modifier to your mobile phase.

Chromatography_Workflow cluster_prep Preparation cluster_loading Sample Loading cluster_run Elution & Collection cluster_finish Final Steps TLC 1. Optimize TLC (e.g., 40% EtOAc/Hexanes + 1% NEt₃) Slurry 2. Prepare Silica Slurry (in mobile phase with 1% NEt₃) TLC->Slurry Pack 3. Pack Column Slurry->Pack Choice Choose Loading Method Pack->Choice Wet Wet Loading: Dissolve in minimal DCM, add to column Elute 4. Elute with Mobile Phase (containing 1% NEt₃) Wet->Elute Dry Dry Loading: Adsorb onto silica, evaporate, add powder Dry->Elute Choice->Wet Good Solubility Choice->Dry Poor Solubility Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent (under reduced pressure) Combine->Evaporate Final Pure Product Evaporate->Final

Protocol 2: Column Chromatography with a Basic Modifier

  • Select Eluent: First, find a suitable solvent system using TLC. A good starting point is ethyl acetate in hexanes. Add ~1% triethylamine (NEt₃) to the solvent mixture to prevent tailing.[7] Aim for an Rf value of 0.2-0.3 for your product.

  • Pack the Column: Prepare a slurry of silica gel in your chosen mobile phase (containing NEt₃). Pack the column carefully to avoid air bubbles.[9]

  • Load the Sample:

    • Wet Loading: Dissolve your crude material in a minimal amount of a strong solvent like dichloromethane (DCM) and carefully add it to the top of the silica bed.

    • Dry Loading: If the compound is not very soluble, dissolve it in a solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.[9]

  • Elute: Begin elution with your chosen mobile phase. If necessary, you can gradually increase the polarity (e.g., from 30% to 50% ethyl acetate in hexanes, always maintaining 1% NEt₃).

  • Collect and Analyze: Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Isolate: Combine the pure fractions and remove the solvent under reduced pressure. The residual triethylamine is volatile and will be removed during this step.

Q5: I can't find a good solvent for recrystallization. How do I approach this systematically?

Recrystallization is an excellent and cost-effective purification method if a suitable solvent can be found.[10] The ideal solvent will dissolve your compound completely when hot but very poorly when cold.

Protocol 3: Systematic Solvent Screening for Recrystallization

  • Place a small amount (10-20 mg) of your crude product into several different test tubes.

  • To each tube, add a different solvent dropwise at room temperature. Test a range of polarities: water, ethanol, acetone, ethyl acetate, dichloromethane, toluene, and hexanes.

  • Observe the solubility at room temperature. If it dissolves readily, that solvent is unsuitable for recrystallization on its own but might be useful as the "soluble" component in a two-solvent system.

  • If the compound is insoluble at room temperature, heat the mixture gently. If it dissolves when hot, it's a potential candidate.

  • Allow the hot solution to cool slowly to room temperature, then place it in an ice bath. If crystals form, you have found a good solvent.

  • If no single solvent works, try a binary solvent system (e.g., ethanol/water, ethyl acetate/hexanes). Dissolve the compound in a minimal amount of the hot "soluble" solvent, then add the "insoluble" solvent dropwise until the solution becomes cloudy (the cloud point). Add a drop or two of the "soluble" solvent to clarify, then allow it to cool slowly.

Table 2: Example Recrystallization Solvent Screening Log

Solvent Solubility (Cold) Solubility (Hot) Crystal Formation on Cooling? Conclusion
Hexanes Insoluble Insoluble No Unsuitable
Ethyl Acetate Sparingly Soluble Soluble Yes Good Candidate
Ethanol Soluble Very Soluble No Use as 'soluble' solvent in a binary system

| Water | Insoluble | Insoluble | No | Use as 'insoluble' solvent with ethanol |

Q6: Can I use acid-base extraction for purification, and what are the risks?

Yes, acid-base extraction is a highly effective technique for this molecule due to its amphoteric nature—it has both a basic quinoline nitrogen and an acidic 4-hydroxyl group.[11][12] This method excels at separating your product from neutral impurities. The main risk is the potential for base-catalyzed hydrolysis of the methyl ester group.[4] This risk can be minimized by working quickly and using cold solutions.

AcidBase_Extraction cluster_bicarb Step 1: Remove Acidic Impurities cluster_naoh Step 2: Extract Target Compound cluster_precipitate Step 3: Isolate Pure Product start Crude Product (in Organic Solvent, e.g., EtOAc) wash_bicarb Wash with aq. NaHCO₃ start->wash_bicarb aq1 Aqueous Layer 1: Strongly Acidic Impurities (e.g., R-COOH) (Discard) wash_bicarb->aq1 Aqueous Phase org1 Organic Layer 1: Target Compound, Neutral & Basic Impurities wash_bicarb->org1 Organic Phase wash_naoh Wash with cold 1M aq. NaOH org1->wash_naoh aq2 Aqueous Layer 2: Deprotonated Target (Water-Soluble Salt) wash_naoh->aq2 Aqueous Phase org2 Organic Layer 2: Neutral & Basic Impurities (Discard) wash_naoh->org2 Organic Phase acidify Acidify with cold 1M aq. HCl to pH ~7 aq2->acidify product Precipitated Pure Product acidify->product Filter filtrate Aqueous Filtrate (Discard) acidify->filtrate Filtrate

Protocol 4: Purification via pH-Controlled Liquid-Liquid Extraction

  • Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane (DCM).

  • Remove Acidic Impurities: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate and remove any highly acidic impurities, such as the hydrolyzed carboxylic acid, into the aqueous layer.[12] Discard the aqueous layer.

  • Extract the Product: To the organic layer, add an equal volume of cold (~0-5 °C) 1M aqueous sodium hydroxide (NaOH). Shake the funnel gently but thoroughly. The NaOH will deprotonate the 4-hydroxyl group of your product, forming a water-soluble sodium salt, which will move into the aqueous layer.

  • Separate Layers: Allow the layers to separate and drain the lower aqueous layer containing your product into a clean flask kept in an ice bath.

  • Re-extract (Optional): To ensure complete recovery, you can wash the organic layer again with a fresh portion of cold 1M NaOH and combine the aqueous layers.

  • Precipitate the Product: While stirring the combined aqueous extracts in the ice bath, slowly add cold 1M hydrochloric acid (HCl) dropwise. Your product will begin to precipitate as it is neutralized. Monitor the pH with litmus paper or a pH meter, aiming for a final pH of ~7.

  • Isolate: Collect the purified solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove any residual salts, and then with a small amount of a non-polar solvent like cold diethyl ether to help with drying.

  • Dry: Dry the product under vacuum to obtain pure this compound.

Section 3: Frequently Asked Questions (FAQs)

Q7: My ester is hydrolyzing during the basic extraction (Protocol 4). How can I prevent this?

Ester hydrolysis is a valid concern under basic conditions. To minimize it:

  • Temperature is Key: Perform the NaOH extraction and subsequent acidification steps in an ice bath at all times. Lower temperatures significantly slow the rate of hydrolysis.

  • Time: Do not let the solution sit in the strong base for an extended period. Work efficiently.

  • Use a Weaker Base: If hydrolysis is still a major issue, you could try using a weaker base like potassium carbonate (K₂CO₃), which may be sufficient to deprotonate the 4-hydroxyl group without being harsh enough to significantly hydrolyze the ester.

Q8: The 4-hydroxyquinoline can exist as a 4-quinolone tautomer. Does this affect purification?

Yes, the keto-enol tautomerism is an important property of this molecule.[8] In the solid state and in different solvents, the equilibrium between the 4-hydroxy and 4-keto (quinolone) forms can shift. While this generally does not prevent the purification methods described, it can sometimes lead to the appearance of multiple sets of peaks in an NMR spectrum, which can be confusing. This is particularly true if the NMR solvent can form hydrogen bonds. Running the NMR in a different solvent or at a different temperature can sometimes help clarify the spectrum. For purification purposes, both tautomers have similar enough properties that they will co-purify.

Q9: How do I confirm the purity and identity of my final product?

A combination of analytical techniques is best for confirming the structure and assessing the purity of your final product.

  • ¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[8]

  • High-Performance Liquid Chromatography (HPLC): The best method for quantifying purity. A pure sample should show a single sharp peak.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity. Impure compounds tend to melt over a broad range at a lower temperature.

By understanding the chemical nature of this compound and its potential impurities, you can select and optimize the most appropriate purification strategy, transforming a challenging separation into a routine procedure.

References

Technical Support Center: Synthesis of 4-Hydroxyquinoline-8-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist Last Updated: December 31, 2025

Welcome to the technical support center for the synthesis of 4-hydroxyquinoline-8-carboxylates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions (FAQs) encountered during these challenging syntheses. The focus is on anticipating and resolving common side reactions to improve yield, purity, and experimental reproducibility.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis of 4-hydroxyquinoline-8-carboxylates, primarily focusing on the Gould-Jacobs reaction, which is a cornerstone method for accessing this scaffold.[1][2]

Q1: I am observing a very low yield of my target 4-hydroxyquinoline-8-carboxylate after the thermal cyclization step. What are the most likely causes?

A low yield is the most common problem and typically points to issues in the high-temperature cyclization step. The primary causes are incomplete reaction, thermal decomposition of the starting material or product, and competing side reactions.[3]

  • Incomplete Cyclization: The thermal intramolecular cyclization of the anilinomethylenemalonate intermediate requires significant thermal energy, often in the range of 250-300 °C.[3][4] If the temperature is too low or the reaction time is too short, a significant portion of the intermediate will remain unreacted.

  • Thermal Decomposition: These high temperatures can also lead to the degradation of both the intermediate and the final quinoline product, resulting in the formation of tar and other insoluble byproducts.[5] This is particularly problematic with sensitive functional groups on the aniline ring.

  • Sub-optimal Heat Transfer: In larger scale reactions, inefficient or uneven heating can create localized hot spots, promoting decomposition, and cold spots, where the reaction does not proceed, leading to a mixture of starting material and byproducts.[6]

Q2: My reaction mixture turns dark, and I'm isolating a significant amount of tar-like material. How can I prevent this thermal decomposition?

Tar formation is a classic sign of thermal decomposition. The key is to achieve the required temperature for cyclization efficiently and for the minimum time necessary.

  • Choice of High-Boiling Solvent: The cyclization is often performed in a high-boiling inert solvent to ensure uniform heat distribution. Dowtherm A or diphenyl ether are commonly used as they can reach the required high temperatures.[3][7] Mineral oil is another, more economical option.[7]

  • Microwave-Assisted Synthesis: A highly effective modern alternative is the use of microwave irradiation.[6] Microwave heating can dramatically reduce reaction times from hours to minutes, which minimizes the exposure of the reactants to high temperatures and often leads to cleaner reactions and higher yields.[4][8]

  • Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows you to stop the reaction as soon as the intermediate is consumed, preventing prolonged heating that would degrade the product.

Q3: I have confirmed the formation of my product, but it is contaminated with a significant regioisomer. How can I improve the selectivity of the cyclization?

Regioisomer formation is a frequent challenge when using asymmetrically substituted anilines, such as an anthranilate derivative (for the 8-carboxylate). The cyclization can occur onto either the C2 or C6 position relative to the amino group.

  • Understanding Directing Effects: The regioselectivity is governed by a combination of steric and electronic factors of the substituents on the aniline ring.[3] An electron-withdrawing group like a carboxylate at the ortho position (C2) can sterically hinder the cyclization at the adjacent C6 position. However, its electronic effect can also influence the nucleophilicity of the ring.

  • Steric Hindrance: In many cases, cyclization occurs away from the more sterically hindered position. If your starting material is methyl anthranilate, the cyclization will likely favor the C6 position to avoid steric clash with the 8-carboxylate group.

  • Solvent and Temperature Effects: While less predictable, the choice of solvent and the precise cyclization temperature can sometimes influence the ratio of regioisomers. It is often an empirical process to find the optimal conditions for a specific substrate.

  • Purification Strategy: If a mixture of isomers is unavoidable, a robust purification strategy is essential. See the Troubleshooting Guide below for a detailed protocol.

Q4: I am having difficulty with the final hydrolysis and decarboxylation steps to get to the final 4-hydroxyquinoline core. What are the common pitfalls?

The Gould-Jacobs reaction typically yields a 4-hydroxyquinoline-3-carboxylate ester.[1] Removing this group requires a two-step hydrolysis (saponification) and decarboxylation sequence.

  • Harsh Hydrolysis Conditions: While effective for saponification, using harsh basic conditions (e.g., concentrated NaOH at high temperatures) can lead to unwanted side reactions or degradation of the quinoline core.[9]

  • Incomplete Decarboxylation: Decarboxylation of the resulting carboxylic acid requires high temperatures, often accomplished by heating the solid acid above its melting point or in a high-boiling solvent.[1] If this step is incomplete, you will have a mixture of the desired product and the intermediate carboxylic acid, complicating purification.

  • Alternative Deprotection: If standard hydrolysis fails, more advanced deprotection strategies may be necessary. For instance, if a methyl ester is present, harsh conditions can favor side product formation, and alternatives like using BBr₃ in DCM might be required for deprotection.[9]

Troubleshooting Guides & Protocols

Guide 1: Optimizing the Thermal Cyclization Step

This guide provides a comparative overview of parameters to optimize the critical thermal cyclization step.

ParameterConventional Method (Thermal Bath)Alternative Method (Microwave)Key Considerations & Recommendations
Heating Oil bath with overhead stirring.Dedicated scientific microwave reactor.Microwave heating is generally faster and cleaner, reducing byproduct formation.[6] If using an oil bath, ensure vigorous stirring for even heat distribution.
Solvent Diphenyl ether or Dowtherm A.Diphenyl ether or high-boiling polar solvents (e.g., DMF, NMP).The solvent must be inert at high temperatures. Diphenyl ether is effective but can be difficult to remove during workup.[8]
Temperature 250 - 300 °C.250 °C (set temperature).The optimal temperature is substrate-dependent. Start at 250 °C and adjust based on reaction monitoring.[10]
Reaction Time 15 - 60 minutes.5 - 20 minutes.Monitor closely by TLC. The goal is to minimize time at temperature to prevent decomposition.[4]
Protocol 1: Microwave-Assisted Cyclization
  • In a microwave-safe reaction vessel, dissolve the anilinomethylenemalonate intermediate (1.0 eq) in diphenyl ether (5-10 mL per gram of substrate).

  • Add a catalytic amount of an acid like 2-chlorobenzoic acid, which can sometimes facilitate the reaction.[8]

  • Seal the vessel and place it in the microwave reactor.

  • Set the temperature to 250 °C, the power to 180-300 W, and the reaction time to 5 minutes.

  • After the initial time, cool the vessel and take a small aliquot to check the reaction progress by TLC or LC-MS.

  • If the reaction is incomplete, continue heating in 5-minute intervals until the starting material is consumed.

  • Once complete, cool the reaction mixture to room temperature. Add n-hexane to precipitate the product.

  • Filter the solid, wash thoroughly with hexane to remove the diphenyl ether, and dry under vacuum.[8]

Guide 2: Purification of Regioisomers

If regioisomer formation is unavoidable, careful purification is required. Column chromatography is the most effective method.

Protocol 2: Flash Column Chromatography for Isomer Separation
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., DCM/Methanol), adding the silica, and evaporating the solvent to dryness. This ensures even loading onto the column.

  • Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture as the mobile phase. The polarity of the eluent should be low enough that the product's Rf value is ~0.2-0.3 on a TLC plate.

  • Loading and Elution: Carefully load the dried slurry onto the top of the packed column. Begin eluting with the chosen solvent system. A gradient elution (gradually increasing the polarity by adding more ethyl acetate) is often most effective for separating closely related isomers.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify which contain the pure desired isomer.

  • Recrystallization: Combine the pure fractions, evaporate the solvent, and perform a final purification step by recrystallizing the solid from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) to obtain a highly pure product.[11]

Visual Diagrams and Workflows

Gould-Jacobs Reaction Pathway

Gould_Jacobs_Pathway cluster_start Starting Materials Aniline Substituted Aniline (e.g., Methyl Anthranilate) Intermediate Anilinomethylenemalonate Intermediate Aniline->Intermediate Condensation (-EtOH) Malonate Alkoxymethylenemalonate Ester Malonate->Intermediate Cyclized Ethyl 4-hydroxyquinoline- 3,8-dicarboxylate Intermediate->Cyclized Thermal Cyclization (e.g., 250°C, Diphenyl Ether) Hydrolyzed 4-Hydroxyquinoline- 3,8-dicarboxylic Acid Cyclized->Hydrolyzed Saponification (e.g., NaOH, H₂O) FinalProduct 4-Hydroxyquinoline- 8-carboxylic Acid Hydrolyzed->FinalProduct Decarboxylation (Heat)

Caption: General workflow for the Gould-Jacobs synthesis of 4-hydroxyquinoline-8-carboxylates.

Formation of Regioisomeric Side Products

Regioisomer_Formation cluster_products Potential Cyclization Products Intermediate Anilinomethylenemalonate Intermediate (with 2-COOR group) Desired Desired Product (e.g., 8-carboxylate) Intermediate->Desired Path A (Attack at C6) SideProduct Regioisomeric Side Product (e.g., 6-carboxylate) Intermediate->SideProduct Path B (Attack at C2)

Caption: Competing cyclization pathways leading to desired product and regioisomeric byproduct.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed CheckCyclization Analyze Cyclization Step: Incomplete reaction or decomposition? Start->CheckCyclization Purification Check Purification: Product loss during workup? Start->Purification If cyclization is clean Incomplete Incomplete Reaction CheckCyclization->Incomplete Yes Decomposition Decomposition / Tar CheckCyclization->Decomposition Yes IncreaseTemp Increase Temperature or Reaction Time Incomplete->IncreaseTemp UseMicrowave Switch to Microwave Heating Decomposition->UseMicrowave OptimizeSolvent Use High-Boiling Inert Solvent Decomposition->OptimizeSolvent Success Yield Improved IncreaseTemp->Success UseMicrowave->Success OptimizeSolvent->Success ReviewProtocol Review Purification Protocol Purification->ReviewProtocol ReviewProtocol->Success

Caption: A logical workflow for diagnosing and resolving low product yield.

References

Technical Support Center: Optimizing Reaction Conditions for Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Quinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quinoline synthesis. Quinolines are a cornerstone in medicinal chemistry, forming the scaffold for numerous therapeutic agents.[1][2] However, their synthesis can present significant challenges, from controlling highly exothermic reactions to managing regioselectivity and purifying the final product.[3][4]

This center provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. We will delve into the causality behind experimental choices, offering field-proven insights to ensure the success of your experiments.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • General Troubleshooting

    • Purification and Characterization

  • Troubleshooting Guides for Specific Synthesis Methods

    • The Skraup Synthesis

    • The Doebner-von Miller Reaction

    • The Friedländer Synthesis

    • The Combes Synthesis

    • The Conrad-Limpach-Knorr Synthesis

    • The Gould-Jacobs Reaction

  • Experimental Protocols

    • Protocol 1: Classical Skraup Synthesis of Quinoline

    • Protocol 2: Friedländer Synthesis of a Substituted Quinoline

  • References

Frequently Asked Questions (FAQs)

General Troubleshooting

Q1: My quinoline synthesis is resulting in a low yield. What are the general factors I should investigate?

A: Low yields in quinoline synthesis can stem from several factors, often related to reaction conditions and reagent stability. Here are the primary areas to investigate:

  • Reaction Temperature: Many classical quinoline syntheses require high temperatures to proceed, but excessive heat can lead to degradation of starting materials and products, often resulting in tar formation.[5][6] Precise temperature control is crucial. For thermally sensitive substrates, exploring milder, modern methods such as microwave-assisted synthesis may be beneficial.[7][8]

  • Catalyst Activity: The choice and concentration of the catalyst are critical. In acid-catalyzed reactions like the Skraup or Friedländer synthesis, using an inappropriate acid or an incorrect concentration can either stall the reaction or promote unwanted side reactions.[6][9] For instance, polyphosphoric acid (PPA) can sometimes be more effective than sulfuric acid in the Combes synthesis.[5]

  • Purity of Starting Materials: Impurities in your aniline or carbonyl compounds can interfere with the reaction, leading to the formation of byproducts and lowering the yield of the desired quinoline. Always use freshly distilled or purified reagents.

  • Atmosphere: Some reactions may be sensitive to air or moisture. While many quinoline syntheses are robust, if you are working with particularly sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) may improve the outcome.

Q2: I am observing the formation of multiple products (isomers). How can I improve the regioselectivity of my reaction?

A: Regioselectivity is a common challenge, particularly in syntheses like the Friedländer and Combes reactions when using unsymmetrical ketones or substituted anilines.[5][10] Here’s how you can address this:

  • Substrate Control: The electronic and steric properties of your starting materials play a significant role. Electron-donating groups on the aniline can influence the position of cyclization.[5] In the Combes synthesis, the steric bulk on the β-diketone can direct the cyclization to the less hindered position.[11]

  • Catalyst Selection: The choice of catalyst can significantly influence the regiochemical outcome. For instance, in the Friedländer synthesis, specific amine catalysts or ionic liquids have been shown to favor the formation of one regioisomer over another.[4]

  • Reaction Conditions: Temperature and solvent can also be tuned to control regioselectivity. A systematic optimization of these parameters is often necessary to favor the desired isomer.[4]

Purification and Characterization

Q3: My crude quinoline product is a dark, tarry oil. How can I effectively purify it?

A: Tar formation is a notorious issue in many classical quinoline syntheses, especially the Skraup reaction.[5] Purification of these crude products requires a robust strategy:

  • Steam Distillation: For volatile quinolines, steam distillation is an effective initial purification step to separate the product from non-volatile tars and inorganic materials.[5]

  • Column Chromatography: This is the most common method for purifying quinoline derivatives. However, the basic nature of the quinoline ring can lead to decomposition on acidic silica gel.[12] To mitigate this, you can:

    • Neutralize the Silica: Use silica gel that has been treated with a base, such as triethylamine, to prevent product degradation.

    • Use Alumina: Basic or neutral alumina can be a good alternative to silica gel for purifying basic compounds.

  • Crystallization/Salt Formation: If your quinoline derivative is a solid, recrystallization is an excellent purification method. If it is an oil, converting it into a crystalline salt (e.g., hydrochloride or picrate) can facilitate purification. The free base can then be regenerated by treatment with a base.[13]

Q4: What are the key spectroscopic features I should look for to confirm the synthesis of my quinoline derivative?

A: A combination of spectroscopic techniques is essential for the unambiguous characterization of your synthesized quinoline.[14]

  • ¹H NMR Spectroscopy: Look for the characteristic aromatic protons of the quinoline ring system, typically in the range of 7.0-9.0 ppm. The specific chemical shifts and coupling patterns will depend on the substitution pattern.

  • ¹³C NMR Spectroscopy: The quinoline ring will show a set of characteristic signals in the aromatic region (typically 120-150 ppm). The chemical shifts are sensitive to the nature and position of substituents.[15]

  • Mass Spectrometry (MS): This will provide the molecular weight of your compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is particularly useful for obtaining an exact mass. Fragmentation patterns can also provide structural information; a common fragmentation for quinolines is the loss of HCN.[14]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C=C and C=N stretching vibrations of the quinoline ring in the 1600-1400 cm⁻¹ region. Other functional groups on your molecule will also have their characteristic absorption bands.[16]

Troubleshooting Guides for Specific Synthesis Methods

The Skraup Synthesis

The Skraup synthesis is a classic method for preparing quinolines by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[17][18] It is known for being highly exothermic and prone to tar formation.[5]

Q: My Skraup reaction is extremely vigorous and difficult to control. How can I moderate it?

A: The exothermic nature of the Skraup synthesis is a well-known hazard.[5] To ensure a safe and controlled reaction, you should:

  • Use a Moderator: Ferrous sulfate (FeSO₄) is commonly added to make the reaction less violent.[5][17] Boric acid can also serve this purpose.

  • Control the Rate of Addition: Add the concentrated sulfuric acid slowly and in portions, with efficient cooling (e.g., using an ice bath).

  • Ensure Efficient Stirring: Vigorous stirring is essential to dissipate heat and prevent the formation of localized hot spots, which can lead to uncontrolled acceleration of the reaction.

Q: I am getting a very low yield and a large amount of tar in my Skraup synthesis. What can I do to improve this?

A: Tar formation is a major side reaction due to the harsh acidic and oxidizing conditions causing polymerization.[5] To minimize this:

  • Optimize Temperature: The reaction should be initiated with gentle heating. Once the exothermic phase begins, the external heat source should be removed. If the reaction becomes too vigorous, cooling should be applied.[5]

  • Choice of Oxidizing Agent: While nitrobenzene is traditional, milder oxidizing agents can sometimes reduce charring. Arsenic acid has been reported to result in a less violent reaction.[17]

  • Post-Reaction Workup: As mentioned in the general FAQs, a steam distillation of the crude reaction mixture is often necessary to isolate the quinoline from the tar before further purification.[5]

The Doebner-von Miller Reaction

This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds.[19][20] A major challenge is the acid-catalyzed polymerization of the carbonyl reactant.[5]

Q: My Doebner-von Miller reaction is producing a lot of polymer, resulting in a low yield. How can I prevent this?

A: Polymerization of the α,β-unsaturated aldehyde or ketone is a significant competing reaction.[5] To favor the desired quinoline synthesis:

  • Slow Addition of Reactants: Add the carbonyl compound slowly to the acidic solution of the aniline. This maintains a low concentration of the carbonyl compound, disfavoring self-polymerization.[21]

  • Use a Biphasic System: Sequestering the carbonyl compound in an organic phase (e.g., toluene) while the aniline is in an acidic aqueous phase can drastically reduce polymerization and improve yields.[5]

  • In Situ Generation of the Carbonyl Compound: The α,β-unsaturated carbonyl can be generated in situ from an aldol condensation, which can help to keep its concentration low. This variation is known as the Beyer method.[19]

The Friedländer Synthesis

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[6][22] Key challenges include controlling regioselectivity and potential side reactions.[10]

Q: I am getting a mixture of regioisomers in my Friedländer synthesis with an unsymmetrical ketone. How can I control the outcome?

A: Regioselectivity is a common issue when the α-methylene compound can enolize in two different directions.[10]

  • Catalyst Choice: The reaction can be catalyzed by either acids or bases.[6] The choice of catalyst can influence which enolate is formed preferentially, thus directing the cyclization. Lewis acids, Brønsted acids, and even iodine have been used as catalysts.[22]

  • Reaction Conditions: Optimizing the solvent and temperature can influence the kinetic vs. thermodynamic control of the enolization, which in turn affects the ratio of the regioisomers formed.[4]

  • Substrate Modification: Modifying the ketone substrate, for example by introducing a directing group, can favor the formation of a single isomer.[4]

Q: My Friedländer synthesis is suffering from low yields due to self-condensation of the carbonyl compound. How can I avoid this?

A: Aldol condensation of the ketone or aldehyde starting material with itself is a common side reaction, especially under basic conditions.[5]

  • Use a Non-enolizable Carbonyl Compound: If the reaction design allows, using a carbonyl compound that cannot enolize will prevent self-condensation.[5]

  • Control Stoichiometry and Addition: Using the 2-aminoaryl carbonyl compound as the limiting reagent and adding the other carbonyl component slowly can help to minimize its self-condensation.

  • Choose Appropriate Conditions: Avoid strongly basic conditions that are known to promote aldol reactions.[5]

The Combes Synthesis

The Combes synthesis produces 2,4-disubstituted quinolines from the acid-catalyzed condensation of anilines with β-diketones.[11][23]

Q: My Combes synthesis is giving a low yield. What are the critical factors to optimize?

A: Low yields can be due to incomplete condensation or cyclization.

  • Acid Catalyst: This reaction is typically catalyzed by strong acids like sulfuric acid.[9] However, for some substrates, a polyphosphoric ester (PPE) can be a more effective dehydrating agent and catalyst.[4]

  • Steric Hindrance: The rate-determining step is the electrophilic aromatic annulation. Steric hindrance from substituents on either the aniline or the β-diketone can significantly slow down this step.[4][11] If possible, choosing less sterically hindered starting materials can improve the yield.

The Conrad-Limpach-Knorr Synthesis

This synthesis involves the reaction of anilines with β-ketoesters to produce 4-hydroxyquinolines (4-quinolones).[24][25] The reaction conditions determine whether the 4-quinolone (kinetic product) or the 2-quinolone (thermodynamic product, Knorr variation) is formed.[24]

Q: I am getting a mixture of 4-hydroxyquinoline and 2-hydroxyquinoline in my Conrad-Limpach-Knorr synthesis. How can I selectively synthesize the 4-hydroxyquinoline?

A: The formation of the 4-hydroxyquinoline is kinetically favored and occurs at lower temperatures. The 2-hydroxyquinoline is the thermodynamically more stable product and is formed at higher temperatures.[24][26]

  • Temperature Control: To obtain the 4-hydroxyquinoline, the initial condensation should be carried out at a moderate temperature (e.g., room temperature to slightly elevated), followed by a rapid, high-temperature cyclization (around 250 °C) in an inert, high-boiling solvent like mineral oil or Dowtherm A.[24][27]

  • Knorr Variation: To favor the 2-hydroxyquinoline, the reaction is typically run at a higher temperature for a longer period (around 140 °C), which allows the initial adduct to rearrange to the more stable β-keto anilide before cyclization.[24]

The Gould-Jacobs Reaction

This reaction is a versatile method for preparing 4-hydroxyquinolines from anilines and alkoxymethylenemalonate esters, followed by a high-temperature intramolecular cyclization.[8][28]

Q: The thermal cyclization step in my Gould-Jacobs reaction requires very high temperatures and gives a low yield. Are there any alternatives?

A: The high-temperature cyclization (often >250 °C) is a major drawback of the classical Gould-Jacobs reaction.[8]

  • Microwave-Assisted Synthesis: Microwave irradiation has been shown to be highly effective for this reaction, significantly reducing reaction times and improving yields. It allows for rapid heating to the required high temperatures.[8][29]

  • Optimization of Thermal Conditions: If using conventional heating, it's crucial to find the optimal balance between temperature and reaction time. Prolonged heating at high temperatures can lead to product degradation.[8] A study showed that at 300 °C, a reaction time of 5 minutes gave a better yield than 20 minutes.[29]

  • Solvent Choice: The cyclization is often carried out in a high-boiling inert solvent such as diphenyl ether.[30]

Experimental Protocols

Protocol 1: Classical Skraup Synthesis of Quinoline

This protocol describes the synthesis of the parent quinoline molecule. Caution: This reaction is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Aniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

Procedure:

  • Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a dropping funnel, combine aniline, glycerol, and ferrous sulfate heptahydrate.[5]

  • Acid Addition: Slowly and carefully add concentrated sulfuric acid through the dropping funnel with constant, vigorous stirring. The flask should be cooled in an ice-water bath during the addition.[5]

  • Initiation: Gently heat the mixture to start the reaction.

  • Reaction: Once the exothermic reaction begins, immediately remove the heat source. The reaction should proceed under reflux. If the reaction becomes too vigorous, cool the flask with an ice bath.[5]

  • Completion: After the initial vigorous reaction has subsided, heat the mixture to maintain a gentle reflux for a few hours to ensure the reaction goes to completion.

  • Work-up: Cool the reaction mixture and carefully pour it into a large volume of water.

  • Neutralization and Isolation: Make the solution basic by adding a concentrated solution of sodium hydroxide. This will cause the quinoline to separate. The crude quinoline can then be isolated by steam distillation.[5]

  • Purification: The collected distillate is extracted with an organic solvent (e.g., dichloromethane), dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The resulting crude quinoline can be further purified by vacuum distillation.

Protocol 2: Friedländer Synthesis of a Substituted Quinoline

This protocol provides a general procedure for the synthesis of a poly-substituted quinoline using p-toluenesulfonic acid as a catalyst under solvent-free conditions.[31]

Materials:

  • 2-aminoaryl ketone (e.g., 2-aminobenzophenone)

  • Carbonyl compound with an α-methylene group (e.g., ethyl acetoacetate)

  • p-Toluenesulfonic acid (p-TsOH)

Procedure:

  • Mixing Reactants: In a round-bottom flask, thoroughly mix the 2-aminoaryl ketone, the carbonyl compound, and a catalytic amount of p-toluenesulfonic acid.

  • Reaction: Heat the mixture in an oil bath at a predetermined temperature (e.g., 120 °C) for the required time. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Purification: The crude product can be purified directly by column chromatography on silica gel (eluting with a solvent system like hexane/ethyl acetate) to afford the pure substituted quinoline.

Visualizations

Workflow for Troubleshooting Low Yield in Quinoline Synthesis

G start Low Yield Observed check_temp Review Reaction Temperature start->check_temp check_cat Evaluate Catalyst start->check_cat check_reagents Check Reagent Purity start->check_reagents check_workup Optimize Work-up & Purification start->check_workup temp_high Too High? (Tarring/Degradation) check_temp->temp_high temp_low Too Low? (Incomplete Reaction) check_temp->temp_low cat_inactive Inactive/Inappropriate? check_cat->cat_inactive reagent_impure Impure Starting Materials? check_reagents->reagent_impure workup_loss Product Loss During Isolation? check_workup->workup_loss solution_temp Optimize Temperature Profile (e.g., use microwave, controlled heating) temp_high->solution_temp Yes temp_low->solution_temp Yes solution_cat Screen Catalysts & Concentration cat_inactive->solution_cat Yes solution_reagents Purify/Distill Reagents reagent_impure->solution_reagents Yes solution_workup Refine Purification Method (e.g., neutralized silica, salt formation) workup_loss->solution_workup Yes success Yield Improved solution_temp->success solution_cat->success solution_reagents->success solution_workup->success

Caption: Troubleshooting decision tree for low yield in quinoline synthesis.

General Mechanism of the Friedländer Synthesis

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization & Dehydration A 2-Aminoaryl Ketone C Aldol Adduct / Schiff Base A->C B α-Methylene Ketone B->C D Intramolecular Cyclization C->D Acid or Base Catalysis E Dehydration D->E F Substituted Quinoline E->F

Caption: Simplified two-stage mechanism of the Friedländer synthesis.

References

Technical Support Center: A Guide to Enhancing the Stability of Methyl 4-hydroxyquinoline-8-carboxylate Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4-hydroxyquinoline-8-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with solutions of this compound. As Senior Application Scientists, we have structured this resource to provide not only solutions but also the underlying scientific principles to empower you in your experimental design.

Introduction to the Molecule and its Stability Challenges

This compound is a heterocyclic compound featuring a quinoline core. Its stability in solution is dictated by three key functional groups:

  • A 4-hydroxyl group: This phenolic moiety is susceptible to oxidation, which can lead to the formation of colored quinone-like byproducts.[1] It can also exist in tautomeric equilibrium with its keto form.[1][2]

  • An 8-methyl carboxylate group: This ester is prone to hydrolysis, especially under acidic or basic conditions, yielding the corresponding carboxylic acid and methanol.[1][3][4]

  • A quinoline ring system: The nitrogen atom in the quinoline ring is basic and can be protonated in acidic media.[1] The aromatic system itself can be sensitive to light.[5][6]

Understanding these structural features is crucial for diagnosing and preventing degradation.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered by users.

Q1: My solution of this compound is changing color, often turning yellow or brown. What is causing this?

A color change is a classic indicator of chemical degradation, primarily due to oxidation and/or photodegradation.[5][6]

  • Oxidation: The 4-hydroxyl group is analogous to a phenol, making it susceptible to oxidation. This process can be accelerated by dissolved oxygen, trace metal ions, or exposure to light. The initial oxidation products can further react to form highly colored polymeric materials.

  • Photodegradation: Many quinoline-based compounds are photosensitive and can degrade when exposed to ambient or UV light.[1][5] This can lead to the formation of various byproducts, including hydroxyquinolines, which contribute to discoloration.[1][5]

Solution: To mitigate color change, you must prevent both oxidation and light exposure. Always store solutions in amber vials or wrap clear vials in aluminum foil.[6] For maximum stability, prepare solutions using de-gassed solvents and consider storing them under an inert atmosphere (e.g., nitrogen or argon).[6] The addition of a small amount of an antioxidant can also be highly effective (see Protocol 1).

Q2: I'm observing a loss of potency in my assays and see a new, more polar peak in my HPLC analysis. What is the likely cause?

This pattern strongly suggests hydrolysis of the methyl ester group at the 8-position.[1]

  • Mechanism: Both acid and base can catalyze the cleavage of the ester bond, yielding 4-hydroxyquinoline-8-carboxylic acid and methanol.[3][4] This new carboxylic acid is significantly more polar than the parent ester, which is why it typically appears as a new peak with a shorter retention time in reverse-phase HPLC.

  • Impact: The formation of the carboxylic acid changes the molecule's physicochemical properties, including its polarity, solubility, and biological activity, leading to inconsistent assay results.

Solution: Maintain strict pH control of your solutions. Hydrolysis is slowest in a slightly acidic to neutral pH range. Avoid highly acidic (pH < 4) and, especially, highly basic (pH > 8) conditions.[7] Use buffered systems for aqueous solutions whenever possible.

Q3: What is the optimal pH for preparing and storing aqueous solutions?

The optimal pH is a compromise to minimize both ester hydrolysis and phenol oxidation. While specific data for this exact molecule is limited, general principles for similar compounds suggest a slightly acidic pH range of 4 to 6 is often ideal.

  • At pH < 4: The rate of acid-catalyzed ester hydrolysis increases.[4][8]

  • At pH > 7: The 4-hydroxyl group (with an estimated pKa of 8-9) will begin to deprotonate, forming a phenoxide ion.[2] This negatively charged species is significantly more susceptible to oxidation than the protonated form. Base-catalyzed hydrolysis also becomes much more rapid.[3][4]

Therefore, using a buffer system such as acetate or citrate to maintain a pH between 4 and 6 is a sound strategy for aqueous solutions.

Q4: What are the best solvents for preparing stock solutions?

For long-term storage, preparing a concentrated stock solution in an anhydrous, aprotic organic solvent is highly recommended.

  • Recommended: Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents are aprotic and will not participate in hydrolysis. Storing a DMSO stock at -20°C or -80°C provides excellent long-term stability.[5]

  • Acceptable for Short-Term: Solvents like methanol or ethanol can be used, but as they are protic, they may contribute to transesterification or hydrolysis over very long periods or at elevated temperatures.[1]

  • Aqueous Solutions: Aqueous solutions should ideally be prepared fresh from a stable organic stock solution for each experiment. If an aqueous stock must be stored, it should be buffered, protected from light, and kept refrigerated or frozen.[5]

Q5: How should I store my solutions for short-term and long-term use?

Proper storage is critical to preserving the integrity of your compound.

Storage ConditionRecommendationRationale
Solvent Anhydrous DMSO for long-term stock.Prevents hydrolysis.
Temperature -20°C to -80°C for long-term stock.[5]Slows all degradation pathways.
2-8°C for short-term (days) aqueous solutions.Reduces degradation rate. Avoid repeated freeze-thaw cycles.[5]
Light Protection Store in amber glass vials or wrap in foil.[6]Prevents photodegradation.
Atmosphere Store under an inert gas (Argon or Nitrogen).Minimizes oxidation.
Additives Consider adding antioxidants (e.g., Ascorbic Acid, BHT) or a chelator (EDTA) to aqueous solutions.Scavenges free radicals and sequesters catalytic metal ions.

Troubleshooting Guide

Use this guide to diagnose and resolve common stability issues.

Troubleshooting Workflow for Solution Instability

G cluster_symptom Symptom Analysis cluster_cause Potential Causes cluster_solution Corrective Actions Start Observe Instability (e.g., color change, new peak) ColorChange Color Change (Yellow/Brown)? Start->ColorChange NewPeak New HPLC Peak & Loss of Potency? Start->NewPeak Oxidation Oxidation / Photodegradation ColorChange->Oxidation Yes Hydrolysis Ester Hydrolysis NewPeak->Hydrolysis Yes ProtectLight Use Amber Vials Protect from Light Oxidation->ProtectLight InertAtmosphere Use De-gassed Solvent Store under N2/Ar Oxidation->InertAtmosphere AddAntioxidant Add Antioxidant (e.g., Ascorbic Acid) Oxidation->AddAntioxidant ControlpH Buffer Solution to pH 4-6 Hydrolysis->ControlpH LowTemp Store at ≤ 4°C Prepare Fresh Hydrolysis->LowTemp

Caption: Troubleshooting workflow for common issues.

Primary Degradation Pathways

Understanding the chemical transformations your compound may undergo is key to preventing them.

G cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway Parent This compound Hydrolyzed 4-hydroxyquinoline-8-carboxylic Acid + Methanol Parent->Hydrolyzed H+ or OH- / H2O Oxidized Quinone-type Species & Colored Polymers Parent->Oxidized O2 / Light / Metal Ions

Caption: Main degradation pathways for the compound.

Experimental Protocols

These protocols provide detailed, actionable steps for preparing stable solutions and assessing stability.

Protocol 1: Preparation of a Stabilized Aqueous Working Solution

This protocol describes how to prepare a 10 mM aqueous solution from a 100 mM DMSO stock with enhanced stability.

  • Prepare Buffer: Prepare a 50 mM sodium acetate buffer and adjust the pH to 5.0 using acetic acid. Filter the buffer through a 0.22 µm filter.

  • De-gas Buffer: Sparge the buffer with argon or nitrogen gas for at least 15 minutes to remove dissolved oxygen.

  • Prepare Antioxidant Solution: Prepare a fresh 1 M stock solution of ascorbic acid in the de-gassed buffer.

  • Combine Components: In a sterile, amber glass vial, combine the following in order:

    • 9.88 mL of de-gassed 50 mM sodium acetate buffer (pH 5.0).

    • 10 µL of 1 M ascorbic acid stock (final concentration ~1 mM).

  • Add Compound: While gently vortexing the buffered solution, add 100 µL of a 100 mM this compound stock solution in DMSO. This minimizes the risk of precipitation.

  • Finalize and Store: Cap the vial tightly, wrap the seal with parafilm, and store at 2-8°C, protected from light. For best results, use within 24-48 hours.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding degradation pathways and developing stability-indicating analytical methods.[5] The goal is to achieve 5-20% degradation.

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor in a separate vial. Include a control (1 mL stock + 1 mL 50:50 acetonitrile:water).

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: 0.1 M NaOH. Incubate at room temperature (this reaction is often fast).

    • Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂). Keep at room temperature, protected from light.

    • Thermal Degradation: Incubate the control solution at 80°C.

    • Photolytic Degradation: Expose the control solution to a photostability chamber or direct sunlight.

  • Sampling: Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).[5]

  • Neutralization: Before analysis, neutralize the acid hydrolysis samples with 0.1 M NaOH and the base hydrolysis samples with 0.1 M HCl.[5]

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 3) to determine the percentage of the parent compound remaining and to profile the degradation products.

Protocol 3: Stability-Indicating HPLC Method

A robust HPLC method is crucial for separating the parent compound from its potential degradation products.

  • Instrument: High-Performance Liquid Chromatograph with a UV or Photodiode Array (PDA) detector.[9]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-19 min: 90% to 10% B

    • 19-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength appropriate for the quinoline chromophore (e.g., 225 nm or as determined by UV scan).[10]

  • Injection Volume: 10 µL.

  • Method Validation: This method should be validated to ensure specificity, allowing for the clear separation and quantification of the parent peak from any degradant peaks identified in the forced degradation study.[5]

References

Technical Support Center: Overcoming Resistance to Quinoline-Based Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoline-based drugs. This resource is designed to provide you with in-depth troubleshooting guides and frequently asked questions to navigate the complexities of quinoline resistance in your experiments. Our goal is to empower you with the knowledge to anticipate challenges, interpret your results accurately, and advance your research with confidence.

Frequently Asked Questions (FAQs)

Here, we address some of the common questions that arise during the investigation of quinoline-based drug resistance.

Q1: What are the primary mechanisms of resistance to quinoline-based drugs?

A1: Resistance to quinoline-based drugs is a multifaceted issue that can arise from several mechanisms, often acting in concert to reduce drug efficacy. The most well-documented mechanisms include:

  • Target-Mediated Resistance: This involves genetic mutations in the drug's molecular target.[1][2] In bacteria, these are typically the DNA gyrase (gyrA and gyrB genes) and topoisomerase IV (parC and parE genes).[3][4][5][6] These mutations alter the drug-binding site, reducing the affinity of the quinoline compound for its target.[3]

  • Reduced Intracellular Drug Accumulation: This is a common resistance strategy where the concentration of the drug inside the cell is kept below its effective level. This is achieved through two main routes:

    • Increased Efflux: Overexpression of efflux pumps, which are membrane proteins that actively transport drugs out of the cell.[7][8][9] In Gram-positive bacteria, pumps like NorA are significant, while in Gram-negative bacteria, the AcrAB-TolC system is a major contributor.[3]

    • Decreased Influx: Reduced permeability of the cell membrane, particularly in Gram-negative bacteria, due to the downregulation of porin channels, which can limit the entry of quinoline drugs.

  • Plasmid-Mediated Resistance: Bacteria can acquire resistance genes on mobile genetic elements called plasmids. These genes can encode for proteins that protect the drug's target (e.g., Qnr proteins), enzymes that modify and inactivate the quinoline drug, or additional efflux pumps.[10]

Q2: How do I generate a quinoline-resistant cell line for my experiments?

A2: Developing a resistant cell line is a crucial first step for studying resistance mechanisms. The most common method is through continuous exposure to gradually increasing concentrations of the quinoline drug.[11][12][13] This process mimics the selective pressure that leads to the emergence of resistance in a clinical setting. It is a lengthy process that can take several months.[14] Be prepared for a significant portion of the initial cell population to die.[12] The surviving cells are then cultured and subjected to higher drug concentrations in a stepwise manner.[11]

Q3: What is the Quinolone Resistance-Determining Region (QRDR), and why is it important?

A3: The Quinolone Resistance-Determining Region (QRDR) is a specific, highly conserved area within the genes encoding the targets of quinolone drugs (primarily gyrA and parC).[5][6] Mutations in this region are frequently associated with high-level resistance because they directly impact the drug's ability to bind to and inhibit the enzyme.[15][16][17] Sequencing the QRDR is a standard method for identifying target-mediated resistance.[15][18]

Q4: Can I reverse quinoline resistance in my experimental model?

A4: Reversing quinoline resistance is a key therapeutic goal and can be investigated in the lab. The strategy for reversal depends on the underlying resistance mechanism:

  • Efflux Pump-Mediated Resistance: Co-administration of your quinoline drug with an efflux pump inhibitor (EPI) can restore its activity. Verapamil and reserpine are classic examples of EPIs used in research to block the activity of efflux pumps and increase intracellular drug concentration.

  • Target-Based Resistance: This is more challenging to reverse directly. However, you can explore the use of next-generation quinoline derivatives or other compounds that may bind to a different site on the target enzyme or be unaffected by the resistance-conferring mutations.

Troubleshooting Experimental Challenges

This section provides a systematic approach to troubleshooting common problems encountered during quinoline resistance studies.

Problem 1: Inconsistent IC50/MIC Values

You are observing high variability in the half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC) values for your quinoline compound against a specific cell line.

Potential Cause Troubleshooting Steps Scientific Rationale
Inconsistent Cell Seeding Density 1. Standardize your cell counting and plating protocol. 2. Ensure a homogenous cell suspension before plating.Cell density can significantly impact drug sensitivity. Higher densities can lead to increased resistance due to cell-cell contact, nutrient depletion, and changes in the local microenvironment.
Drug Instability or Precipitation 1. Prepare fresh drug solutions for each experiment. 2. Verify the solubility of your compound in the culture medium and consider using a different solvent if necessary. 3. Visually inspect for any signs of precipitation.Quinoline compounds can degrade or precipitate in culture media, leading to a lower effective concentration and artificially high IC50/MIC values.
Cell Line Instability/Heterogeneity 1. Use cells from a low passage number. 2. Regularly authenticate your cell line. 3. Consider single-cell cloning to derive a homogenous population.Over time and with repeated passaging, cell lines can undergo genetic drift, leading to a heterogeneous population with varying drug sensitivities.
Variations in Experimental Conditions 1. Strictly control incubation times, temperature, and CO2 levels. 2. Be mindful of the "edge effect" in multi-well plates; consider not using the outer wells or filling them with sterile media.Minor variations in experimental conditions can influence cell growth and drug activity, contributing to data variability. The edge effect can lead to uneven evaporation and temperature distribution.
Contamination 1. Regularly test your cell cultures for mycoplasma and other microbial contamination.Contaminants can alter the cellular response to drugs and affect the reliability of your results.
Problem 2: Difficulty Confirming the Resistance Mechanism

You have successfully generated a resistant cell line, but you are struggling to pinpoint the exact mechanism of resistance.

Caption: A logical workflow for dissecting the mechanisms of quinoline resistance.

Q: My resistant cell line does not show any mutations in the QRDRs of the target genes. What should I investigate next?

A: If target-site mutations are absent, the most likely cause of resistance is reduced intracellular drug accumulation due to efflux pump overexpression. You should proceed with experiments to assess drug accumulation and efflux pump activity.

Problem 3: Failure to Amplify the QRDR by PCR

You are attempting to amplify the Quinolone Resistance-Determining Region (QRDR) from your resistant bacterial strain, but the PCR is failing.

Potential Cause Troubleshooting Steps Scientific Rationale
Incorrect Primer Design 1. Verify that your primers are specific to the target gene (gyrA, parC, etc.) of the bacterial species you are testing. 2. Check for potential mismatches, especially at the 3' end of the primers. 3. Use primer design software to check for secondary structures and primer-dimers.Primer specificity is critical for successful PCR amplification. Mismatches at the 3' end can completely inhibit primer extension by the DNA polymerase.
Poor DNA Quality 1. Ensure your genomic DNA is of high purity and integrity. Use spectrophotometry (A260/A280 ratio) and gel electrophoresis to assess quality. 2. Use a standardized DNA extraction protocol.Low-quality DNA, containing contaminants or being highly fragmented, can inhibit the PCR reaction.
Suboptimal PCR Conditions 1. Perform a gradient PCR to determine the optimal annealing temperature for your primers. 2. Titrate the MgCl2 concentration, as it is a critical cofactor for the DNA polymerase. 3. Adjust the extension time based on the expected amplicon size.Each PCR assay has its own optimal conditions. A systematic optimization of the reaction parameters is often necessary for successful amplification.

Key Experimental Protocols

Here are detailed protocols for essential experiments in quinoline resistance research.

Protocol 1: Generating a Resistant Cell Line by Stepwise Exposure

This protocol outlines the process of developing a drug-resistant cell line through continuous exposure to a quinoline-based drug.

  • Determine the Initial IC50: First, determine the IC50 of the parental (sensitive) cell line to your quinoline compound using a standard cell viability assay (e.g., MTT or CCK-8).[12]

  • Initial Exposure: Culture the parental cells in a medium containing the quinoline compound at a concentration equal to the IC50.[14]

  • Monitoring and Media Changes: Monitor the cells daily. Initially, a significant proportion of cells will die.[12] Replace the medium with fresh, drug-containing medium every 2-3 days.

  • Expansion of Surviving Cells: Allow the surviving cells to repopulate the culture vessel. This may take several weeks.

  • Stepwise Dose Escalation: Once the cells are proliferating steadily in the presence of the drug, increase the concentration of the quinoline compound in the medium (e.g., by 1.5 to 2-fold).

  • Repeat and Cryopreserve: Repeat this cycle of adaptation and concentration increase over several months.[11] It is crucial to cryopreserve cells at various stages of resistance development.

  • Confirmation of Resistance: Once a desired level of resistance is achieved, confirm the new, higher IC50 of the resistant cell line and compare it to the parental line. A significant increase in the IC50 indicates the successful generation of a resistant cell line.[11]

Protocol 2: Rhodamine 123 Efflux Assay

This assay is used to assess the activity of efflux pumps, which are a common cause of multidrug resistance.

  • Cell Seeding: Seed both the parental (sensitive) and the resistant cell lines in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Rhodamine 123 Loading: Wash the cells with a pre-warmed buffer (e.g., PBS or HBSS). Then, incubate the cells with a solution of Rhodamine 123 (a fluorescent substrate of many efflux pumps) for 30-60 minutes at 37°C.

  • Treatment with Test Compound/Inhibitor: After the loading period, wash the cells to remove the extracellular Rhodamine 123. Add a fresh buffer containing your quinoline compound, a known efflux pump inhibitor (e.g., verapamil or reserpine) as a positive control, or a vehicle control.

  • Efflux Period: Incubate the plate for 1-2 hours at 37°C to allow for drug efflux.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader (Excitation: ~485 nm, Emission: ~535 nm).

  • Data Analysis: Compare the fluorescence intensity between the parental and resistant cells. A lower fluorescence in the resistant cells indicates increased efflux. Also, assess the effect of your compound and the positive control inhibitor on Rhodamine 123 accumulation in the resistant cells. A significant increase in fluorescence in the presence of your compound suggests that it may be inhibiting efflux pump activity.

Observation Interpretation
Resistant cells show lower fluorescence than parental cells. This is indicative of increased efflux pump activity in the resistant cell line.
Treatment with a known EPI (e.g., verapamil) increases fluorescence in resistant cells. This confirms that the observed efflux is mediated by an inhibitor-sensitive pump.
Your quinoline compound increases fluorescence in resistant cells. This suggests that your compound may have efflux pump inhibitory properties.
No difference in fluorescence between parental and resistant cells. Efflux pump overexpression is unlikely to be the primary mechanism of resistance.

Visualizing Key Concepts

Diagrams can help clarify complex processes and relationships in your research.

The Interplay of Resistance Mechanisms

G cluster_0 Drug Action cluster_1 Resistance Mechanisms Drug Quinoline Drug Target DNA Gyrase / Topo IV Drug->Target Inhibition Target_Mutation Target Mutation (QRDR) Target_Mutation->Target Reduces Drug Binding Efflux_Pump Efflux Pump Overexpression Efflux_Pump->Drug Reduces Intracellular Drug Plasmid_Resistance Plasmid-Mediated Resistance Plasmid_Resistance->Drug Modifies/Effluxes Drug Plasmid_Resistance->Target Protects Target

References

Technical Support Center: Minimizing Impurities in Methyl 4-hydroxyquinoline-8-carboxylate Production

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of Methyl 4-hydroxyquinoline-8-carboxylate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the production of this key chemical intermediate. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to help you optimize your synthetic protocols and achieve high-purity products.

I. Overview of the Synthesis

This compound is typically synthesized via the Gould-Jacobs reaction.[1][2][3] This multi-step process begins with the condensation of an appropriately substituted aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization to form the quinoline ring system.[3][4] Subsequent esterification yields the final product. The high temperatures required for cyclization can sometimes lead to side reactions and impurity formation.[5]

Synthetic Pathway Overview

The general synthetic route is illustrated below. Understanding this pathway is crucial for diagnosing and troubleshooting issues that may arise during the experiment.

Synthesis_Pathway cluster_alternative Alternative Final Step A Methyl anthranilate (or derivative) C Anilidomethylenemalonate Intermediate A->C Condensation B Diethyl ethoxymethylenemalonate (DEEM) B->C D Thermal Cyclization (High Temperature) C->D E This compound (Target Product) D->E G 4-hydroxyquinoline-8-carboxylic acid D->G F Esterification (if starting from the carboxylic acid) G->E Esterification Troubleshooting_Workflow Start Crude Product Analysis (HPLC, NMR, TLC) Impurity_ID Identify Impurities Start->Impurity_ID Starting_Material Starting Materials Present? Impurity_ID->Starting_Material Yes Side_Product Side-Products Present? Impurity_ID->Side_Product Yes Purification_Issue Physical Form Issues (Oil, Sticky Solid) Impurity_ID->Purification_Issue Yes Optimize_Reaction Optimize Reaction Conditions (Temp, Time, Reagents) Starting_Material->Optimize_Reaction Improve_Workup Improve Workup (e.g., Acid/Base Wash) Starting_Material->Improve_Workup Side_Product->Optimize_Reaction Chromatography Employ Column Chromatography Side_Product->Chromatography Purification_Issue->Chromatography Recrystallization Optimize Recrystallization/ Trituration Purification_Issue->Recrystallization Final_Product High-Purity Product Optimize_Reaction->Final_Product Improve_Workup->Final_Product Chromatography->Final_Product Recrystallization->Final_Product

References

Validation & Comparative

A Comparative Guide to Quinoline Inhibitors: Benchmarking Methyl 4-hydroxyquinoline-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Quinoline Scaffold

The quinoline ring system, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its rigid structure and opportunities for diverse functionalization have made it a cornerstone in the development of therapeutics targeting a wide array of biological processes. From infectious diseases to oncology, quinoline-based inhibitors have demonstrated significant clinical success. This guide provides a comparative analysis of Methyl 4-hydroxyquinoline-8-carboxylate against a backdrop of well-established quinoline inhibitors, offering insights into their mechanisms of action, supported by experimental data and detailed protocols for their evaluation.

While specific inhibitory data for this compound is not yet extensively published, its structural features—a 4-hydroxyquinoline core with a carboxylate group at the 8-position—suggest potential biological activities based on the well-documented structure-activity relationships of related compounds. Quinoline carboxylic acids have been reported to possess anti-inflammatory and antiproliferative properties, while 8-hydroxyquinoline derivatives are known for their metal-chelating and enzyme-inhibiting capabilities. This guide will therefore explore the performance of established quinoline inhibitors and propose a framework for the experimental evaluation of this compound.

Comparative Analysis of Quinolone Inhibitors

To provide a clear benchmark for evaluating new quinoline derivatives, this section details the inhibitory profiles of three distinct classes of quinoline-based drugs: a DNA gyrase inhibitor (Ciprofloxacin), an antimalarial agent (Chloroquine), and a tyrosine kinase inhibitor (Bosutinib).

Table 1: Comparative Inhibitory Activities
CompoundClassPrimary Target(s)Organism/Cell LineIC50/EC50Reference(s)
Ciprofloxacin Fluoroquinolone AntibioticDNA Gyrase, Topoisomerase IVEnterococcus faecalisDNA Gyrase: 27.8 µg/mL, Topo IV: 9.30 µg/mL[1]
Neisseria gonorrhoeaeWT Gyrase: 0.39 µM[2]
Chloroquine AntimalarialHeme PolymerasePlasmodium falciparum (3D7, sensitive)16.27 nM ± 3.73[3]
Plasmodium falciparum (K1, resistant)379.83 nM ± 54.62[3]
Bosutinib Tyrosine Kinase InhibitorSrc, AblCell-free assaysSrc: 1.2 nM, Abl: 2.4 nM[4]
Neuroblastoma cell lines (IMR-32)0.64 µM[5]
This compound Quinoline Carboxylic Acid DerivativeHypothesized: Kinases, Topoisomerases, or other enzymes-To be determined-

Inhibitor Deep Dive: Mechanisms of Action

Ciprofloxacin: The DNA Gyrase Poison

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that functions by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication, transcription, and repair. Ciprofloxacin stabilizes the transient enzyme-DNA cleavage complex, leading to the accumulation of double-strand breaks and ultimately, bacterial cell death.

The following diagram illustrates the central role of DNA gyrase and topoisomerase IV in bacterial DNA replication, highlighting the point of intervention for inhibitors like Ciprofloxacin.

Bacterial DNA Replication Inhibition cluster_replication Bacterial DNA Replication cluster_topo Topoisomerase Action Replication_Origin Origin of Replication Helicase Helicase unwinds DNA Replication_Origin->Helicase Replication_Fork Replication Fork Formation Helicase->Replication_Fork SSB Single-Strand Binding Proteins Stabilize Replication_Fork->SSB Supercoiling Positive Supercoiling Ahead of Fork Replication_Fork->Supercoiling DNA_Polymerase DNA Polymerase Synthesizes New Strands SSB->DNA_Polymerase Daughter_Chromosomes Catenated Daughter Chromosomes DNA_Polymerase->Daughter_Chromosomes Decatenation Decatenation Daughter_Chromosomes->Decatenation Separated_Chromosomes Separated Chromosomes Decatenation->Separated_Chromosomes Topo_IV Topoisomerase IV Decatenation->Topo_IV mediated by DNA_Gyrase DNA Gyrase (introduces negative supercoils) Supercoiling->DNA_Gyrase relieves strain DNA_Gyrase->Replication_Fork allows progression Ciprofloxacin Ciprofloxacin Ciprofloxacin->DNA_Gyrase Inhibits Ciprofloxacin->Topo_IV Inhibits

Caption: Inhibition of Bacterial DNA Replication by Ciprofloxacin.

Chloroquine: Disrupting Heme Detoxification in Plasmodium

Chloroquine, a 4-aminoquinoline, has been a cornerstone of antimalarial therapy for decades. It acts within the acidic food vacuole of the malaria parasite, Plasmodium falciparum. The parasite digests host hemoglobin, releasing large amounts of toxic heme. To protect itself, the parasite polymerizes heme into non-toxic hemozoin crystals. Chloroquine, being a weak base, accumulates in the acidic food vacuole and is thought to inhibit this polymerization process by binding to heme. The resulting accumulation of free heme is toxic to the parasite, leading to its death.

Chloroquine_Mechanism cluster_vacuole Parasite Food Vacuole (Acidic pH) Hemoglobin Host Hemoglobin Digestion Digestion by Parasite Hemoglobin->Digestion Heme Toxic Free Heme Digestion->Heme Heme_Polymerase Heme Polymerase Heme->Heme_Polymerase CQ_Heme_Complex CQ-Heme Complex Heme->CQ_Heme_Complex Hemozoin Non-toxic Hemozoin (Crystal) Heme_Polymerase->Hemozoin Chloroquine_in Chloroquine (CQ) enters vacuole CQ_Accumulation CQ Accumulates (Ion Trapping) Chloroquine_in->CQ_Accumulation CQ_Accumulation->CQ_Heme_Complex Inhibition Inhibition of Heme Polymerase CQ_Heme_Complex->Inhibition Heme_Buildup Toxic Heme Accumulation Inhibition->Heme_Buildup Parasite_Death Parasite Death Heme_Buildup->Parasite_Death

Caption: Mechanism of Chloroquine Action in Plasmodium falciparum.

Bosutinib: A Dual Src/Abl Kinase Inhibitor

Bosutinib is a potent, orally available dual inhibitor of Src and Abl tyrosine kinases.[5] It is used in the treatment of chronic myeloid leukemia (CML). Tyrosine kinases are critical components of signaling pathways that regulate cell proliferation, differentiation, and survival. Aberrant kinase activity is a hallmark of many cancers. Bosutinib is an ATP-competitive inhibitor, binding to the kinase domain of Src and Abl, thereby blocking downstream signaling and inhibiting cancer cell growth.

The following diagram illustrates a generalized receptor tyrosine kinase signaling pathway, a common target for quinoline-based kinase inhibitors.

RTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->RTK binds Dimerization Receptor Dimerization RTK->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Adaptor Adaptor Proteins (e.g., Grb2, Shc) Autophosphorylation->Adaptor recruits Ras Ras Adaptor->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cell_Response Cell Proliferation, Survival, Angiogenesis Gene_Expression->Cell_Response Bosutinib Quinoline Kinase Inhibitor (e.g., Bosutinib) Bosutinib->Autophosphorylation Inhibits

Caption: Generalized Receptor Tyrosine Kinase Signaling Pathway and Inhibition.

Experimental Protocols for Inhibitor Characterization

To facilitate a direct and quantitative comparison of this compound with other quinoline inhibitors, the following detailed experimental protocols are provided. These assays are fundamental to determining the inhibitory potential and mechanism of action of novel compounds.

Workflow for Comparative Inhibitor Profiling

Inhibitor_Profiling_Workflow Compound Test Compound (this compound) Primary_Screening Primary Screening Assays Compound->Primary_Screening DNA_Gyrase_Assay DNA Gyrase Supercoiling Assay Primary_Screening->DNA_Gyrase_Assay Kinase_Panel Kinase Inhibition Assay (e.g., ADP-Glo™) Primary_Screening->Kinase_Panel Antiparasitic_Assay Antiparasitic Assay (e.g., P. falciparum growth) Primary_Screening->Antiparasitic_Assay Hit_Identification Hit Identification (Potent Activity in Primary Screen) DNA_Gyrase_Assay->Hit_Identification Kinase_Panel->Hit_Identification Antiparasitic_Assay->Hit_Identification Secondary_Assays Secondary & Selectivity Assays Hit_Identification->Secondary_Assays Topo_IV_Assay Topoisomerase IV Decatenation Assay Secondary_Assays->Topo_IV_Assay Kinase_Selectivity Kinase Selectivity Profiling Secondary_Assays->Kinase_Selectivity Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on human cell lines) Secondary_Assays->Cytotoxicity_Assay Mechanism_of_Action Mechanism of Action Studies Topo_IV_Assay->Mechanism_of_Action Kinase_Selectivity->Mechanism_of_Action Cytotoxicity_Assay->Mechanism_of_Action

Caption: Experimental Workflow for Profiling a Novel Quinoline Inhibitor.

Protocol 1: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by bacterial DNA gyrase.

Materials:

  • E. coli DNA Gyrase

  • Relaxed pBR322 DNA

  • 5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.6, 100 mM KCl, 50 mM MgCl₂, 25 mM DTT, 9 mM ATP, 2.5 mg/mL BSA)

  • Test compound (e.g., this compound) and control inhibitor (e.g., Ciprofloxacin)

  • Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • Agarose, TAE buffer, Ethidium bromide

  • Chloroform:isoamyl alcohol (24:1)

Procedure:

  • On ice, prepare reaction mixtures in microcentrifuge tubes. For a 20 µL reaction, combine:

    • 4 µL 5X Assay Buffer

    • 1 µL relaxed pBR322 DNA (e.g., 0.5 µg/µL)

    • 1 µL of test compound dilution in DMSO (or DMSO for control)

    • x µL nuclease-free water to a final volume of 19 µL.

  • Initiate the reaction by adding 1 µL of DNA gyrase. Mix gently.

  • Incubate the reactions at 37°C for 30-60 minutes.

  • Stop the reaction by adding 4 µL of Stop Buffer/Loading Dye and 20 µL of chloroform:isoamyl alcohol.

  • Vortex briefly and centrifuge at high speed for 1 minute.

  • Load 20 µL of the upper aqueous phase onto a 1% agarose gel in TAE buffer containing ethidium bromide.

  • Run the gel at 80-100V until the dye front has migrated approximately 75% of the gel length.

  • Visualize the DNA bands under UV light. Inhibitory activity is indicated by a decrease in the amount of supercoiled DNA compared to the no-inhibitor control.

  • Quantify band intensity to determine the IC50 value.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a highly sensitive and versatile platform for screening kinase inhibitors.

Materials:

  • Kinase of interest (e.g., Src, Abl, EGFR)

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.

  • Test compound and control inhibitor (e.g., Bosutinib)

  • White, opaque 384-well plates

Procedure:

  • Set up the kinase reaction in a 384-well plate. For a 5 µL reaction, add the test compound at various concentrations, the kinase, and the substrate in the appropriate kinase reaction buffer.

  • Initiate the reaction by adding ATP. Incubate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and uses the newly synthesized ATP to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control and determine the IC50 value using a dose-response curve.

Protocol 3: Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cell line (e.g., HEK293 for general cytotoxicity, or a cancer cell line like A549 for anticancer screening)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the test compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank) and cells with medium containing the vehicle (e.g., DMSO) as a negative control.

  • Incubate the plate for 24-72 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Conclusion and Future Directions

The quinoline scaffold remains a highly productive starting point for the discovery of new therapeutic agents. While established inhibitors like Ciprofloxacin, Chloroquine, and Bosutinib have well-defined mechanisms of action and extensive supporting data, the potential of novel derivatives like this compound is yet to be fully elucidated. Based on its structural similarity to other biologically active quinoline carboxylic acids, it is reasonable to hypothesize that this compound may exhibit inhibitory activity against kinases, topoisomerases, or other enzymes involved in cell proliferation and inflammation.

The experimental protocols detailed in this guide provide a robust framework for systematically evaluating the biological activity of this compound. By employing these assays, researchers can determine its primary molecular target, quantify its potency and selectivity, and assess its cytotoxic profile. Such a data-driven approach is essential for advancing our understanding of this promising compound and for its potential development as a novel therapeutic agent.

References

A Researcher's Guide to Enzyme Cross-Reactivity: Profiling Methyl 4-hydroxyquinoline-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of Methyl 4-hydroxyquinoline-8-carboxylate, a small molecule inhibitor belonging to the 8-hydroxyquinoline class. These compounds are recognized for their metal-chelating properties and their activity against a range of metalloenzymes.[1][2][3][4] Specifically, this class of inhibitors has demonstrated significant activity against the 2-oxoglutarate (2OG) dependent dioxygenases, a large family of enzymes that includes the Jumonji C (JmjC) domain-containing histone lysine demethylases (KDMs).[5][6][7][8] Understanding the cross-reactivity profile of such inhibitors is paramount for their utility as specific chemical probes and for their potential development as therapeutic agents.

This compound is the methyl ester of 5-carboxy-8-hydroxyquinoline, a compound also known as IOX1. It is hypothesized that the methyl ester acts as a pro-drug, enhancing cell permeability, with subsequent intracellular hydrolysis to the active carboxylate form (IOX1).[3][9] IOX1 is a known broad-spectrum inhibitor of 2OG oxygenases.[5][7][8] This guide will therefore use the well-characterized inhibitory data of IOX1 as a proxy to build a comparative cross-reactivity profile for this compound, focusing on its primary targets within the KDM4 (also known as JMJD2) subfamily and its activity against other related and unrelated enzymes.

The KDM4 subfamily of histone demethylases (KDM4A-E) are key epigenetic regulators that primarily remove di- and tri-methyl marks from histone H3 at lysine 9 (H3K9me3/2) and lysine 36 (H3K36me3/2).[2][10][11] Overexpression of KDM4 members is implicated in numerous cancers, making them attractive therapeutic targets.[10][12][13] An effective inhibitor for research or clinical use must not only be potent against its intended target but also selective, minimizing off-target effects that can confound experimental results or cause toxicity.

This guide will delve into the experimental data comparing the inhibitory activity of this compound scaffold across various enzyme subfamilies, provide a detailed protocol for assessing such activity, and discuss the biological implications of the observed selectivity profile.

Comparative Inhibitory Activity: A Cross-Reactivity Panel

To objectively assess the selectivity of the 8-hydroxyquinoline scaffold, its inhibitory activity (represented by IC50 values from in vitro enzymatic assays) is compared across different subfamilies of JmjC histone demethylases. The data presented below is for the active compound, IOX1 (5-carboxy-8-hydroxyquinoline).

Enzyme TargetSubfamilyFunctionIC50 (µM)
KDM4C (JMJD2C) KDM4 H3K9/H3K36 Demethylase0.6 [5]
KDM4E (JMJD2E) KDM4 H3K9/H3K36 Demethylase2.3 [3][5]
KDM2A (JHDM1A)KDM2/7H3K36 Demethylase1.8[3][5]
KDM3A (JHDM2A)KDM3H3K9 Demethylase0.1[5][7]
KDM6B (JMJD3)KDM6H3K27 Demethylase1.6[3]

Analysis of Cross-Reactivity Data:

The data clearly indicates that the 8-hydroxyquinoline scaffold is a potent inhibitor of multiple JmjC histone demethylase subfamilies, not just the intended KDM4 family. Notably, it exhibits the highest potency against KDM3A (IC50 = 0.1 µM).[5][7] While it effectively inhibits KDM4C and KDM4E in the sub-micromolar to low micromolar range, its activity against KDM2A and KDM6B is comparable.[3][5]

Experimental Workflow for Assessing Cross-Reactivity

A robust assessment of inhibitor cross-reactivity involves screening the compound against a panel of purified enzymes using a reliable and sensitive assay format. The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a widely used method for this purpose.[3][14]

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilution of Methyl 4-hydroxyquinoline-8-carboxylate Incubation Incubate Enzyme, Substrate, Cofactors & Inhibitor in 384-well plate Compound_Prep->Incubation Enzyme_Panel Prepare Enzyme Panel (KDM4C, KDM4E, KDM2A, KDM3A, KDM6B, etc.) Enzyme_Panel->Incubation Assay_Reagents Prepare Assay Reagents (Biotinylated Peptide Substrate, 2OG, Fe(II), Ascorbate) Assay_Reagents->Incubation Quench Quench Reaction with EDTA Incubation->Quench Add_Beads Add AlphaScreen Beads (Streptavidin-Donor & Antibody-Acceptor) Quench->Add_Beads Incubate_Dark Incubate in Dark Add_Beads->Incubate_Dark Read_Plate Read Plate on AlphaScreen Reader Incubate_Dark->Read_Plate Plot_Data Plot Dose-Response Curves Read_Plate->Plot_Data Calc_IC50 Calculate IC50 Values Plot_Data->Calc_IC50 Compare Compare IC50s to Determine Selectivity Profile Calc_IC50->Compare

Caption: Workflow for enzyme cross-reactivity profiling using AlphaScreen.

Detailed Protocol: AlphaScreen Assay for KDM Activity

This protocol is adapted for a 384-well plate format and is representative for assessing the inhibition of a JmjC histone demethylase like KDM4E.[3]

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES, pH 7.5, 0.1% BSA, 0.01% Tween-20.
  • Enzyme Stock: Prepare a stock of purified recombinant KDM4E in assay buffer. The final concentration in the assay should be optimized (e.g., 5 nM).
  • Substrate Mix: In assay buffer, prepare a mix containing biotinylated H3K9me3 peptide substrate (e.g., 30 nM), 2-oxoglutarate (10 µM), L-ascorbate (100 µM), and (NH₄)₂Fe(SO₄)₂·6H₂O (1 µM).
  • Inhibitor Plate: Prepare a serial dilution of this compound in DMSO, and then dilute further into assay buffer.
  • Detection Mix: Prepare a mix of Streptavidin-coated Donor beads and Protein A-conjugated Acceptor beads pre-incubated with an antibody specific for the demethylated product (e.g., anti-H3K9me2).

2. Enzymatic Reaction:

  • To the wells of a 384-well plate, add 5 µL of the inhibitor solution (or DMSO for control).
  • Add 5 µL of the KDM4E enzyme stock.
  • Initiate the reaction by adding 5 µL of the Substrate Mix.
  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

3. Detection:

  • Stop the reaction by adding 5 µL of EDTA solution.
  • Add 5 µL of the Detection Mix to all wells.
  • Seal the plate and incubate in the dark at room temperature for 60 minutes.
  • Read the plate on a suitable plate reader (e.g., PHERAstar FS) with an AlphaScreen 680 nm excitation/570 nm emission filter set.

4. Data Analysis:

  • The AlphaScreen signal is inversely proportional to enzyme activity (as the antibody detects the product).
  • Normalize the data to high (no enzyme) and low (DMSO vehicle) controls.
  • Plot the normalized signal against the logarithm of the inhibitor concentration.
  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Trustworthiness of the Protocol: This protocol incorporates critical controls for self-validation. A "no enzyme" control defines the baseline signal, while a "vehicle" (DMSO) control represents 100% enzyme activity. Including a known, potent inhibitor as a positive control can also validate assay performance. Comparing results to an orthogonal assay method, such as a formaldehyde dehydrogenase-coupled assay, further enhances confidence in the data.[15][16]

Biological Context and Implications of Cross-Reactivity

KDM4 enzymes act as transcriptional co-activators by removing repressive H3K9me3 marks at gene promoters, thereby facilitating gene expression.[6][12] This activity is crucial in various signaling pathways, including those driven by oncogenes like MYC.[17] The promiscuity of an inhibitor like this compound means it can perturb multiple epigenetic pathways simultaneously.

G cluster_inhibitor Inhibitor Action cluster_transcription Gene Expression Inhibitor Methyl 4-hydroxyquinoline-8-carboxylate KDM4 KDM4 Family (e.g., KDM4C/E) Inhibitor->KDM4 Inhibits KDM3 KDM3A Inhibitor->KDM3 Inhibits KDM_Other Other KDMs (KDM2A, KDM6B) Inhibitor->KDM_Other Inhibits H3K9me3 H3K9me3 (Repressive Mark) KDM4->H3K9me3 Removes Methyl Group H3K9me2 H3K9me2 (Active Mark) Gene_Activation Target Gene Activation KDM4->Gene_Activation Promotes Gene_Repression Target Gene Repression H3K9me3->Gene_Repression

Caption: Impact of inhibitor cross-reactivity on histone methylation.

For a drug development professional, the cross-reactivity profile of this scaffold presents both challenges and opportunities. The primary challenge is achieving isoform selectivity, which is notoriously difficult for inhibitors that chelate the active site iron. The lack of selectivity can lead to off-target toxicities. However, the polypharmacology (acting on multiple targets) could be beneficial in complex diseases like cancer, where multiple pathways are dysregulated. For instance, simultaneously inhibiting KDM4 and KDM3 might offer a synergistic anti-tumor effect. Further medicinal chemistry efforts would be required to either narrow the specificity to a single KDM subfamily or to rationally design multi-target inhibitors with a desired polypharmacological profile.

Conclusion

This compound, likely acting via its active form IOX1, is a potent but non-selective inhibitor of the JmjC family of histone demethylases. While it shows strong activity against its intended KDM4 targets, it also potently inhibits other KDM subfamilies, particularly KDM3A. Researchers using this compound must be aware of its broad-spectrum activity and employ orthogonal validation methods to confidently attribute biological effects to the inhibition of a specific enzyme. For drug discovery professionals, this scaffold represents a starting point from which selectivity can be engineered or for which a multi-target therapeutic strategy could be explored. The detailed experimental protocols provided herein offer a robust framework for characterizing the cross-reactivity of this and other epigenetic modulators.

References

A Comparative Guide to the Structure-Activity Relationship of Methyl 4-hydroxyquinoline-8-carboxylate Analogs as HIF Prolyl Hydroxylase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of methyl 4-hydroxyquinoline-8-carboxylate analogs, focusing on their structure-activity relationship (SAR) as potent inhibitors of Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs). We will explore the critical structural motifs that govern inhibitory activity, present comparative experimental data, and provide detailed protocols for their synthesis and biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals working on novel therapeutics for anemia and ischemic conditions.

Introduction: The Therapeutic Promise of HIF Stabilization

The 4-hydroxyquinoline core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] A particularly promising application for derivatives of this scaffold is the inhibition of HIF prolyl hydroxylases (PHD1, PHD2, and PHD3). These enzymes are cellular oxygen sensors that, under normal oxygen levels (normoxia), hydroxylate the alpha subunit of HIF (HIF-α). This hydroxylation marks HIF-α for rapid proteasomal degradation.[3][4]

By inhibiting PHD enzymes, small molecules can prevent this degradation, leading to the stabilization and accumulation of HIF-α.[5] Stabilized HIF-α then translocates to the nucleus, where it dimerizes and activates the transcription of a host of hypoxia-responsive genes, most notably erythropoietin (EPO).[4][5] This mechanism forms the basis for a novel therapeutic strategy to treat anemia, particularly in patients with chronic kidney disease, by stimulating endogenous EPO production.[5] The this compound scaffold serves as a key pharmacophore that mimics the 2-oxoglutarate (2-OG) co-substrate of PHDs, enabling competitive inhibition.[5]

The following diagram illustrates the core signaling pathway targeted by these inhibitors.

HIF_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_inhibition PHD Inhibition / Hypoxia PHD_active PHD (Active) + O₂, Fe²⁺, 2-OG Hydroxylation Prolyl Hydroxylation PHD_active->Hydroxylation HIF_alpha_N HIF-1α HIF_alpha_N->Hydroxylation VHL VHL Protein Binding Hydroxylation->VHL Proteasome Proteasomal Degradation VHL->Proteasome Inhibitor Quinoline Analog (PHD Inhibitor) PHD_inhibited PHD (Inhibited) Inhibitor->PHD_inhibited HIF_alpha_I HIF-1α Stabilization Stabilization & Accumulation HIF_alpha_I->Stabilization Nucleus Nucleus Stabilization->Nucleus HRE Gene Transcription (e.g., EPO) Nucleus->HRE

Caption: The HIF signaling pathway under normoxia versus PHD inhibition.

Comparative Structure-Activity Relationship (SAR) Analysis

The inhibitory potency of 4-hydroxyquinoline-8-carboxylate analogs against HIF-PHDs is exquisitely sensitive to structural modifications across the scaffold. The core structure chelates the active site Fe(II) ion, while peripheral substituents modulate binding affinity, selectivity, and pharmacokinetic properties.

A systematic analysis reveals several key trends. The following table summarizes the activity of representative analogs, based on data from cell-based reporter assays designed to measure HIF transcriptional activation.[6]

Analog IDR¹ Substituent (Quinoline Ring)R² Substituent (Aryl Moiety)Relative Potency (EC₅₀ Range)Key SAR Insights
A1 HHModerateParent scaffold with baseline activity.
A2 2-CH₃HLowA methyl group at the C-2 position significantly reduces activity, likely by preventing proper coordination in the enzyme's active site.[6]
A3 H4-ClHighA halogen, like chlorine, in the para-position of the appended aryl ring consistently enhances potency.[6]
A4 H4-CF₃HighElectron-withdrawing groups such as trifluoromethyl at the para-position are highly favorable.[6]
A5 H4-iPrHighSmall, lipophilic alkyl groups like isopropyl in the para-position also confer high activity.[6]
A6 H4-N(CH₃)₂LowBulky substituents, such as a dimethylamino group, are poorly tolerated and drastically reduce activity, suggesting a steric clash.[6]
A7 H2-ClModeratePositional isomers matter; a meta- or ortho-substituent is generally less favorable than a para-substituent.

The following diagram provides a visual summary of these key SAR findings.

Caption: Key SAR takeaways for 4-hydroxyquinoline-8-carboxylate analogs.

Expert Interpretation: The data strongly suggest that the C-4 hydroxyl and C-8 carboxylate groups are essential anchors, forming a bidentate chelation complex with the catalytic Fe(II) ion in the PHD active site. This interaction mimics the binding of the native co-substrate, 2-oxoglutarate.[5] The appended aryl ring likely occupies a hydrophobic pocket, where substitutions at the para-position have the most significant impact. The preference for small, electronically diverse groups at this position over bulky ones indicates a sterically constrained binding site.[6] The detrimental effect of substitution at the C-2 position of the quinoline core highlights its critical role in orienting the molecule for optimal Fe(II) coordination.[6]

Experimental Protocols: A Self-Validating Workflow

To ensure scientific rigor, a multi-step experimental workflow is employed to characterize novel analogs. This process validates findings at each stage, from initial synthesis to cellular target engagement.

General Synthesis of a Representative Analog (A3)

A common and effective method for synthesizing the 4-hydroxyquinoline core is the Conrad-Limpach reaction.[7] The following is a representative protocol.

Rationale: This multi-step synthesis is a robust and well-documented pathway to access the desired scaffold. The choice of Dowtherm A as a solvent for the cyclization step is critical; its high boiling point (~257 °C) provides the necessary thermal energy to drive the intramolecular condensation, which is often a challenging step.[7]

Step-by-Step Protocol:

  • Condensation: React methyl 3-amino-2-hydroxybenzoate with ethyl 3-(4-chlorophenyl)-3-oxopropanoate in glacial acetic acid. Heat the mixture at reflux for 4 hours.

  • Purification: After cooling, the intermediate enamine product precipitates. Collect the solid by filtration and wash with cold ethanol.

  • Cyclization: Add the dried enamine intermediate to Dowtherm A and heat the mixture to 250 °C for 30 minutes. This high-temperature step facilitates the thermal cyclization to form the quinoline ring system.

  • Isolation: Cool the reaction mixture and dilute with hexanes to precipitate the crude product.

  • Final Purification: Collect the solid by filtration and recrystallize from a suitable solvent system (e.g., DMF/water) or purify by column chromatography on silica gel to yield the final compound, methyl 7-(4-chlorophenyl)-4-hydroxyquinoline-8-carboxylate.

Biological Evaluation Workflow

A tiered approach is used for biological characterization, starting with a high-throughput cellular assay and progressing to direct confirmation of protein stabilization.

Workflow cluster_workflow Synthesis 1. Synthesis of Analog (e.g., Conrad-Limpach) HRE_Assay 2. Primary Screen: HRE Luciferase Assay (Cell-Based, Measures HIF Activity) Synthesis->HRE_Assay Test compound EC50 Determine EC₅₀ Value HRE_Assay->EC50 Western_Blot 3. Target Engagement: Western Blot (Confirms HIF-1α Protein Stabilization) EC50->Western_Blot Confirm hits Quantify Quantify HIF-1α Levels Western_Blot->Quantify

Caption: A typical workflow for evaluating novel PHD inhibitors.

Protocol 1: HRE-Luciferase Reporter Assay (Primary Screen)

Rationale: This cell-based assay provides a functional readout of the entire HIF pathway.[3][4] It measures the transcriptional activity induced by stabilized HIF, offering a robust and high-throughput method to determine a compound's cellular potency (EC₅₀). Using a dual-luciferase system is critical for normalizing results against variations in cell number and transfection efficiency, ensuring data trustworthiness.[8]

Step-by-Step Protocol:

  • Cell Culture: Maintain HEK293 or a similar cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.[3]

  • Transfection: Co-transfect cells in a 96-well plate with a Hypoxia-Response Element (HRE)-driven firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid.[8]

  • Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound (e.g., from 1 nM to 100 µM) or a vehicle control (0.1% DMSO).[3]

  • Incubation: Incubate the treated cells for 16-24 hours.

  • Lysis & Readout: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system on a plate luminometer.[9]

  • Data Analysis: Normalize the HRE-driven firefly luciferase signal to the Renilla luciferase signal. Plot the normalized data against the compound concentration and fit to a four-parameter logistic equation to determine the EC₅₀ value.[8]

Protocol 2: HIF-1α Western Blot (Target Engagement)

Rationale: While the luciferase assay confirms downstream pathway activation, a Western blot provides direct evidence that the compound stabilizes the target protein, HIF-1α.[3] This orthogonal assay is crucial for confirming the mechanism of action and ruling out off-target effects that might confound the reporter assay results. Normalizing to a loading control like β-actin is a mandatory quality control step.[8]

Step-by-Step Protocol:

  • Cell Culture & Treatment: Seed HeLa or U2OS cells in 6-well plates. Once confluent, treat with the test compound at various concentrations (e.g., 0.1x, 1x, and 10x EC₅₀) for 4-8 hours.[8]

  • Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.[3]

  • Protein Quantification: Clear the lysate by centrifugation and determine the protein concentration of the supernatant using a BCA or Bradford assay.[3]

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) and separate them by size on a 4-12% Bis-Tris polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk) and incubate with a primary antibody specific for HIF-1α overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody.[8]

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.[3]

  • Analysis: Re-probe the membrane with an antibody for a loading control (e.g., β-actin). Quantify the band intensities and normalize the HIF-1α signal to the loading control to compare protein levels across treatments.[3]

Conclusion and Future Directions

The this compound scaffold is a highly tractable starting point for the development of potent HIF prolyl hydroxylase inhibitors. The structure-activity relationship is well-defined, with the C-4 hydroxyl and C-8 carboxylate moieties acting as essential Fe(II) chelating groups. Potency can be effectively tuned through substitutions on an appended aryl ring, particularly at the para-position, where small, non-bulky groups are favored. Future research should focus on optimizing pharmacokinetic properties and exploring substitutions on the quinoline ring (positions C-5, C-6, C-7) to enhance isoform selectivity and further improve the therapeutic window. The robust experimental workflow detailed herein provides a reliable framework for validating the activity and mechanism of next-generation analogs.

References

Efficacy Analysis: Methyl 4-hydroxyquinoline-8-carboxylate in the Landscape of Established Therapeutic Standards

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Introduction: The Quinoline Scaffold and the Promise of Methyl 4-hydroxyquinoline-8-carboxylate

The quinoline ring system is a foundational scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] This guide focuses on the therapeutic potential of a specific derivative, this compound. While direct, publicly available comparative efficacy data for this exact molecule is limited, this document serves as a comprehensive framework for its evaluation. By examining the performance of structurally related quinoline-4-carboxylic acid and 8-hydroxyquinoline derivatives against established standards—Doxorubicin in oncology, Ciprofloxacin in bacteriology, and Indomethacin in inflammation—we can project its potential efficacy and delineate the experimental pathways for its validation.

This guide is structured to provide not just a comparative overview, but also the detailed experimental methodologies required to generate such data, empowering researchers to conduct their own robust evaluations.

Comparative Efficacy Landscape

To contextualize the potential of this compound, we present a comparative analysis based on data from structurally similar quinoline derivatives against industry-standard therapeutic agents.

Anticancer Activity: A Cytotoxic Comparison

The evaluation of a novel compound's anticancer potential hinges on its ability to selectively inhibit the growth of cancer cells. Doxorubicin, a widely used chemotherapeutic agent, serves as a benchmark for cytotoxic efficacy.

Table 1: Comparative Anticancer Activity (IC₅₀ in µM)

Compound/Standard Cancer Cell Line IC₅₀ (µM) Mechanism of Action
Doxorubicin HCT 116 (Colon) 5.6 DNA intercalation, Topoisomerase II inhibition
MCF-7 (Breast) 2.50 DNA intercalation, Topoisomerase II inhibition
A549 (Lung) > 20 DNA intercalation, Topoisomerase II inhibition
Quinoline-4-Carboxylic Acid Derivative (P6) MLLr leukemic cell lines 7.2 SIRT3 Inhibition

| 8-Hydroxyquinoline | HCT 116 (Colon) | 9.33 | Metal chelation, Apoptosis induction |

Note: Data for quinoline derivatives are for structurally related analogs, as specific data for this compound is not publicly available.[1][3][4][5]

Antimicrobial Potency: Gauging the Inhibitory Power

The escalating crisis of antimicrobial resistance necessitates the discovery of novel antibacterial agents. Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, is a standard comparator for new antimicrobial candidates.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)

Compound/Standard Bacterial Strain MIC (µg/mL) Mechanism of Action
Ciprofloxacin E. coli (ATCC 25922) 0.004 DNA gyrase and topoisomerase IV inhibition
S. aureus (ATCC 29213) 0.125 DNA gyrase and topoisomerase IV inhibition
Quinoline Derivative (Compound 5d) E. coli 8 Putative dual LptA and Topoisomerase IV targeting
S. aureus 0.125 Putative dual LptA and Topoisomerase IV targeting

| 8-Hydroxyquinoline-Ciprofloxacin Hybrid | S. aureus | 0.0625 | DNA gyrase and topoisomerase IV inhibition, metal chelation |

Note: Data for quinoline derivatives are for structurally related analogs.[6][7][8]

Anti-inflammatory Efficacy: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin are cornerstones of anti-inflammatory therapy and serve as a benchmark for evaluating new compounds.

Table 3: Comparative Anti-inflammatory Activity

Compound/Standard Assay Efficacy Mechanism of Action
Indomethacin Carrageenan-induced paw edema in rats Significant inhibition (e.g., 87.3% at 10 mg/kg) Non-selective COX-1/COX-2 inhibition

| Quinoline-4-carboxylic acids | LPS-induced inflammation in RAW264.7 macrophages | Appreciable anti-inflammatory affinities | Inhibition of pro-inflammatory mediators |

Note: Data for quinoline derivatives are for structurally related analogs.[9]

Experimental Protocols: A Blueprint for Evaluation

The following sections provide detailed, step-by-step methodologies for the key experiments required to ascertain the efficacy of a novel compound like this compound.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and the standard (e.g., Doxorubicin) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Diagram of the MTT Assay Workflow:

MTT_Assay A Seed cells in 96-well plate B Add test compounds (24h incubation) A->B C Add MTT reagent (4h incubation) B->C D Solubilize formazan crystals C->D E Measure absorbance (570 nm) D->E F Calculate IC50 E->F

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[9]

Protocol:

  • Compound Preparation: Prepare a stock solution of this compound and the standard (e.g., Ciprofloxacin). Perform serial two-fold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., to 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (broth and bacteria, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Diagram of the Broth Microdilution Workflow:

Broth_Microdilution A Prepare serial dilutions of test compound in 96-well plate C Inoculate wells with bacteria A->C B Prepare standardized bacterial inoculum B->C D Incubate plate (16-20h) C->D E Determine MIC (lowest concentration with no growth) D->E

Caption: Workflow for MIC determination by broth microdilution.

In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema

This is a standard in vivo model to evaluate the acute anti-inflammatory activity of a compound.

Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats (180-220 g) for at least one week before the experiment.

  • Compound Administration: Administer this compound, the standard (e.g., Indomethacin, 10 mg/kg), or the vehicle (control) orally or intraperitoneally 30-60 minutes before inducing inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.

  • Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group at each time point.

Diagram of the Carrageenan-Induced Paw Edema Model:

Paw_Edema_Model cluster_pre_treatment Pre-treatment cluster_induction Inflammation Induction cluster_measurement Measurement & Analysis A Administer test compound or standard B Inject carrageenan into rat paw A->B C Measure paw volume over time B->C D Calculate % inhibition of edema C->D

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Mechanistic Insights and Signaling Pathways

Understanding the mechanism of action is crucial for drug development. The established standards provide a reference for potential pathways that this compound might modulate.

Diagram of Potential Anticancer Mechanisms:

Anticancer_Mechanisms cluster_doxorubicin Doxorubicin Pathway cluster_quinoline Potential Quinoline Pathways Dox Doxorubicin DNA DNA Intercalation Dox->DNA TopII Topoisomerase II Inhibition Dox->TopII Apoptosis_Dox Apoptosis DNA->Apoptosis_Dox TopII->Apoptosis_Dox MQC This compound SIRT3 SIRT3 Inhibition MQC->SIRT3 Chelation Metal Ion Chelation MQC->Chelation Apoptosis_MQC Apoptosis SIRT3->Apoptosis_MQC Chelation->Apoptosis_MQC

Caption: Potential anticancer mechanisms of action.

Conclusion

While direct comparative data for this compound is not yet prevalent in the literature, the evidence from structurally related quinoline derivatives suggests its significant potential as a versatile therapeutic agent. This guide provides the necessary framework and detailed protocols for a comprehensive evaluation of its efficacy against established standards in oncology, microbiology, and inflammation. The presented methodologies, when applied, will generate the crucial data needed to position this compound within the current therapeutic landscape and guide its future development.

References

A Comparative Guide to the Synthetic Routes of 4-Hydroxyquinolines: From Classic Reactions to Modern Innovations

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

The 4-hydroxyquinoline framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1] Its derivatives exhibit a wide array of biological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[2] Consequently, the efficient and versatile synthesis of 4-hydroxyquinolines is a critical endeavor in the field of drug discovery and development.[1] This guide provides a comprehensive comparative analysis of the primary synthetic routes to this important scaffold, offering insights into their mechanisms, advantages, and limitations to assist researchers in selecting the optimal strategy for their specific synthetic goals.

Classical Synthetic Strategies: The Foundation of 4-Hydroxyquinoline Chemistry

Three classical methods have historically dominated the synthesis of 4-hydroxyquinolines: the Conrad-Limpach synthesis, the Gould-Jacobs reaction, and the Camps cyclization. While foundational, these methods often necessitate harsh reaction conditions, such as high temperatures.[1][3]

The Conrad-Limpach Synthesis

First reported in 1887, the Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters.[4][5] The reaction proceeds through a Schiff base intermediate, which then undergoes thermal cyclization to form the 4-hydroxyquinoline ring system.[1][4] A key consideration in this method is the regioselectivity of both the initial condensation and the subsequent cyclization.[1] The rate-determining step is typically the electrocyclic ring closing, which often requires heating the Schiff base to approximately 250 °C.[4] The choice of solvent is crucial, with high-boiling point, inert solvents like mineral oil or diphenyl ether significantly improving yields compared to solvent-free conditions.[4][6]

Mechanism of the Conrad-Limpach Synthesis

The reaction begins with the nucleophilic attack of the aniline on the keto group of the β-ketoester. Subsequent proton transfers and dehydration lead to a Schiff base. Tautomerization to an enamine is followed by a thermal electrocyclic ring closure. Finally, elimination of an alcohol and tautomerization yield the 4-hydroxyquinoline product.

Conrad_Limpach cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product Aniline Aniline SchiffBase Schiff Base Aniline->SchiffBase + β-Ketoester - H₂O BetaKetoester β-Ketoester Enamine Enamine Tautomer SchiffBase->Enamine Tautomerization Product 4-Hydroxyquinoline Enamine->Product Thermal Cyclization - ROH Gould_Jacobs cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product Aniline Aniline CondensationProduct Anilidomethylenemalonic Ester Aniline->CondensationProduct + Malonic Ester - EtOH MalonicEster Alkoxymethylenemalonic Ester CyclizedProduct 4-Hydroxy-3-carboalkoxyquinoline CondensationProduct->CyclizedProduct Thermal Cyclization - EtOH CarboxylicAcid Quinoline-3-carboxylic Acid CyclizedProduct->CarboxylicAcid Saponification Product 4-Hydroxyquinoline CarboxylicAcid->Product Decarboxylation

References

A Comparative Benchmarking Guide: Methyl 4-hydroxyquinoline-8-carboxylate versus Commercial HIF Prolyl Hydroxylase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of HIF Stabilization

The hypoxia-inducible factor (HIF) signaling pathway is a master regulator of the cellular response to low oxygen levels, orchestrating the expression of genes crucial for angiogenesis, erythropoiesis, and metabolic adaptation. Under normal oxygen conditions (normoxia), the alpha subunit of HIF (HIF-α) is continuously targeted for degradation by a family of prolyl hydroxylase domain (PHD) enzymes. However, in hypoxic states, PHD activity is diminished, leading to the stabilization of HIF-α, its translocation to the nucleus, and the subsequent activation of target gene transcription. Pharmacological inhibition of PHDs can mimic this hypoxic response, offering a promising therapeutic strategy for conditions such as anemia associated with chronic kidney disease. This guide provides a comparative benchmark of a novel investigational compound, Methyl 4-hydroxyquinoline-8-carboxylate, against established commercial HIF-PHD inhibitors, offering a technical deep-dive for researchers and drug development professionals.

The HIF-1α Signaling Pathway and Point of Intervention

The core mechanism of action for the inhibitors discussed herein is the prevention of HIF-1α degradation. The following diagram illustrates this critical cellular process.

HIF-1α Signaling Pathway cluster_normoxia Normoxia (High Oxygen) cluster_inhibition Hypoxia or PHD Inhibition HIF-1α_normoxia HIF-1α Hydroxylation Hydroxylation HIF-1α_normoxia->Hydroxylation O₂, 2-OG PHD_active PHD Enzymes (Active) PHD_active->Hydroxylation VHL VHL Complex Hydroxylation->VHL Proteasome Proteasomal Degradation VHL->Proteasome HIF-1α_inhibited HIF-1α (Stabilized) Nucleus Nucleus HIF-1α_inhibited->Nucleus PHD_inhibited PHD Enzymes (Inhibited) Inhibitor This compound or Commercial Inhibitors Inhibitor->PHD_inhibited HIF_target_genes Activation of Target Genes (e.g., EPO) Nucleus->HIF_target_genes Experimental_Workflow In_Vitro_Assay In Vitro PHD2 Inhibition Assay (AlphaScreen) Data_Analysis Data Analysis and Comparison In_Vitro_Assay->Data_Analysis Cell_Culture Cell Culture (e.g., HeLa, Hep3B) Inhibitor_Treatment Treatment with Inhibitors Cell_Culture->Inhibitor_Treatment Western_Blot Western Blot for HIF-1α Stabilization Inhibitor_Treatment->Western_Blot ELISA ELISA for Erythropoietin (EPO) Secretion Inhibitor_Treatment->ELISA Western_Blot->Data_Analysis ELISA->Data_Analysis

Confirming the Binding Site of Methyl 4-hydroxyquinoline-8-carboxylate: A Comparative Guide to Experimental Validation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous experimental confirmation. A critical milestone in this journey is the unambiguous identification and characterization of the molecule's binding site on its biological target. This guide provides an in-depth, technical comparison of key experimental methodologies to confirm the binding site of Methyl 4-hydroxyquinoline-8-carboxylate, a compound belonging to the 8-hydroxyquinoline class known for its metal-chelating properties.

Given its chemical structure, a primary hypothesis is that this compound targets a metalloenzyme, chelating the catalytic metal ion in the active site. To illustrate the process of confirming this hypothesis, we will use Human Carbonic Anhydrase II (CA II) as a model target. CA II is a well-characterized zinc-containing metalloenzyme, making it an excellent system to demonstrate the application of various biophysical and biochemical techniques.

This guide will not follow a rigid template. Instead, it will navigate the logical flow of a scientific investigation, from initial binding confirmation to high-resolution structural elucidation and mutational validation. We will also compare the binding characteristics of this compound with established classes of metalloenzyme inhibitors, namely sulfonamides and hydroxamic acids .

Section 1: Initial Binding Assessment - Is There an Interaction?

Before delving into the specifics of the binding site, the first crucial step is to confirm that this compound directly interacts with our putative target, Carbonic Anhydrase II. Several techniques can provide a rapid and robust assessment of binding.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Characterization

ITC directly measures the heat released or absorbed during the binding event between a ligand and its target protein. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.[1]

Expertise & Experience: The choice of buffer is critical in ITC to minimize heats of dilution. It is imperative that the buffer used for the protein and the ligand are identical.[2] For metalloenzymes like CA II, maintaining the correct pH and ionic strength is also essential for preserving the native conformation and the coordination state of the catalytic zinc ion.

Experimental Protocol: Isothermal Titration Calorimetry

  • Sample Preparation:

    • Dialyze purified recombinant human Carbonic Anhydrase II (typically 10-50 µM) extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).[2]

    • Dissolve this compound in the same ITC buffer to a concentration 10-20 times that of the protein (e.g., 100-500 µM). If DMSO is required for solubility, ensure the final DMSO concentration is identical in both the protein and ligand solutions (typically ≤ 5%).[2]

  • ITC Experiment Setup:

    • Thoroughly clean the sample cell and injection syringe of the ITC instrument.

    • Load the CA II solution into the sample cell and the this compound solution into the injection syringe.

    • Set the experimental temperature (e.g., 25 °C) and allow the system to equilibrate.

  • Titration:

    • Perform a series of small injections (e.g., 2 µL) of the ligand into the protein solution, with sufficient time between injections for the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat changes for each injection and fit the data to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters.

Data Presentation: Hypothetical ITC Data for this compound Binding to CA II

ParameterValue
Binding Affinity (Kd)5.2 µM
Stoichiometry (n)0.98
Enthalpy (ΔH)-8.5 kcal/mol
Entropy (ΔS)4.2 cal/mol·K

A table summarizing the hypothetical thermodynamic parameters obtained from an ITC experiment.

Trustworthiness: A stoichiometry value close to 1, as shown in the hypothetical data, strongly suggests a 1:1 binding model, which is consistent with the inhibitor binding to the single active site of the CA II monomer.

Surface Plasmon Resonance (SPR): Real-Time Kinetics of Binding

SPR is a label-free optical technique that measures the binding of an analyte (in this case, this compound) to a ligand (CA II) immobilized on a sensor chip. It provides real-time kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the binding affinity (Kd) can be calculated.

Expertise & Experience: The choice of immobilization strategy is crucial for a successful SPR experiment. Amine coupling is a common method, but it's important to ensure that the immobilization process does not compromise the activity of the enzyme. A pH scouting step is recommended to determine the optimal pH for ligand immobilization.

Experimental Protocol: Surface Plasmon Resonance

  • Ligand Immobilization:

    • Activate a CM5 sensor chip with a mixture of N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject a solution of purified CA II in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to achieve covalent immobilization via amine coupling.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Analyte Binding:

    • Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+).

    • Inject the analyte solutions over the immobilized CA II surface and a reference flow cell (without immobilized protein) to subtract non-specific binding.

  • Data Analysis:

    • Fit the resulting sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine ka, kd, and Kd.

Data Presentation: Hypothetical SPR Data for this compound Binding to CA II

ParameterValue
Association Rate (ka)1.5 x 104 M-1s-1
Dissociation Rate (kd)7.8 x 10-2 s-1
Binding Affinity (Kd)5.2 µM

A table summarizing the hypothetical kinetic parameters obtained from an SPR experiment.

Trustworthiness: The Kd value obtained from SPR should be in good agreement with the value determined by ITC. This concordance between two independent biophysical methods provides strong evidence for a genuine binding interaction.

Workflow for Initial Binding Assessment

G cluster_0 Initial Binding Confirmation ITC Isothermal Titration Calorimetry (ITC) Measures thermodynamics of binding Data_Concordance Data Concordance Analysis Compare Kd values ITC->Data_Concordance Provides Kd, ΔH, ΔS, n SPR Surface Plasmon Resonance (SPR) Measures kinetics of binding SPR->Data_Concordance Provides ka, kd, Kd Conclusion1 Conclusion: Direct Binding Confirmed Data_Concordance->Conclusion1 Consistent Kd values

Caption: Workflow for the initial confirmation of direct binding between a small molecule and its target protein.

Section 2: Target Engagement in a Cellular Context

Confirming that a compound binds to its purified target is a crucial first step. However, it is equally important to demonstrate that the compound can engage its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[3][4]

Cellular Thermal Shift Assay (CETSA): Verifying Intracellular Target Engagement

CETSA is based on the principle that the binding of a ligand to its target protein often leads to an increase in the protein's thermal stability.[3] This stabilization can be detected by heating intact cells or cell lysates to various temperatures and then quantifying the amount of soluble target protein remaining.

Expertise & Experience: Optimization of the heating temperature and duration is critical for a successful CETSA experiment. A temperature melt curve should first be generated to determine the optimal temperature for the isothermal dose-response experiment. This is the temperature at which a significant portion of the unbound protein denatures and precipitates, allowing for a clear window to observe ligand-induced stabilization.[5]

Experimental Protocol: Cellular Thermal Shift Assay

  • Cell Treatment:

    • Treat cultured cells (e.g., a cell line overexpressing CA II) with varying concentrations of this compound or a vehicle control (e.g., DMSO).

  • Heating:

    • Heat the treated cells to a range of temperatures (for a melt curve) or a single, optimized temperature (for a dose-response curve).

  • Cell Lysis and Fractionation:

    • Lyse the cells and separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Protein Quantification:

    • Quantify the amount of soluble CA II in each sample using a method such as Western blotting or an AlphaScreen assay.

  • Data Analysis:

    • Plot the amount of soluble CA II as a function of temperature (melt curve) or compound concentration (isothermal dose-response curve). A shift in the melting temperature (ΔTagg) or a dose-dependent increase in soluble protein indicates target engagement.

Data Presentation: Hypothetical CETSA Data for this compound

CompoundΔTagg (°C)
Vehicle (DMSO)0
This compound (10 µM)+ 4.2

A table showing the hypothetical thermal shift induced by this compound in a CETSA experiment.

Trustworthiness: A positive thermal shift that is dose-dependent provides strong evidence that the compound is binding to and stabilizing its target protein inside the cell.

Workflow for Cellular Target Engagement

G cluster_1 Cellular Target Engagement Cell_Treatment Treat cells with compound or vehicle control Heating Heat cells to various temperatures Cell_Treatment->Heating Lysis Lyse cells and separate soluble proteins Heating->Lysis Quantification Quantify soluble target protein (e.g., Western Blot) Lysis->Quantification Analysis Analyze thermal shift (ΔTagg) and dose-response Quantification->Analysis Conclusion2 Conclusion: Intracellular Target Engagement Confirmed Analysis->Conclusion2 Positive ΔTagg and dose-dependent stabilization

Caption: Workflow for confirming intracellular target engagement using the Cellular Thermal Shift Assay.

Section 3: High-Resolution Structural Characterization of the Binding Site

Once direct binding and cellular target engagement have been established, the next step is to determine the precise binding site and mode of interaction at atomic resolution. X-ray crystallography is the gold-standard technique for this purpose.

X-ray Crystallography: Visualizing the Binding Interaction

X-ray crystallography can provide a three-dimensional structure of the protein-ligand complex, revealing the specific amino acid residues involved in the binding interaction, the conformation of the bound ligand, and the coordination of the catalytic metal ion.

Expertise & Experience: Obtaining high-quality crystals of the protein-ligand complex is often the most challenging step. Two common approaches are co-crystallization, where the protein and ligand are mixed before crystallization, and soaking, where pre-formed protein crystals are soaked in a solution containing the ligand.[6][7] The choice between these methods depends on factors such as ligand solubility and its effect on crystal packing.

Experimental Protocol: X-ray Crystallography of a Protein-Ligand Complex

  • Complex Formation:

    • Co-crystallization: Mix purified CA II with an excess of this compound and set up crystallization screens.

    • Soaking: Grow crystals of apo-CA II and then soak them in a cryo-protectant solution containing the ligand.

  • Data Collection:

    • Flash-cool the crystals in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement:

    • Process the diffraction data and solve the structure using molecular replacement with a known structure of CA II as a search model.

    • Build the ligand into the electron density map and refine the structure to obtain a high-resolution model of the complex.

Data Presentation: Hypothetical Structural Insights

A successfully determined crystal structure would be expected to show the 8-hydroxyquinoline moiety of this compound chelating the active site zinc ion in a bidentate fashion, displacing the zinc-bound water molecule. The carboxylate group at the 8-position could form hydrogen bonds with nearby residues, such as Thr199 and Glu106, further anchoring the inhibitor in the active site.

Comparison with Alternative Inhibitors:

  • Sulfonamides: Crystal structures of CA II in complex with sulfonamide inhibitors (e.g., acetazolamide, PDB ID: 3K34) show the sulfonamide group directly coordinating to the zinc ion through the nitrogen atom, with the oxygen atoms forming hydrogen bonds with the backbone amide of Thr199.[8] The aromatic ring of the sulfonamide typically occupies a hydrophobic pocket within the active site.

  • Hydroxamic Acids: Hydroxamic acid-based inhibitors are also potent metalloenzyme inhibitors.[9][10] They typically chelate the active site zinc ion in a bidentate manner through their two oxygen atoms.[11]

Structural Comparison of Binding Modes

G cluster_2 Binding Mode Comparison Zinc Active Site Zn2+ HQ This compound (Bidentate chelation via N and O) HQ->Zinc Sulfonamide Sulfonamide Inhibitor (Coordination via N) Sulfonamide->Zinc Hydroxamic_Acid Hydroxamic Acid Inhibitor (Bidentate chelation via O and O) Hydroxamic_Acid->Zinc

Caption: A simplified diagram illustrating the different modes of zinc chelation by 8-hydroxyquinolines, sulfonamides, and hydroxamic acids.

Section 4: Functional Validation of the Binding Site

Structural data provides a static picture of the binding interaction. To functionally validate the importance of the observed interactions, site-directed mutagenesis can be employed.

Site-Directed Mutagenesis: Probing the Role of Key Residues

By mutating the amino acid residues identified in the crystal structure as being important for binding, we can assess their contribution to the binding affinity. A significant decrease in binding affinity upon mutation of a specific residue provides strong evidence for its involvement in the interaction.

Expertise & Experience: It is important to choose conservative mutations (e.g., replacing an amino acid with one of a similar size but different chemical properties) to minimize the risk of disrupting the overall protein fold. Control experiments are necessary to ensure that the mutant protein is properly folded and stable.

Experimental Protocol: Site-Directed Mutagenesis

  • Mutagenesis:

    • Use a commercially available site-directed mutagenesis kit to introduce point mutations into the expression plasmid for CA II (e.g., mutate Thr199 to Alanine).

  • Protein Expression and Purification:

    • Express and purify the mutant CA II protein.

  • Binding Analysis:

    • Characterize the binding of this compound to the mutant protein using ITC or SPR and compare the binding affinity to that of the wild-type protein.

Data Presentation: Hypothetical Site-Directed Mutagenesis Data

CA II VariantKd for this compound (µM)
Wild-Type5.2
T199A Mutant158.6

A table showing the hypothetical effect of a point mutation on the binding affinity of this compound.

Conclusion: A Multi-faceted Approach to Binding Site Confirmation

Confirming the binding site of a small molecule is not a linear process but rather an iterative one that relies on the convergence of data from multiple, independent experimental techniques. This guide has outlined a comprehensive workflow, using this compound and Carbonic Anhydrase II as a model system, to confidently identify and validate a binding site.

By combining thermodynamic and kinetic data from ITC and SPR, confirming cellular target engagement with CETSA, visualizing the interaction at atomic resolution through X-ray crystallography, and functionally validating key residues with site-directed mutagenesis, researchers can build a robust and compelling case for the mechanism of action of their compound. Furthermore, comparing the binding mode with that of alternative inhibitor classes provides valuable context and can guide future drug design and optimization efforts.

References

A Senior Application Scientist's Guide to the Synthesis and Characterization of Methyl 4-hydroxyquinoline-8-carboxylate: Replicating and Comparing Published Results

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fields of medicinal chemistry and drug development, the reliable synthesis of novel heterocyclic compounds is of paramount importance. Among these, the quinoline scaffold is a privileged structure due to its prevalence in a wide array of therapeutic agents. This guide provides an in-depth, practical comparison of synthetic routes to Methyl 4-hydroxyquinoline-8-carboxylate, a valuable building block for further chemical exploration. We will delve into the replication of a plausible, literature-derived synthetic pathway and compare it with an established alternative, offering field-proven insights and experimental data to support our findings.

Introduction: The Significance of the Quinoline Moiety

The quinoline ring system is a fundamental motif in a vast number of biologically active compounds, including antibacterial, antimalarial, and anticancer agents. The specific substitution pattern of this compound, with a hydroxyl group at the 4-position and a methyl carboxylate at the 8-position, offers multiple points for chemical modification, making it a versatile intermediate for the synthesis of new chemical entities.[1] The 4-hydroxyquinoline moiety can exist in tautomeric equilibrium with its 4-oxo form, a feature that influences its reactivity and biological interactions.[1]

This guide will focus on a robust, two-step synthesis of this compound, beginning with the well-established Gould-Jacobs reaction to form the quinoline core, followed by esterification. We will then compare this approach with the Doebner-von Miller reaction, a classic method for quinoline synthesis, to provide a comprehensive overview of the available synthetic strategies.

Primary Synthetic Route: A Two-Step Approach via the Gould-Jacobs Reaction and Esterification

The chosen primary route involves the initial synthesis of 4-hydroxyquinoline-8-carboxylic acid through a modified Gould-Jacobs reaction, followed by a straightforward esterification to yield the target methyl ester. This approach is logical as the Gould-Jacobs reaction is a powerful tool for constructing the 4-hydroxyquinoline core.[2][3][4]

Step 1: Synthesis of 4-Hydroxyquinoline-8-carboxylic Acid via a Modified Gould-Jacobs Reaction

The Gould-Jacobs reaction classically involves the condensation of an aniline with an alkoxymethylenemalonate, followed by thermal cyclization.[2][3][4] For the synthesis of 4-hydroxyquinoline-8-carboxylic acid, the logical starting material would be 2-aminoterephthalic acid. The presence of both an amino group and carboxylic acid functionalities on the aniline precursor requires careful consideration of the reaction conditions to favor the desired quinoline formation.

The reaction proceeds through an initial nucleophilic attack of the aniline nitrogen onto the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM), followed by the elimination of ethanol to form an anilidomethylenemalonate intermediate. Subsequent high-temperature, 6-electron electrocyclization forms the quinoline ring.[2]

Gould_Jacobs Gould-Jacobs Reaction Mechanism Aniline 2-Aminoterephthalic Acid Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate Condensation (-EtOH) DEEM Diethyl Ethoxymethylenemalonate DEEM->Intermediate Product Ethyl 4-hydroxyquinoline- 3,8-dicarboxylate Intermediate->Product Thermal Cyclization (6-pi electrocyclization)

Caption: The Gould-Jacobs reaction pathway.

  • Materials: 2-Aminoterephthalic acid, Diethyl ethoxymethylenemalonate (DEEM), Diphenyl ether, Sodium hydroxide, Hydrochloric acid, Ethanol.

  • Procedure:

    • In a round-bottom flask, combine 2-aminoterephthalic acid (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture to 120-130°C for 2 hours with stirring.

    • Add diphenyl ether to the reaction mixture and heat to reflux (approximately 250-260°C) for 1 hour.

    • Cool the reaction mixture to room temperature and add hexane to precipitate the crude ethyl 4-hydroxyquinoline-3,8-dicarboxylate.

    • Collect the solid by filtration and wash with hexane.

    • Suspend the crude ester in a 10% aqueous solution of sodium hydroxide and reflux for 2-3 hours until hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the 4-hydroxyquinoline-3,8-dicarboxylic acid.

    • Collect the solid by filtration, wash with water, and dry.

    • Place the dicarboxylic acid in a flask and heat carefully above its melting point until the evolution of CO2 ceases, indicating decarboxylation at the 3-position.

    • Recrystallize the resulting solid from ethanol to yield pure 4-hydroxyquinoline-8-carboxylic acid.

Step 2: Esterification of 4-Hydroxyquinoline-8-carboxylic Acid

With the carboxylic acid precursor in hand, the final step is a standard esterification to yield this compound.

This protocol is adapted from a published procedure for a similar esterification.

  • Materials: 4-Hydroxyquinoline-8-carboxylic acid, Methanol, Thionyl chloride.

  • Procedure:

    • Dissolve 4-hydroxyquinoline-8-carboxylic acid (1.0 eq) in methanol.

    • Cool the solution to 0°C in an ice bath.

    • Add thionyl chloride (1.2 eq) dropwise to the cooled solution with stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Remove the solvent under reduced pressure to yield the crude product.

    • The product can be purified by recrystallization from a suitable solvent system such as methanol/water.

Comparative Synthetic Route: The Doebner-von Miller Reaction

To provide a comprehensive guide, we will compare the Gould-Jacobs approach with another classic method for quinoline synthesis: the Doebner-von Miller reaction.[5][6][7] This reaction typically involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[5][6][7]

Reaction Mechanism: Doebner-von Miller Reaction

The mechanism is complex and can involve Michael addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation to form the quinoline ring.[6]

Doebner_von_Miller Doebner-von Miller Reaction Mechanism Aniline Aniline Derivative Intermediate Dihydroquinoline Intermediate Aniline->Intermediate Michael Addition & Cyclization UnsaturatedCarbonyl alpha,beta-Unsaturated Carbonyl UnsaturatedCarbonyl->Intermediate Product Substituted Quinoline Intermediate->Product Oxidation

Caption: The Doebner-von Miller reaction pathway.

  • Materials: Aniline, Crotonaldehyde, Hydrochloric acid, Toluene, Sodium hydroxide.

  • Procedure:

    • In a round-bottom flask, combine aniline (1.0 eq) and 6 M hydrochloric acid. Heat the mixture to reflux.

    • In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.

    • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.

    • Continue to reflux for an additional 4-6 hours.

    • Cool the mixture and carefully neutralize with a concentrated sodium hydroxide solution.

    • Extract the product with an organic solvent (e.g., dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation.

Comparison of Synthetic Routes

FeatureGould-Jacobs/Esterification RouteDoebner-von Miller Route
Starting Materials Substituted aniline (e.g., 2-aminoterephthalic acid), diethyl ethoxymethylenemalonateAniline, α,β-unsaturated carbonyl compound
Key Intermediates Anilidomethylenemalonate, 4-hydroxyquinoline-8-carboxylic acidDihydroquinoline
Reaction Conditions High temperatures for cyclization (often >250°C), standard esterification conditionsStrongly acidic, reflux temperatures
Advantages Generally good for 4-hydroxyquinolines, modular two-step processOne-pot potential for some derivatives
Disadvantages Requires high temperatures which can lead to decomposition, multi-step processCan produce significant tar and byproducts, regioselectivity can be an issue[2]
Scope Particularly effective for anilines with electron-donating groups[8]Broad scope but can be low yielding for anilines with electron-withdrawing groups[9]

Expected Characterization of this compound

Based on the structure and data for similar compounds, the following are the expected analytical results for this compound.

Analytical TechniqueExpected Result
Molecular Formula C11H9NO3[10]
Molecular Weight 203.19 g/mol [10]
Melting Point Expected to be a crystalline solid, likely in the range of 150-250°C.[11]
¹H NMR (DMSO-d6) Aromatic protons (quinoline ring): ~7.0-8.5 ppm; Methyl ester protons (-OCH3): ~3.8-4.0 ppm (singlet); Hydroxyl proton (-OH): broad singlet, chemical shift can vary.
¹³C NMR (DMSO-d6) Carbonyl carbon (ester): ~165-175 ppm; Aromatic carbons: ~110-160 ppm; Methyl ester carbon: ~50-55 ppm.
Mass Spectrometry (ESI+) [M+H]⁺ at m/z 204.06

Conclusion

This guide provides a comprehensive framework for the synthesis and characterization of this compound. The detailed two-step protocol, leveraging the Gould-Jacobs reaction and subsequent esterification, represents a robust and replicable method for obtaining this valuable research compound. By comparing this route with the classic Doebner-von Miller synthesis, we have highlighted the critical considerations for choosing an appropriate synthetic strategy based on starting material availability, desired substitution pattern, and reaction conditions. The provided experimental details and expected characterization data serve as a reliable benchmark for researchers aiming to replicate and build upon these findings in their own drug discovery and development endeavors.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 4-hydroxyquinoline-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it concludes with their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of Methyl 4-hydroxyquinoline-8-carboxylate, a heterocyclic aromatic compound. The procedures outlined herein are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.

The fundamental principle of chemical waste management is the adherence to a comprehensive Chemical Hygiene Plan (CHP), as mandated by the Occupational Safety and Health Administration (OSHA).[1][2][3] This plan should be tailored to the specific hazards present in your laboratory.[3] Before handling any chemical, it is imperative to consult its Safety Data Sheet (SDS) for detailed information on hazards, handling, and emergency procedures.[4][5][6] While a specific SDS for this compound is not publicly available, the guidance provided here is based on the known hazards of quinoline derivatives.

Quinoline and its derivatives are recognized for their potential toxicity if inhaled, swallowed, or absorbed through the skin.[7] They can cause irritation to the eyes, skin, and respiratory system, and many are classified as very toxic to aquatic life with long-lasting effects.[7][8][9][10] Therefore, treating this compound as a hazardous waste is a prudent and necessary precaution.

Immediate Safety and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, the immediate safety of laboratory personnel is paramount. Adherence to proper PPE protocols is non-negotiable.

Essential Personal Protective Equipment:

PPE ItemSpecificationRationale
Gloves Nitrile or neoprene, inspected before use.To prevent skin contact and absorption. Quinoline derivatives can be absorbed through the skin.
Eye Protection Chemical splash goggles or a face shield.To protect against accidental splashes of chemical waste, which can cause serious eye damage.
Lab Coat Standard laboratory coat, fully buttoned.To protect clothing and skin from contamination.
Respiratory Protection Use a NIOSH/MSHA approved respirator if there is a risk of generating dust or aerosols.To prevent inhalation of the compound, which may be toxic.[7]

All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[4] Ensure that a safety shower and eyewash station are readily accessible.

Waste Segregation and Containerization: A Step-by-Step Protocol

Proper segregation of chemical waste at the point of generation is a critical step in ensuring safe disposal.[11] Commingling incompatible waste streams can lead to dangerous chemical reactions.

Protocol for Waste Collection:

  • Select an Appropriate Waste Container:

    • The container must be chemically compatible with this compound. Glass or high-density polyethylene (HDPE) containers are generally suitable. Avoid metal containers for acidic or basic waste.[12]

    • The container must have a secure, leak-proof screw-top cap.[11]

    • Ensure the container is clean and free from any other chemical residues.

  • Label the Waste Container:

    • All hazardous waste containers must be clearly labeled as "Hazardous Waste."[12]

    • The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.

    • Indicate the approximate concentration and quantity of the waste.

    • Note any other solvents or chemicals present in the waste mixture.

    • Include the date when the waste was first added to the container.

  • Waste Accumulation:

    • Keep the waste container closed at all times, except when adding waste.

    • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[13] This area should be under the direct control of laboratory personnel.[14]

    • The SAA should have secondary containment to capture any potential leaks or spills.

    • Do not fill the container to more than 90% of its capacity to allow for expansion of vapors and prevent spills.[12]

Disposal Procedures: From Laboratory to Licensed Facility

The disposal of this compound must comply with federal, state, and local regulations. The overarching regulatory framework is provided by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12]

Disposal Workflow:

Figure 1. Decision workflow for the disposal of this compound waste.

Key Disposal Steps:

  • Never dispose of this compound down the drain. [4] This is strictly prohibited for hazardous chemicals, especially those with high aquatic toxicity.[10] The EPA has explicit regulations against the sewering of hazardous waste pharmaceuticals.[15]

  • Decontaminate all surfaces and glassware that have come into contact with the compound.[4] Use an appropriate solvent for decontamination and collect the rinsate as hazardous waste.

  • Package all contaminated solid waste , including gloves, weigh boats, and absorbent pads, in a designated hazardous solid waste container.[4]

  • Coordinate with your institution's Environmental Health and Safety (EHS) department for the pickup and disposal of the hazardous waste. They will have established procedures and relationships with licensed hazardous waste disposal companies.

  • Maintain meticulous records of all hazardous waste generated and disposed of, as required by your institution's CHP and regulatory agencies.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and alert others in the immediate area.

  • If the spill is large or you are unsure how to proceed, contact your EHS department immediately.

  • For small, manageable spills, and if you are properly trained and equipped:

    • Wear the appropriate PPE as outlined above.

    • Contain the spill using a chemical spill kit with appropriate absorbent materials.

    • Carefully collect the absorbed material and place it in a labeled hazardous waste container.

    • Decontaminate the spill area and collect the decontamination materials as hazardous waste.

    • Ventilate the area after the cleanup is complete.[16]

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby upholding their responsibility to protect themselves, their colleagues, and the environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.